Product packaging for Solvent Red 149(Cat. No.:CAS No. 21295-57-8)

Solvent Red 149

Cat. No.: B1293832
CAS No.: 21295-57-8
M. Wt: 358.4 g/mol
InChI Key: JZGUXCXDBKBCDN-UHFFFAOYSA-N
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Description

Solvent Red 149 (CAS 21295-57-8), also known as Transparent Red HFG, is a high-performance pyrimidine anthrone-based solvent dye that produces a bright, bluish-red shade with fluorescent properties . This compound is engineered for exceptional thermal stability, with a melting point of 260°C and heat resistance in polymer applications exceeding 280°C, making it an ideal subject for material science research involving high-temperature processing . It exhibits excellent light fastness (Level 7) and good migration resistance (Level 4-5), which are critical properties for investigating polymer durability and colorant performance . Its primary research value lies in its broad compatibility with a wide range of engineering plastics and resins. Studies are facilitated in coloring polymers such as Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), Polyester (PET, PBT), Poly(Methyl Methacrylate) (PMMA), and polyamide fibers . The manufacturing process, as detailed in patent literature, involves the condensation reaction of 6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione with cyclohexanamine . Supplied as a bluish-red powder with a molecular formula of C₂₃H₂₂N₂O₂ and a molecular weight of 358.43, it is insoluble in water but shows solubility in organic solvents like xylene . This product is For Research Use Only. It is strictly intended for laboratory investigation and is not certified for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22N2O2 B1293832 Solvent Red 149 CAS No. 21295-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-(cyclohexylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-25-19-12-11-18(24-14-7-3-2-4-8-14)22-21(19)17(13-20(25)26)15-9-5-6-10-16(15)23(22)27/h5-6,9-14,24H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGUXCXDBKBCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175560
Record name 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21295-57-8, 71902-18-6
Record name 6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
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Record name 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
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Record name 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
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Record name 6-(cyclohexylamino)-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
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Record name 3H-Naphtho[1,2,3-de]quinoline-2,7-dione, 6-(cyclohexylamino)-3-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Solvent Red 149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Red 149, also known as Fluorescent Red HFG, is a synthetic organic dye belonging to the anthrapyridone class.[1] It is widely utilized in the plastics and polymer industries for its vibrant bluish-red fluorescence, high thermal stability, and excellent light and migration resistance.[2][3][4][5] Despite its extensive industrial use, a detailed and publicly available characterization of its core photophysical properties is notably scarce in scientific literature. This technical guide provides a comprehensive overview of the essential photophysical parameters for a fluorescent dye and presents detailed experimental protocols for their determination, offering a framework for the thorough characterization of this compound.

Introduction to this compound

This compound (CAS No: 21295-57-8, 71902-18-6; C.I. No: 674700) is a high-performance fluorescent dye with the chemical formula C₂₃H₂₂N₂O₂ and a molecular weight of 358.43 g/mol .[3][5] Its structure, 6-(Cyclohexylamino)-3-methyl-3H-dibenzo[f,ij]isoquinoline-2,7-dione, imparts a brilliant bluish-red or rose-red hue.[3][5] It is primarily used in the coloring of various plastics, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET), as well as in polyester (B1180765) fibers.[2][3][4]

While qualitative descriptions of its fluorescence are abundant, precise quantitative data on its photophysical properties are not readily found in published literature. This guide outlines the methodologies required to obtain this critical data.

Key Photophysical Properties

The utility of a fluorescent dye is defined by a set of key photophysical parameters. For a compound like this compound, these include:

  • Absorption and Emission Spectra: These spectra define the wavelengths of light the molecule absorbs and emits. The absorption maximum (λmax) and emission maximum (λem) are fundamental characteristics. The difference between these maxima is known as the Stokes shift.

  • Molar Extinction Coefficient (ε): This parameter quantifies how strongly the dye absorbs light at a specific wavelength. It is a crucial factor in applying the Beer-Lambert law for concentration determination.

  • Fluorescence Quantum Yield (Φf): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore.

  • Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and can be sensitive to its environment.

Data Presentation

As specific quantitative photophysical data for this compound is not available in the public domain, the following table summarizes its general and qualitative properties based on available information.

PropertyDescriptionReference(s)
Chemical Name 6-(Cyclohexylamino)-3-methyl-3H-dibenzo[f,ij]isoquinoline-2,7-dione[3]
CAS Number 21295-57-8, 71902-18-6[5][6]
C.I. Name This compound[3]
Molecular Formula C₂₃H₂₂N₂O₂[5]
Molecular Weight 358.43 g/mol [5]
Appearance Bluish-red powder[4][5]
Fluorescence Color Bluish-red / Rose-red[2][5]
Solubility Insoluble in water; soluble in various organic solvents.
Heat Resistance Excellent, up to 300°C in some plastics.[2][6]
Light Fastness Good to excellent.[2][6]
Migration Resistance Good.[2]
Primary Applications Coloring for plastics (PS, ABS, PMMA, PC, PET), polymers, and fibers.[3][4]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key photophysical properties of a fluorescent dye such as this compound.

Determination of Absorption and Emission Spectra

Methodology: UV-Visible Absorption and Fluorescence Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, chloroform, or a solvent relevant to its application) at a concentration of approximately 10⁻³ M.

    • From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 10⁻⁶ M to 10⁻⁵ M.

  • Absorption Spectrum Measurement:

    • Use a dual-beam UV-Visible spectrophotometer.

    • Fill a 1 cm path length quartz cuvette with the solvent to be used as a blank reference.

    • Record a baseline spectrum with the blank cuvette in both the sample and reference beams.

    • Measure the absorption spectra of the diluted this compound solutions from approximately 300 nm to 700 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Emission Spectrum Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λmax) determined from the absorption spectrum.

    • Record the fluorescence emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~750 nm.

    • Identify the wavelength of maximum emission intensity (λem).

Determination of Molar Extinction Coefficient

Methodology: Beer-Lambert Law Analysis

  • Data Collection:

    • Using the absorption spectra recorded in section 4.1.2, note the absorbance values at the λmax for each of the known concentrations.

  • Analysis:

    • Plot a graph of absorbance at λmax versus the concentration of this compound.

    • The plot should be linear for low concentrations.

    • Perform a linear regression on the data points that fall within the linear range.

    • The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm). The slope of the plot will be equal to ε.

Determination of Fluorescence Quantum Yield

Methodology: Relative Method Using a Standard

  • Selection of a Standard:

    • Choose a well-characterized fluorescent standard with a known quantum yield (Φf,std) and with absorption and emission spectra that overlap with those of this compound. A suitable standard might be Rhodamine 6G or Rhodamine 101, depending on the spectral properties of this compound.

  • Sample Preparation:

    • Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measurement:

    • Measure the absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.

    • Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Calculation:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • The quantum yield of the sample (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) where:

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

Determination of Fluorescence Lifetime

Methodology: Time-Correlated Single Photon Counting (TCSPC)

  • Instrumentation:

    • Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with an excitation wavelength close to the λmax of this compound.

    • A high-speed detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD), is required.

  • Measurement:

    • Prepare a dilute solution of this compound.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • Acquire the fluorescence decay profile of the this compound solution.

  • Analysis:

    • The fluorescence lifetime (τ) is determined by fitting the experimental decay data to a multi-exponential decay model after deconvolution with the IRF. For many organic dyes, a single exponential decay model is sufficient.

Visualizations

Photophysical_Characterization_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_tcspc Time-Resolved Spectroscopy cluster_results Calculated Properties Prep Prepare Stock & Dilute Solutions of this compound Abs_Spec Measure Absorption Spectra Prep->Abs_Spec QY_Measure Measure Integrated Intensity (vs. Standard) Prep->QY_Measure TCSPC_Measure Measure Fluorescence Decay Prep->TCSPC_Measure Beer_Plot Plot Absorbance vs. Concentration Abs_Spec->Beer_Plot Em_Spec Measure Emission Spectra Abs_Spec->Em_Spec Excite at λ_max Lambda_max λ_max Abs_Spec->Lambda_max Molar_Ext ε Beer_Plot->Molar_Ext Lambda_em λ_em Em_Spec->Lambda_em QY Φ_f QY_Measure->QY Lifetime τ TCSPC_Measure->Lifetime Quantum_Yield_Methodology cluster_input Inputs cluster_measure Measurements (Identical Conditions) cluster_analysis Data Analysis cluster_output Output Sample This compound Solution (Unknown Φ_f) Absorbance Measure Absorbance (A) at λ_exc Sample->Absorbance Fluorescence Measure Corrected Emission Spectrum Sample->Fluorescence Standard Reference Standard Solution (Known Φ_f,std) Standard->Absorbance Standard->Fluorescence Calculate Calculate Φ_f,sample using comparative equation Absorbance->Calculate Integrate Integrate Area under Emission Curve (I) Fluorescence->Integrate Integrate->Calculate Result Quantum Yield (Φ_f,sample) Calculate->Result

References

An In-Depth Technical Guide to Solvent Red 149 for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Anthrapyridone Dye: Solvent Red 149

This compound is a fluorescent dye characterized by a vibrant bluish-red hue.[1] Chemically, it is classified as an anthrapyridone, belonging to the broader group of anthraquinone (B42736) dyes.[2] Its molecular structure is 6-(Cyclohexylamino)-3-N-methylanthrapyridone. This compound is primarily utilized in the industrial sector for coloring a wide array of materials, including plastics (such as PS, ABS, PMMA, PC, PA6, and PET), polymers, fibers, rubber, waxes, oils, lubricants, fuels, and printing inks.[3][4] Despite its widespread industrial use, the biological properties of this compound have not been extensively studied. However, research into the broader class of anthrapyridone derivatives suggests potential applications in biomedical research and drug development, particularly in the context of oncology. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol, and an exploration of the biological activities and potential signaling pathway interactions of structurally related compounds.

Chemical and Physical Properties

This compound is a red, crystalline powder. It is known for its high thermal stability, good light and weather fastness, and excellent resistance to migration, making it a durable colorant for various applications.[2]

Table 1: Chemical Identifiers and Molecular Properties of this compound

PropertyValueReference
Chemical Name 6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione[5]
Synonyms Fluorescent Red HFG, C.I. This compound, Red HFG, Plast red 3010
CAS Number 21295-57-8, 71902-18-6[3][6]
Molecular Formula C₂₃H₂₂N₂O₂[7][8]
Molecular Weight 358.43 g/mol [7][8]
Chemical Structure Pyrimidine Anthrone[7]
Appearance Bluish Red Powder[6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Heat Resistance 300 °C[6]
Light Fastness 6-7[6]
Acid Resistance 4[6]
Alkali Resistance 5[6]
Density 1.31 g/cm³[6]
Water Solubility ≤ 1.0%[6]
Boiling Point 597.8 °C (Predicted)[5]

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of 6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione with cyclohexanamine.[7] A more detailed, multi-step synthesis process is outlined in patent literature, starting from 1-nitroanthraquinone (B1630840). This method involves five key reaction stages: substitution, bromination, acylation, ring-closure, and condensation.[6]

A Five-Step Synthesis Protocol:

  • Substitution: The initial step involves the substitution of the nitro group on the 1-nitroanthraquinone raw material.

  • Bromination: The resulting intermediate undergoes bromination. This can be achieved under mild reaction conditions using sodium bromide and a chlorine bleach liquor in the presence of sulfuric acid, which offers an environmentally friendlier alternative to using elemental bromine.[6]

  • Acylation: An acylation reaction is then carried out on the brominated intermediate.

  • Ring-Closure Reaction: A subsequent ring-closure reaction forms the core anthrapyridone structure.

  • Condensation: The final step is a condensation reaction to yield the target product, this compound.[6]

This patented method is designed to enhance both the yield and purity of the final product while employing milder reaction conditions and reducing organic by-products.[6]

Potential Biological Activity and Signaling Pathways of Anthrapyridone Derivatives

While specific studies on the biological activity of this compound are limited, research on the broader class of anthrapyridone compounds reveals significant potential in the field of oncology. Several studies have demonstrated the cytotoxic effects of various anthrapyridone derivatives against a range of cancer cell lines, including those that exhibit multidrug resistance (MDR).[3][6][9]

The phenomenon of MDR in cancer is often linked to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cells, thereby reducing their intracellular concentration and efficacy.[3][6] Research has shown that the lipophilicity (hydrophobicity) of anthrapyridone derivatives plays a crucial role in their ability to overcome P-gp-mediated resistance. Highly lipophilic anthrapyridones exhibit a rapid passive diffusion across the cell membrane, which can surpass the rate of active efflux by P-gp. This leads to a high intracellular accumulation of the compound in both sensitive and resistant cancer cells, resulting in comparable cytotoxic activity against both.[3][6] In contrast, more hydrophilic anthrapyridone derivatives show lower rates of cellular uptake and are more susceptible to being pumped out by P-gp, leading to reduced efficacy in resistant cells.[3][6]

Studies on the mechanisms of cell death induced by anthrapyridone compounds suggest the involvement of both apoptosis and lysosomal-mediated cell death pathways.[9] Furthermore, compounds with a 1-(alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione scaffold, which is structurally analogous to this compound, have been identified as promising candidates for the development of kinase inhibitors, specifically targeting Glycogen synthase kinase-3 (GSK-3).[4] GSK-3 is a key enzyme involved in numerous cellular processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.

The following diagram illustrates the proposed mechanism by which lipophilic anthrapyridone derivatives may overcome P-glycoprotein-mediated multidrug resistance in cancer cells.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hydrophilic_Drug Hydrophilic Anthrapyridone Pgp P-glycoprotein (P-gp) Hydrophilic_Drug->Pgp Slow Uptake Lipophilic_Drug Lipophilic Anthrapyridone (e.g., this compound) Lipophilic_Drug_in High Concentration Lipophilic_Drug->Lipophilic_Drug_in Rapid Passive Diffusion Pgp->Hydrophilic_Drug Hydrophilic_Drug_in Low Concentration Pgp->Hydrophilic_Drug_in Hydrophilic_Drug_in->Pgp Active Efflux Lipophilic_Drug_in->Pgp Efflux Attempted Cytotoxicity Cytotoxicity & Apoptosis Lipophilic_Drug_in->Cytotoxicity

Caption: Overcoming P-gp Mediated Multidrug Resistance.

Conclusion

This compound is a well-characterized industrial dye with robust physical and chemical properties. While its direct application in the biomedical field has yet to be explored, the growing body of research on the cytotoxic and kinase-inhibiting activities of structurally related anthrapyridone compounds presents a compelling case for further investigation. The ability of lipophilic derivatives of this class to overcome multidrug resistance in cancer cells highlights a promising avenue for the development of novel therapeutic agents. For researchers and drug development professionals, this compound and its analogues represent a scaffold of interest with the potential to yield new insights into cancer biology and contribute to the design of next-generation oncology drugs.

References

The Solubility of Solvent Red 149 in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility characteristics of Solvent Red 149 (C.I. 674700), a fluorescent dye belonging to the anthrapyridone class. While primarily utilized in the plastics and coatings industries for its vibrant bluish-red hue and excellent stability, understanding its behavior in organic solvents is crucial for any research or development application. This document outlines its known properties, presents available solubility data, and details established experimental protocols for its quantitative determination.

Chemical and Physical Properties of this compound

This compound is a synthetic organic dye known for its high heat resistance, light fastness, and strong tinting strength.[1][2][3] Its chemical structure, 6-(Cyclohexylamino)-3-N-methylanthrapyridone, imparts a high degree of non-polarity, which governs its solubility profile.[1]

Table 1: General Properties of this compound

PropertyValueReferences
Chemical Name 6-(Cyclohexylamino)-3-N-methylanthrapyridone[1]
C.I. Name This compound[4]
CAS Numbers 21295-57-8, 71902-18-6[4][5]
Molecular Formula C₂₃H₂₂N₂O₂[4]
Molecular Weight 358.43 g/mol [4]
Appearance Bluish-red powder[5]
Heat Resistance Up to 300°C in plastics like polystyrene[2][6]
Light Fastness Grade 6-7 (on a scale of 1 to 8)[2][6]
Water Solubility Insoluble (≤ 1.0% water soluble content)[1][2][7]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. The dye is generally described as soluble in organic solvents and insoluble in water.[1][7] One manufacturer provides a qualitative assessment of its solubility at 20°C in several common solvents, which is summarized below.

Table 2: Qualitative Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)
Acetone-
Butyl Acetate-
Methylbenzene (Toluene)-
Dichloromethane-
Ethyl Alcohol-

Note: The original technical data sheet uses dashes ("-") for these values, indicating a lack of specific quantitative data.[6][8] The compound is known to be soluble in solvents such as ethanol (B145695) and acetone.[7]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values (e.g., in g/L or mol/L), established laboratory methods can be employed. The two most common and reliable methods for determining the solubility of a sparingly soluble dye like this compound are the gravimetric method and the spectrophotometric method.

Gravimetric Method

The gravimetric method is a direct and straightforward technique that involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) using a mechanical shaker or magnetic stirrer to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Separation of Saturated Solution:

    • Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.

    • Carefully withdraw a precise volume of the clear supernatant (e.g., 10.0 mL) using a volumetric pipette. To avoid transferring solid particles, it is advisable to filter the solution through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the solvent.

  • Solvent Evaporation:

    • Transfer the filtered saturated solution into a pre-weighed, dry evaporating dish.

    • Slowly evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until only the dry dye residue remains.

  • Mass Determination:

    • Cool the evaporating dish containing the dry residue to room temperature in a desiccator and then weigh it on an analytical balance.

    • Repeat the process of heating, cooling, and weighing until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the residue.

    • Solubility (g/L) = (Mass of residue in g) / (Volume of solution in L).

G cluster_0 Gravimetric Method Workflow A 1. Prepare Saturated Solution (Excess dye in solvent, agitate at constant T) B 2. Separate Supernatant (Pipette known volume of clear solution) A->B Equilibration C 3. Evaporate Solvent (Controlled heating/vacuum) B->C Transfer to dish D 4. Weigh Residue (Dry to constant mass) C->D Drying E 5. Calculate Solubility (g/L = mass / volume) D->E Data input

Caption: Workflow for the gravimetric determination of solubility.

Spectrophotometric Method

This method is an indirect technique that relies on the Beer-Lambert law. It is particularly useful for colored compounds and often requires less sample than the gravimetric method.

Methodology:

  • Determine Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

    • Scan this solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the wavelength at which maximum absorbance occurs (λmax). All subsequent measurements will be performed at this wavelength for maximum sensitivity.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. Determine the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration.

  • Preparation and Measurement of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

    • After separation (Step 2 of the gravimetric method), accurately dilute a small, known volume of the saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve. A serial dilution may be necessary.

    • Measure the absorbance of this diluted solution at λmax.

  • Calculation of Solubility:

    • Use the measured absorbance and the equation from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply this value by the dilution factor to determine the original concentration of the saturated solution. This final concentration represents the solubility of this compound in the solvent at the specified temperature.

G cluster_1 Spectrophotometric Method Workflow cluster_cal Calibration cluster_sat Saturated Solution Analysis Cal1 1. Find λmax Cal2 2. Prepare Standards (Known concentrations) Cal1->Cal2 Cal3 3. Measure Absorbance Cal2->Cal3 Cal4 4. Plot Calibration Curve (Absorbance vs. Conc.) Cal3->Cal4 Calc 8. Calculate Solubility (Use curve equation & dilution factor) Cal4->Calc Curve Equation Sat1 5. Prepare Saturated Solution Sat2 6. Dilute Accurately Sat1->Sat2 Sat3 7. Measure Absorbance of Diluted Sample Sat2->Sat3 Sat3->Calc Absorbance Value

Caption: Workflow for the spectrophotometric determination of solubility.

Relevance to Research and Drug Development

While this compound has no established direct application in drug development, understanding the solubility of organic molecules is a cornerstone of pharmaceutical science.

  • Drug Delivery Systems: The principles used to determine the solubility of this dye are directly applicable to studying the solubility of poorly water-soluble drug candidates in various organic and mixed-solvent systems, which is critical for developing formulations such as solvent-based depots or amorphous solid dispersions.

  • Analytical Method Development: The spectrophotometric protocol is analogous to the development of UV-Vis based assays for quantifying active pharmaceutical ingredients (APIs) in various formulations.

  • Toxicology and Safety: Although primarily used in industrial settings, fluorescent dyes can be employed as tracers in biological systems. Assessing their solubility in biocompatible solvents like DMSO or ethanol is the first step in evaluating their potential for such applications.[9]

References

Fluorescent Red HFG: A Technical Deep-Dive into its Spectral Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral properties of Fluorescent Red HFG, also known as Solvent Red 149. Aimed at researchers, scientists, and professionals in drug development, this document collates available data on its physical and chemical characteristics, alongside standardized experimental protocols for its spectral analysis.

Core Properties of Fluorescent Red HFG (this compound)

Below is a summary of the known physical and chemical properties of Fluorescent Red HFG:

PropertyValueReference
Chemical Name 6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione[5][6]
Synonyms This compound, Fluorescent Red HFG, Transparent Red HFG[6][7][8]
CAS Number 71902-18-6, 21295-57-8[1][3][9][10]
Molecular Formula C23H22N2O2[3][8][9]
Molecular Weight 358.43 g/mol [3][8][9]
Appearance Red powder[3][9]
Melting Point 246-267 °C[1][3]
Solubility Soluble in various organic solvents; insoluble in water.[11]
Chemical Structure Pyrimidine Anthrone[3][8][12]

Experimental Protocols for Spectral Characterization

The following section outlines standardized experimental procedures for determining the key spectral properties of Fluorescent Red HFG. These protocols are based on established spectrofluorometric techniques.

I. Determination of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission for Fluorescent Red HFG.

Methodology:

  • Sample Preparation: Prepare a dilute solution of Fluorescent Red HFG in a suitable organic solvent (e.g., ethanol, acetone). The concentration should be adjusted to yield an absorbance of approximately 0.1 at the presumed excitation maximum to minimize inner filter effects.

  • Instrumentation: Utilize a calibrated spectrofluorometer.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the presumed wavelength of maximum fluorescence.

    • Scan the excitation monochromator across a range of wavelengths (e.g., 300-700 nm).

    • Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum (λex).

    • Scan the emission monochromator to record the fluorescence intensity as a function of wavelength. The peak of this spectrum is the emission maximum (λem).

G cluster_prep Sample Preparation cluster_measurement Spectral Measurement A Dissolve Fluorescent Red HFG in organic solvent B Adjust concentration (Absorbance ≈ 0.1) A->B C Set Emission λ Scan Excitation λ B->C D Determine λex C->D E Set Excitation at λex Scan Emission λ D->E F Determine λem E->F

Workflow for determining excitation and emission maxima.
II. Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of Fluorescent Red HFG at a specific wavelength.

Methodology:

  • Sample Preparation: Prepare a series of solutions of Fluorescent Red HFG in a suitable solvent with known concentrations.

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of each solution at the determined excitation maximum (λex).

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, where 'A' is absorbance, 'c' is the molar concentration, and 'l' is the path length of the cuvette (typically 1 cm).

G A Prepare serial dilutions of known concentration B Measure absorbance at λex for each dilution A->B C Plot Absorbance vs. Concentration B->C D Calculate slope of the linear fit C->D E Slope = Molar Extinction Coefficient (ε) D->E G cluster_0 Preparation cluster_1 Measurement cluster_2 Calculation A Select Standard (known Φ) B Prepare Sample & Standard solutions (Abs < 0.1) A->B C Measure Integrated Fluorescence Intensity (I) B->C D Measure Absorbance at λex (A) B->D E Calculate Φsample using comparative method C->E D->E

References

A Technical Guide to the Photophysical Properties of Solvent Red 149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solvent Red 149

This compound, also known by its Colour Index name, is a synthetic fluorescent dye characterized by its vibrant bluish-red hue.[1][2][3] It belongs to the pyrimidine (B1678525) anthrone (B1665570) class of dyes and is noted for its high thermal stability, light resistance, and strong tinting strength.[1][2][3] Its primary applications are in the coloring of various plastics, polymers, and fibers, including polystyrene, ABS, PMMA, PC, and PET.[1][2][4] The dye is soluble in organic solvents and is typically used to impart a durable and brilliant red coloration to materials.[5][6]

While extensively used in materials science, there is a notable lack of published data regarding its specific photophysical parameters, such as quantum yield and molar absorptivity. Such data is crucial for applications that rely on its fluorescent properties, including its potential use as a tracer or in advanced optical materials.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Name 6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione[7]
CAS Number 21295-57-8, 71902-18-6[4][8]
Molecular Formula C₂₃H₂₂N₂O₂[8]
Molecular Weight 358.43 g/mol [8]
Appearance Bluish-red powder[3]
Melting Point 267.5 °C[5]
Heat Resistance Up to 300 °C
Light Fastness 6-7 (on a scale of 1-8)

Quantum Yield of this compound

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence.

While a specific quantum yield for this compound has not been identified in the surveyed literature, the following section details the standard experimental protocol for its determination.

Experimental Protocol for Quantum Yield Determination (Comparative Method)

The comparative method, also known as the relative method, is the most common and reliable technique for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence intensity of the sample under investigation (in this case, this compound) to that of a standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • A suitable fluorescence standard (e.g., Rhodamine 6G, Quinine Sulfate)

  • High-purity solvent (a solvent in which both the sample and standard are soluble and stable)

Procedure:

  • Selection of a Standard: Choose a fluorescence standard that has a known and well-documented quantum yield and absorbs and emits in a similar spectral region to this compound.

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both this compound and the fluorescence standard in the same high-purity solvent.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard solutions.

    • The slope of the resulting straight line is proportional to the quantum yield.

  • Calculation: The quantum yield of this compound (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_s and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_s and η_std are the refractive indices of the solvent used for the sample and the standard, respectively (if the same solvent is used, this term becomes 1).

experimental_workflow_quantum_yield cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis and Calculation prep_sample Prepare this compound Solutions abs_measurement Measure Absorbance (UV-Vis) prep_sample->abs_measurement prep_standard Prepare Standard Solutions prep_standard->abs_measurement fluor_measurement Measure Fluorescence (Spectrofluorometer) abs_measurement->fluor_measurement integrate_spectra Integrate Fluorescence Spectra fluor_measurement->integrate_spectra plot_data Plot Integrated Intensity vs. Absorbance integrate_spectra->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Experimental Workflow for Quantum Yield Determination.

Molar Absorptivity of this compound

Molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a substance and is a key parameter in the Beer-Lambert law.

As with the quantum yield, specific values for the molar absorptivity of this compound are not readily found in the surveyed literature. The following section provides a detailed experimental protocol for its determination.

Experimental Protocol for Molar Absorptivity Determination

The molar absorptivity of this compound can be determined by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (with a known path length, typically 1 cm)

  • Analytical balance

  • Volumetric flasks

  • This compound

  • High-purity solvent

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Standard Solutions:

    • Prepare a series of dilutions from the stock solution to obtain several standard solutions of known concentrations.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). The λ_max can be determined by scanning the absorbance of one of the solutions across a range of wavelengths.

  • Data Analysis:

    • Plot the absorbance at λ_max versus the concentration of the standard solutions.

    • According to the Beer-Lambert law (A = εbc), this plot should yield a straight line passing through the origin.

    • Determine the slope of the line.

  • Calculation: The molar absorptivity (ε) can be calculated from the slope of the calibration curve:

    Slope = ε * b

    Therefore, ε = Slope / b

    Where:

    • A is the absorbance.

    • ε is the molar absorptivity (in L mol⁻¹ cm⁻¹).

    • b is the path length of the cuvette (in cm).

    • c is the concentration of the solution (in mol L⁻¹).

experimental_workflow_molar_absorptivity cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis and Calculation prep_stock Prepare Stock Solution prep_standards Prepare Standard Dilutions prep_stock->prep_standards find_lambda_max Determine λ_max prep_standards->find_lambda_max measure_absorbance Measure Absorbance of Standards find_lambda_max->measure_absorbance plot_calibration Plot Absorbance vs. Concentration measure_absorbance->plot_calibration calculate_slope Determine the Slope of the Line plot_calibration->calculate_slope calculate_epsilon Calculate Molar Absorptivity calculate_slope->calculate_epsilon

Experimental Workflow for Molar Absorptivity Determination.

Signaling Pathways

A search of the available literature did not yield any information on the involvement of this compound in biological signaling pathways. Its primary use appears to be as a colorant for plastics and other materials, and it is not typically employed in biological or drug development research in the context of cellular signaling.

Conclusion

This compound is a commercially important fluorescent dye with robust physical properties, making it suitable for a wide range of material coloring applications. However, there is a significant gap in the publicly available scientific literature regarding its fundamental photophysical properties, namely its quantum yield and molar absorptivity. This guide provides detailed, standard experimental protocols that can be employed by researchers to determine these crucial parameters. The characterization of the quantum yield and molar absorptivity of this compound will be essential for unlocking its potential in advanced applications where its fluorescent properties are of primary importance.

References

Solvatochromic Properties of Solvent Red 149: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic properties of C.I. Solvent Red 149, an anthrapyridone dye. Understanding the interaction of this dye with different solvent environments is crucial for its application in various fields, including polymer science, inks, and as a potential environmental sensor. This document details the expected solvatochromic behavior, experimental protocols for its characterization, and visual representations of the underlying principles.

Introduction to Solvatochromism and this compound

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change is due to the differential solvation of the ground and excited electronic states of the solute molecule. This compound, a member of the anthraquinone (B42736) dye family, exhibits such properties due to its molecular structure, which includes both electron-donating and electron-withdrawing groups, leading to an intramolecular charge transfer (ICT) upon excitation. The extent of this charge transfer, and thus the energy of the corresponding absorption band, is sensitive to the surrounding solvent's polarity and hydrogen bonding capabilities.

Quantitative Solvatochromic Data

The following table summarizes the hypothetical absorption maxima (λ_max) of this compound in a range of organic solvents with varying polarities. These values are representative of the expected solvatochromic shifts for an anthrapyridone dye and are correlated with the Kamlet-Taft solvent parameters: α (hydrogen bond acidity), β (hydrogen bond basicity), and π* (dipolarity/polarizability)[1][2][3][4][5].

SolventDielectric Constant (ε)αβπ*Hypothetical λ_max (nm)
n-Hexane1.880.000.00-0.08510
Toluene2.380.000.110.54525
Chloroform4.810.440.000.58535
Ethyl Acetate6.020.000.450.55530
Acetone (B3395972)20.70.080.480.71545
Ethanol24.50.830.770.54555
Methanol32.70.930.620.60560
Acetonitrile37.50.190.310.75550
Dimethyl Sulfoxide (DMSO)46.70.000.761.00565

Experimental Protocols

The determination of the solvatochromic properties of this compound can be achieved through standardized UV-Visible spectrophotometric analysis.

Materials and Reagents
  • This compound: Analytical grade

  • Solvents: Spectroscopic grade (e.g., n-Hexane, Toluene, Chloroform, Ethyl Acetate, Acetone, Ethanol, Methanol, Acetonitrile, DMSO)

  • Volumetric flasks: Class A

  • Pipettes: Calibrated

  • UV-Vis Spectrophotometer: Double beam, with a wavelength range of at least 200-800 nm

Preparation of Stock Solution
  • Accurately weigh a small amount of this compound (e.g., 1 mg).

  • Dissolve the dye in a suitable solvent in which it is highly soluble (e.g., acetone or chloroform) in a volumetric flask (e.g., 100 mL) to prepare a stock solution of known concentration.

Preparation of Working Solutions
  • From the stock solution, prepare a series of dilute working solutions in each of the selected solvents.

  • The final concentration should be adjusted to yield an absorbance value within the linear dynamic range of the spectrophotometer (typically between 0.2 and 0.8 a.u.).

Spectroscopic Measurement
  • Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time.

  • Set the wavelength range for scanning (e.g., 400-700 nm).

  • Use the respective pure solvent as a blank to zero the absorbance of the spectrophotometer.

  • Record the absorption spectrum of the this compound solution in each solvent.

  • Identify the wavelength of maximum absorption (λ_max) for each solution.

Visualization of Solvatochromic Principles

Solvatochromic Shift Mechanism

The following diagram illustrates the effect of solvent polarity on the energy levels of a solvatochromic dye like this compound, leading to a bathochromic (red) or hypsochromic (blue) shift.

Solvatochromism Ground_NP Ground State (S₀) Excited_NP Excited State (S₁) Ground_NP->Excited_NP ΔE_np Ground_P Ground State (S₀) Excited_P Excited State (S₁) Excited_NP->Excited_P Stabilization of more polar excited state Ground_P->Excited_P ΔE_p

Caption: Energy level diagram illustrating the solvatochromic effect.

Experimental Workflow for Solvatochromism Analysis

The logical flow of the experimental procedure for determining the solvatochromic properties of this compound is depicted below.

Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution of this compound Dilute Prepare Dilute Solutions in Various Solvents Stock->Dilute Blank Blank Spectrophotometer with Pure Solvent Dilute->Blank Measure Record UV-Vis Spectrum (400-700 nm) Blank->Measure Determine_lambda Determine λ_max for each solvent Measure->Determine_lambda Correlate Correlate λ_max with Solvent Polarity Parameters Determine_lambda->Correlate

Caption: Experimental workflow for solvatochromism analysis.

Conclusion

The solvatochromic behavior of this compound provides valuable insights into its interactions with its molecular environment. By systematically measuring its absorption spectra in a range of solvents and correlating the data with established polarity scales, researchers can better predict and control its performance in various applications. The experimental protocols and conceptual diagrams presented in this guide offer a robust framework for conducting such investigations. Further studies could explore the effects of temperature and solvent mixtures on the photophysical properties of this versatile dye.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Solvent Red 149 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Solvent Red 149, a fluorescent dye with significant applications in various research and industrial fields. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow to facilitate a thorough understanding of the process.

Chemical Properties and Data

This compound, also known as Fluorescent Red HFG, is an anthraquinone-based solvent dye. Its vibrant color and stability make it a valuable compound in plastics, coatings, and inks. For research purposes, a high degree of purity is essential. The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 71902-18-6, 21295-57-8
Molecular Formula C₂₃H₂₂N₂O₂
Molecular Weight 358.43 g/mol
Appearance Bluish-red powder
Melting Point 246 °C
Density 1.31 g/cm³
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a multi-step process starting from 1-nitroanthraquinone. This synthesis route, as detailed in Chinese patent CN104725315A, consists of five main stages: substitution, bromination, acylation, ring-closure, and condensation. This method has been reported to produce a final product with a purity of 99.0% and a yield of 77.5% for the final condensation step.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Substitution cluster_1 Step 2: Bromination cluster_2 Step 3: Acylation cluster_3 Step 4: Ring Closure cluster_4 Step 5: Condensation 1-Nitroanthraquinone 1-Nitroanthraquinone 1-Methylaminoanthraquinone 1-Methylaminoanthraquinone 1-Nitroanthraquinone->1-Methylaminoanthraquinone Methylamine Solution, Ca(OH)₂ 1-Methylamino-4-bromoanthraquinone 1-Methylamino-4-bromoanthraquinone 1-Methylaminoanthraquinone->1-Methylamino-4-bromoanthraquinone NaBr, NaH₂PO₂, H₂SO₄ N-(4-bromo-1-anthraquinonyl)-N-methylacetamide N-(4-bromo-1-anthraquinonyl)-N-methylacetamide 1-Methylamino-4-bromoanthraquinone->N-(4-bromo-1-anthraquinonyl)-N-methylacetamide Acetic Anhydride, Toluene 6-Bromo-3-methylanthrapyridone 6-Bromo-3-methylanthrapyridone N-(4-bromo-1-anthraquinonyl)-N-methylacetamide->6-Bromo-3-methylanthrapyridone Aqueous Alkali This compound This compound 6-Bromo-3-methylanthrapyridone->this compound Cyclohexylamine, o-dichlorobenzene Purification_Workflow Crude this compound Crude this compound Dissolution Dissolution Crude this compound->Dissolution Choose appropriate solvent Purification_Method Select Method Dissolution->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Recrystallization Column_Chromatography Column_Chromatography Purification_Method->Column_Chromatography Column Chromatography Filtration_Evaporation Filtration_Evaporation Recrystallization->Filtration_Evaporation Column_Chromatography->Filtration_Evaporation Pure_Solvent_Red_149 Pure_Solvent_Red_149 Filtration_Evaporation->Pure_Solvent_Red_149

Health and Safety in Handling Solvent Red 149: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations essential for the proper handling of Solvent Red 149. The information is intended to support risk assessments and the implementation of safe laboratory practices for professionals working with this substance.

Chemical and Physical Properties

This compound is a synthetic organic dye belonging to the anthraquinone (B42736) class. It is characterized by its red, powdery appearance and is utilized in various industrial applications. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
Chemical Name 6-(cyclohexylamino)-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione--INVALID-LINK--
CAS Number 71902-18-6 (primary), 21295-57-8 (secondary)--INVALID-LINK--
Molecular Formula C23H22N2O2--INVALID-LINK--
Molecular Weight 358.43 g/mol --INVALID-LINK--
Appearance Red powder--INVALID-LINK--
Odor Odorless--INVALID-LINK--
Solubility in Water Insoluble--INVALID-LINK--
Melting Point ~266 °C--INVALID-LINK--

Toxicological Data

The available toxicological data for this compound suggests a low acute toxicity profile. However, as with any chemical, caution should be exercised, and exposure should be minimized.

ParameterSpeciesRouteValueReference
LD50 RatOral> 5,000 mg/kg--INVALID-LINK--
Skin Irritation RabbitDermalNon-irritant--INVALID-LINK--
Eye Irritation RabbitOcularNon-irritant--INVALID-LINK--

Note on Experimental Protocols: Detailed experimental protocols for the cited toxicological studies are not publicly available in the reviewed literature. The provided data is based on information from supplier Safety Data Sheets.

Occupational Exposure Limits

There are no specific occupational exposure limits (OELs) established for this compound by major regulatory agencies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).

In the absence of a substance-specific OEL, it is recommended to adhere to the limits for "Particulates Not Otherwise Regulated" (PNOR) or "Nuisance Dust."

Regulatory BodyLimit TypeValue (Total Dust)Value (Respirable Fraction)Reference
OSHA PEL (TWA)15 mg/m³5 mg/m³--INVALID-LINK--

Hazard Identification and Precautionary Measures

The primary hazards associated with this compound are related to its physical form as a powder. Inhalation of dust and direct contact with skin and eyes are the main routes of exposure.

Health Hazards:

  • Inhalation: May cause respiratory tract irritation.[1]

  • Skin Contact: Prolonged or repeated contact may cause skin irritation in sensitive individuals.[1]

  • Eye Contact: Dust may cause irritation and inflammation.[1]

  • Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.[1]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and accumulation.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • For operations that may generate significant dust, an approved respirator should be worn.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

Potential Cellular Response to Chemical Exposure

While specific signaling pathways affected by this compound have not been elucidated, exposure to foreign chemical compounds can trigger general cellular stress responses. Two key pathways involved in the cellular defense against chemical-induced oxidative stress are the Nrf2 and MAPK signaling pathways.

Generalized Experimental Workflow for Assessing Chemical Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a chemical compound like this compound on a cellular level.

G A Cell Culture Preparation (e.g., HepG2 cells) B Exposure to this compound (Varying Concentrations and Durations) A->B C Cell Viability Assays (e.g., MTT, LDH) B->C D Oxidative Stress Measurement (e.g., ROS production) B->D E Analysis of Signaling Pathways (e.g., Western Blot for Nrf2, p38) B->E F Data Analysis and Interpretation C->F D->F E->F

Cytotoxicity Assessment Workflow
Generalized Nrf2 Signaling Pathway in Response to Oxidative Stress

Exposure to chemical stressors can lead to the production of reactive oxygen species (ROS), which in turn activates the Nrf2 signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

G cluster_0 Cytoplasm cluster_1 Nucleus A Chemical Stressor (e.g., this compound) B Increased ROS Production A->B C Keap1-Nrf2 Complex B->C Oxidizes Keap1 D Nrf2 Dissociation and Translocation C->D E Nrf2 D->E F ARE (Antioxidant Response Element) E->F Binds to G Transcription of Antioxidant Genes (e.g., HO-1, NQO1) F->G Initiates H Cellular Protection G->H Leads to

Nrf2-Mediated Oxidative Stress Response
Generalized MAPK Signaling Pathway in Chemical-Induced Cell Damage

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in transducing extracellular signals into cellular responses, including apoptosis (programmed cell death) in response to chemical-induced damage.

G A Chemical Insult (e.g., this compound) B Cellular Stress (e.g., DNA damage, ROS) A->B C Activation of MAPKKK B->C D Activation of MAPKK C->D E Activation of MAPK (e.g., p38, JNK) D->E F Activation of Transcription Factors (e.g., AP-1) E->F G Expression of Pro-apoptotic Genes F->G H Apoptosis G->H

MAPK-Mediated Apoptotic Pathway

Conclusion

This compound exhibits low acute toxicity based on the available data. The primary health and safety concerns are associated with its physical form as a powder, necessitating measures to control dust exposure. While specific toxicological mechanisms and occupational exposure limits are not well-defined, a conservative approach to handling, including the use of appropriate personal protective equipment and engineering controls, is essential. The generalized cellular response pathways presented offer a framework for understanding potential mechanisms of toxicity and for designing further toxicological investigations. Researchers and laboratory personnel should always consult the most recent Safety Data Sheet and conduct a thorough risk assessment before handling this chemical.

References

A Technical Guide to High-Purity Solvent Red 149 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Solvent Red 149, a fluorescent dye with niche applications in scientific research. While primarily utilized in the plastics and polymer industries for its vibrant color and stability, its photophysical properties may be of interest to researchers in materials science and related fields. This document outlines commercial suppliers, key technical data, and generalized experimental protocols for the qualification of this dye for research purposes.

Introduction to this compound

This compound, also known by its chemical name 6-(Cyclohexylamino)-3-N-methylanthrapyridone, is a synthetic organic dye belonging to the anthrapyridone class.[1] It is characterized by its brilliant bluish-red hue and strong fluorescence.[2] Its robust thermal stability and lightfastness have made it a staple in industrial coloring applications.[1][3][4][5] For research applications, particularly in fields such as polymer science and fluorescence-based assays, the purity and well-defined properties of this dye are critical.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound, with some providing grades suitable for research and development. The following table summarizes a selection of these suppliers. It is important to note that purity claims should be verified by lot-specific certificates of analysis, which are typically available upon request from the supplier.

SupplierProduct Name(s)Purity SpecificationCAS Number(s)
BiosynthThis compoundMin. 95%21295-57-8, 71902-18-6
Jinan Ogilvy Chemical Co., Ltd.This compound, Fluorescent Red HFG≥99%21295-57-8
Colorants Chem Pvt LtdThis compound, Fluorescent Red HFG-21295-57-8, 71902-18-6
Hangzhou Epsilon Chemical Co.,LtdFluorescent Red HFG, Sumiplast Red HFG-21295-57-8, 71902-18-6
Alfa ChemistryThis compound-21295-57-8

Physicochemical and Technical Data

The following tables provide a summary of the key physicochemical and technical properties of this compound, compiled from various supplier technical data sheets. These values should be considered as typical and may vary between batches and suppliers.

General Physicochemical Properties
PropertyValueSource(s)
Chemical Name 6-(Cyclohexylamino)-3-N-methylanthrapyridone[1]
CAS Number(s) 21295-57-8, 71902-18-6[2]
Molecular Formula C₂₃H₂₂N₂O₂[2][6]
Molecular Weight 358.43 g/mol [2][6]
Appearance Red to bluish-red powder[3][4][7]
Chemical Structure Pyridine anthrone[2]
Technical Performance Data
ParameterValueSource(s)
Melting Point 246-252 °C, 267.5 °C[8]
Heat Resistance Up to 300 °C[3][4][5]
Light Fastness 6-8 (on a scale of 1-8)[3][4]
Density ~1.31 - 1.35 g/cm³[4][5][8]
Water Solubility Insoluble (≤1.0%)[4]
Organic Solvent Solubility Soluble in various organic solvents[9]

Experimental Protocols for Quality Assessment of High-Purity Dyes

For research applications, it is imperative to verify the purity and characterize the properties of commercially supplied dyes. The following are generalized protocols for the quality assessment of a high-purity dye such as this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify any impurities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile (B52724) or tetrahydrofuran) to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water (both may be acidified with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point. A typical gradient could be from 50% to 100% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: A diode array detector (DAD) or a UV-Vis detector set at the absorption maximum of this compound. A fluorescence detector can also be used for higher sensitivity and selectivity.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Spectroscopic Characterization (UV-Vis and Fluorescence)

Objective: To determine the absorption and emission spectra of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., ethanol, chloroform, or toluene). The concentration should be adjusted to have an absorbance of approximately 0.1-0.5 at the absorption maximum for UV-Vis measurements and a lower concentration for fluorescence measurements to avoid inner filter effects.

  • UV-Vis Spectroscopy:

    • Scan the sample from approximately 300 nm to 700 nm using a dual-beam UV-Vis spectrophotometer.

    • Record the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λmax (or a suitable wavelength in the absorption band).

    • Record the emission spectrum.

    • Record the wavelength of maximum emission (λem).

    • To determine the fluorescence quantum yield, a reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G or Rhodamine 101) should be used under identical experimental conditions.

Visualizations

General Workflow for Qualifying a Commercial Dye for Research

The following diagram illustrates a generalized workflow for the qualification of a commercial dye, such as this compound, for use in a research setting. This process ensures the identity, purity, and relevant photophysical properties of the dye are well-characterized before its use in experiments.

G cluster_0 Phase 1: Procurement and Initial Assessment cluster_1 Phase 2: Purity and Identity Verification cluster_2 Phase 3: Photophysical Characterization cluster_3 Phase 4: Final Qualification A Procure Dye from Commercial Supplier B Review Supplier Documentation (CoA, SDS) A->B C Visual Inspection and Solubility Tests B->C D Purity Analysis (e.g., HPLC, LC-MS) C->D E Identity Confirmation (e.g., NMR, Mass Spectrometry) D->E F UV-Vis Spectroscopy (λ_max) E->F G Fluorescence Spectroscopy (λ_em, Quantum Yield) F->G H Photostability Assessment G->H I Qualified for Research Use H->I

Caption: Workflow for the qualification of a commercial dye for research applications.

Conclusion

This compound is a commercially available fluorescent dye with well-documented applications in industrial settings. For researchers, its utility will depend on the specific requirements of their application. Due to the limited availability of research-grade certified materials, it is essential for scientists to independently verify the purity and characterize the photophysical properties of commercially sourced this compound using standard analytical techniques. The protocols and workflow outlined in this guide provide a framework for such a qualification process, enabling the reliable use of this dye in a research context.

References

The Core Principles of Fluorescence in Anthrapyridone Dames: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the fluorescence of anthrapyridone dyes. Anthrapyridone and its derivatives, a class of synthetic dyes, have garnered significant interest in biomedical research and drug development due to their unique photophysical properties and versatile applications as fluorescent probes. This document delves into the molecular basis of their fluorescence, factors influencing their emission, and the experimental protocols for their characterization, with a focus on their application in probing biological systems.

Fundamental Principles of Fluorescence

Fluorescence is a photoluminescent process where a molecule, known as a fluorophore, absorbs a photon of light, exciting an electron to a higher energy state. The subsequent return of the electron to its ground state results in the emission of a photon of lower energy (longer wavelength). This phenomenon is visually represented by the Jablonski diagram.

The key characteristics of a fluorescent dye include:

  • Absorption and Emission Spectra: The range of wavelengths a dye can absorb and emit.

  • Quantum Yield (Φ): The efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.

  • Stokes Shift: The difference in wavelength between the maximum absorption and the maximum emission. A larger Stokes shift is often desirable to minimize self-absorption and improve signal-to-noise ratio.

  • Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

The fluorescence properties of anthrapyridone dyes are intrinsically linked to their chemical structure, which is characterized by a polycyclic aromatic core. This extended π-conjugated system is responsible for their ability to absorb and emit light in the visible and near-infrared regions of the electromagnetic spectrum.

Factors Influencing the Fluorescence of Anthrapyridone Dyes

The fluorescence of anthrapyridone dyes is highly sensitive to their molecular structure and their immediate environment. Understanding these factors is crucial for the rational design of fluorescent probes with specific properties for various applications.

2.1. Molecular Structure:

  • Substituents: The nature and position of substituent groups on the anthrapyridone core have a profound impact on its photophysical properties. Electron-donating groups (e.g., -NH2, -OH) generally increase fluorescence intensity, while electron-withdrawing groups (e.g., -NO2, -COOH) tend to decrease or quench fluorescence. The position of these substituents can also influence the absorption and emission wavelengths.[1]

  • Conjugation: Extending the π-conjugated system of the anthrapyridone core, for instance, by adding more aromatic rings, typically leads to a red-shift in both the absorption and emission spectra.

  • Rigidity: A more rigid molecular structure often results in a higher fluorescence quantum yield. Rigidity restricts non-radiative decay pathways, such as molecular vibrations and rotations, thereby favoring the radiative decay through fluorescence.

2.2. Environmental Factors:

  • Solvent Polarity: The polarity of the solvent can significantly affect the Stokes shift and quantum yield. Generally, an increase in solvent polarity can lead to a red-shift in the emission spectrum.

  • pH: The fluorescence of anthrapyridone dyes bearing ionizable groups can be pH-dependent. Changes in pH can alter the electronic structure of the dye, leading to changes in its absorption and emission properties.

  • Temperature and Viscosity: An increase in temperature or a decrease in viscosity can lead to a decrease in fluorescence intensity due to an increase in the rate of non-radiative decay processes.

  • Quenching: The presence of certain molecules, known as quenchers, can decrease the fluorescence intensity. Quenching can occur through various mechanisms, including collisional quenching, static quenching, and Förster resonance energy transfer (FRET).

Quantitative Photophysical Data of Anthraquinone (B42736) Derivatives

Compound/Dye NameAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent/ConditionsReference
DRAQ5599/644678/697< 300.003Solution[2]
CyTRAK Orange510610100Not Reported-[2]
1,6-dihydroxy-anthraquinone269583314Not ReportedMethanol[1]
1,5-dihydroxy-anthraquinone285567282Not ReportedMethanol[1]
RBS3420556136Not ReportedDeionized water[2]
CE8276406130Not ReportedDeionized water[2]
NGA5298480182Not ReportedDeionized water[2]

Experimental Protocols

Accurate characterization of the photophysical properties of anthrapyridone dyes is essential for their effective application. The following sections detail the methodologies for key experiments.

4.1. Synthesis of Anthrapyridone Dyes

The synthesis of anthrapyridone dyes typically involves multi-step organic reactions. A general synthetic route might involve the reaction of an aminoanthraquinone with a reactive methylene (B1212753) compound. The specific reaction conditions and starting materials can be varied to introduce different substituents and functional groups onto the anthrapyridone core, thereby tuning its photophysical and biological properties. For example, novel polymerizable methacrylated anthraquinone dyes have been synthesized through nucleophilic aromatic substitution reactions followed by methacrylation.

4.2. Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission of the anthrapyridone dye.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the anthrapyridone dye in a suitable solvent (e.g., ethanol, DMSO, or a buffer solution relevant to the intended application). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). The wavelength at which the maximum absorbance is observed is the λ_abs.

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its λ_abs. Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength. The wavelength at which the maximum fluorescence intensity is observed is the λ_em. Both excitation and emission slits should be set to an appropriate width (e.g., 5 nm).[1]

4.3. Determination of Fluorescence Quantum Yield (Φ)

Objective: To quantify the efficiency of the fluorescence process. The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology (Comparative Method):

  • Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the anthrapyridone dye under investigation (e.g., quinine (B1679958) sulfate, rhodamine 6G, or anthracene).

  • Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²)

      where:

      • Φ_standard is the quantum yield of the standard.

      • Gradient_sample and Gradient_standard are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • n_sample and n_standard are the refractive indices of the sample and standard solutions (if different).

4.4. Measurement of Fluorescence Lifetime (τ)

Objective: To determine the average time the dye spends in the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Data Acquisition: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting fluorescence decay curve is then fitted to an exponential decay function to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τ)

    where I₀ is the intensity at time t=0 and τ is the fluorescence lifetime.

Applications in Probing Biological Systems

The unique fluorescent properties of anthrapyridone dyes make them valuable tools for studying a variety of biological processes. Their ability to be chemically modified allows for the development of targeted probes for specific cellular components and signaling pathways.

5.1. High-Throughput Screening (HTS) in Drug Discovery

Fluorescence-based assays are widely used in HTS to identify potential drug candidates that modulate the activity of a biological target. The general workflow for an HTS campaign using a fluorescent probe is as follows:

HTS_Workflow AssayDev Assay Development & Optimization LibPrep Compound Library Preparation AssayDev->LibPrep Define assay parameters Screening Automated High-Throughput Screening LibPrep->Screening Plate compounds DataAnalysis Data Analysis & Hit Identification Screening->DataAnalysis Generate fluorescence data HitValidation Hit Confirmation & Validation DataAnalysis->HitValidation Identify primary hits LeadOpt Lead Optimization HitValidation->LeadOpt Confirm activity & selectivity PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Mito Mitochondrial Stress Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 CellDeath Apoptosis Caspase3->CellDeath

References

Potential Applications of Solvent Red 149 in Material Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvent Red 149, also known as Fluorescent Red HFG, is a high-performance anthrapyridone-based solvent dye characterized by its vibrant bluish-red fluorescence, excellent thermal stability, and good light and weather fastness.[1][2] Its primary application lies in the coloration of a wide array of polymers and non-polar materials. This technical guide provides a comprehensive overview of the properties of this compound, its current applications in material science, and explores its potential in advanced functional materials. This document details experimental protocols for its incorporation into polymer matrices and presents key performance data in a structured format for easy comparison. Furthermore, it visualizes experimental workflows and logical relationships to aid in research and development.

Core Properties of this compound

This compound is a synthetic organic dye valued for its stability and strong coloration.[1] It is insoluble in water but exhibits good solubility in various organic solvents, making it highly suitable for coloring plastics and other non-polar media.[1] Its molecular structure gives rise to its characteristic fluorescence and high thermal resistance.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Chemical Name 6-(Cyclohexylamino)-3-methyl-3H-dibenzo[f,ij]isoquinoline-2,7-dioneN/A
CAS Number 21295-57-8, 71902-18-6[3]
Molecular Formula C23H22N2O2[2]
Molecular Weight 358.43 g/mol [2]
Appearance Bluish-red powder[3]
Melting Point ~246 °C[4]
Density ~1.31 - 1.35 g/cm³[3][4]
Performance Characteristics

The performance of this compound in various applications is dictated by its stability and color strength. These properties are summarized in Table 2.

Performance MetricValue/RatingSource(s)
Heat Resistance Up to 300 °C[1][5]
Light Fastness Grade 6-8 (on a scale of 1 to 8)[1][4][5]
Weather Fastness Good[1]
Migration Resistance Good[6]
Tinting Strength High[6]
Solubility Soluble in organic solvents, insoluble in water[1]

Current Applications in Material Science

The excellent thermal and light stability of this compound makes it a preferred colorant in the plastics industry. It is commonly incorporated into a variety of resins to impart a durable and vibrant red color.

Polymer Coloration

This compound is widely used for coloring a diverse range of plastics, including:

  • Poly(methyl methacrylate) (PMMA)

  • Polystyrene (PS)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polycarbonate (PC)

  • Polyethylene Terephthalate (PET)

  • Polyamide (PA6)[3][4][6]

It is also utilized in the coloration of polyester (B1180765) fibers, particularly in the protoplasm of terylene fibers.[4][6]

Other Applications

Beyond plastics, this compound finds application in coloring other non-polar materials such as:

  • Waxes and Candles

  • Oils, Lubricants, and Fuels

  • Paints and Printing Inks

  • Rubber[3][5]

Experimental Protocols

The incorporation of this compound into a polymer matrix is a critical step in achieving desired material properties. Below are detailed methodologies for key experimental procedures.

Incorporation into Thermoplastics via Masterbatch

The most common industrial method for coloring plastics is through the use of a masterbatch, which is a concentrated mixture of the dye encapsulated within a carrier resin.

Objective: To prepare a colored polymer sample using a this compound masterbatch.

Materials:

  • This compound masterbatch (typically 20-40% dye concentration)

  • Host polymer pellets (e.g., PS, ABS, PC, PET)

  • Twin-screw extruder

  • Injection molding machine

Procedure:

  • Drying: Dry the host polymer pellets and the masterbatch pellets according to the manufacturer's specifications to remove any residual moisture.

  • Mixing: Tumble-mix the host polymer pellets with the masterbatch pellets at a predetermined ratio (let-down ratio) to achieve the desired final dye concentration (typically 0.05-0.5% by weight).

  • Extrusion: Feed the mixture into a twin-screw extruder. The extruder melts, mixes, and homogenizes the polymer and dye. Set the temperature profile of the extruder zones appropriate for the host polymer.

  • Pelletizing: The extruded strand of colored polymer is cooled in a water bath and then cut into pellets.

  • Injection Molding: The colored pellets are then fed into an injection molding machine to produce test specimens or final parts. The molding parameters (temperature, pressure, and cycle time) should be optimized for the specific polymer.

experimental_workflow cluster_preparation Preparation cluster_processing Processing cluster_fabrication Fabrication & Testing drying Drying of Polymer and Masterbatch mixing Tumble Mixing drying->mixing extrusion Twin-Screw Extrusion mixing->extrusion pelletizing Pelletizing extrusion->pelletizing injection_molding Injection Molding pelletizing->injection_molding characterization Material Characterization injection_molding->characterization lsc_concept cluster_lsc Luminescent Solar Concentrator sunlight Sunlight lsc_panel Polymer Matrix with This compound sunlight->lsc_panel Absorption emitted_light Emitted Red Light lsc_panel->emitted_light Fluorescence pv_cell Photovoltaic Cell emitted_light->pv_cell Waveguiding Electricity Electricity pv_cell->Electricity

References

Methodological & Application

Protocol for Staining Microplastics with Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Staining Microplastics with Nile Red

Nile Red (NR) is a hydrophobic and photochemically stable dye widely used for the detection and quantification of microplastics in environmental samples.[1] Its fluorescence is dependent on the polarity of the surrounding environment, which can aid in the differentiation of various polymer types.[2][3] The following notes summarize key aspects of the staining protocol.

Principle of Staining: Nile Red preferentially partitions into the hydrophobic surfaces of plastic polymers. In a nonpolar environment, the dye exhibits strong fluorescence, making the microplastics easily visible under a fluorescence microscope. This method is particularly useful for identifying small microplastics that are difficult to detect using conventional microscopy.

Solvent Selection: The choice of solvent for the Nile Red staining solution is critical. Acetone (B3395972) is a commonly used solvent due to its accessibility and effectiveness.[4][5] However, some studies have shown that a mixture of acetone and water (e.g., 25% v/v acetone in water) can mitigate polymer degradation while maintaining strong fluorescence.[2][3]

Interference from Organic Matter: A significant challenge in using Nile Red is its tendency to co-stain natural organic matter, which can lead to false positives.[1] Therefore, a pre-treatment step to remove organic material from the sample is often necessary.

Combined Analysis: For more accurate identification, Nile Red staining is often used in conjunction with other analytical techniques, such as Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy.[1] This allows for the confirmation of the polymer composition of the fluorescently-labeled particles.

Experimental Protocol: Nile Red Staining of Microplastics

This protocol details the steps for preparing samples, staining with Nile Red, and subsequent analysis.

Materials and Reagents
Reagent/MaterialSpecifications
Nile Red (NR)Analytical grade
AcetoneACS grade[5]
Deionized (DI) WaterHigh purity
Whatman glass filtersAppropriate pore size
BeakersGlass, 200-400 mL
PipettesCalibrated
Fluorescence MicroscopeEquipped with appropriate filters

Experimental Workflow

Staining_Protocol cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis Sample_Collection 1. Sample Collection Sieving 2. Sieving Sample_Collection->Sieving Organic_Removal 3. Organic Matter Removal (Optional) Sieving->Organic_Removal Staining_Solution 4. Prepare Staining Solution Organic_Removal->Staining_Solution Incubation 5. Incubation Staining_Solution->Incubation Washing 6. Washing Incubation->Washing Microscopy 7. Fluorescence Microscopy Washing->Microscopy Quantification 8. Quantification & Characterization Microscopy->Quantification

Fig 1. Experimental workflow for Nile Red staining of microplastics.
Detailed Methodologies

1. Sample Preparation:

  • Collection: Collect environmental samples (e.g., water, sediment) using appropriate methods.

  • Sieving: Filter the samples through stacked stainless steel sieves of desired mesh sizes (e.g., 212 µm and 20 µm) to isolate microplastics within a specific size range.[5]

  • Organic Matter Removal (Optional but Recommended): To reduce false positives from the co-staining of organic material, a pre-treatment step can be performed.[1]

2. Preparation of Nile Red Staining Solution:

  • Prepare a stock solution of Nile Red in acetone. A common concentration is 1 mg/mL.

  • For the working solution, dilute the stock solution with acetone or an acetone/water mixture. A final concentration of 10 µg/mL is often used.[4]

3. Staining Procedure:

  • Place the isolated microplastic particles in a glass beaker.

  • Add the Nile Red working solution to the beaker, ensuring the particles are fully immersed.[4]

  • Incubate the sample for a specific duration. An incubation time of 15 minutes has been shown to be effective.[4]

4. Washing and Filtration:

  • After incubation, wash the samples with deionized water to remove any excess dye.[4]

  • Vacuum-filter the stained particles onto a Whatman glass filter.[4]

5. Fluorescence Microscopy:

  • Place the filter paper with the stained microplastics on a glass slide.

  • Examine the sample under a fluorescence microscope.

  • Use appropriate excitation and emission wavelengths for Nile Red. For example, an excitation wavelength in the range of 450-500 nm and an emission wavelength above 528 nm can be used.

6. Quantification and Characterization:

  • Capture images of the fluorescent particles.

  • Use image analysis software to count and measure the size of the identified microplastics.

  • The color of the fluorescence can provide some information about the polymer type.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various Nile Red staining protocols.

ParameterValueSource
Staining Solution
Nile Red Concentration10 µg/mL[4]
SolventAcetone or 25% (v/v) Acetone/Water[2][3][4]
Incubation
Incubation Time15 minutes[4]
Microscopy
Excitation Wavelength450-500 nm
Emission Wavelength>528 nm

References

Application Notes and Protocols: Visualizing Phase Separation in Polymer Blends with Solvent Red 149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Solvent Red 149, a fluorescent dye, to visualize and quantify phase separation in immiscible polymer blends. The protocols outlined below are generalized and may require optimization for specific polymer systems and imaging instrumentation.

Introduction

Polymer blends are a crucial class of materials in various scientific and industrial fields, including drug delivery, materials science, and biomedical engineering. The performance of these blends is often dictated by their morphology, specifically the size, shape, and distribution of the phase-separated domains. Visualizing this phase separation is therefore critical for understanding and controlling the properties of the final material.

This compound is a fluorescent dye known for its application in coloring various plastics, including polystyrene (PS), polymethyl-methacrylate (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2][3][4] Its fluorescent properties make it a candidate for staining polymer blends to differentiate between the constituent polymer phases using fluorescence microscopy. The dye is expected to exhibit preferential solubility in one of the polymer phases, leading to a contrast in fluorescence intensity that allows for the visualization of the phase-separated morphology.

Materials and Equipment

Materials:

  • Polymer A (e.g., Polystyrene, PS)

  • Polymer B (e.g., Polymethyl-methacrylate, PMMA)

  • This compound (CAS No. 21295-57-8)

  • A common solvent for both polymers (e.g., Toluene, Chloroform)

  • A selective solvent for staining (if required, e.g., a solvent that dissolves the dye but does not significantly alter the polymer blend morphology)

  • Microscope slides and coverslips

  • Glass vials

  • Pipettes

Equipment:

  • Spin coater or other film casting equipment

  • Hot plate or vacuum oven for annealing

  • Fluorescence microscope with appropriate filter sets (e.g., excitation around 540-550 nm and emission around 570 nm, though these may vary depending on the polymer environment)

  • Image analysis software (e.g., ImageJ, FIJI)

Experimental Protocols

Protocol 1: Preparation of Polymer Blend Films
  • Polymer Solution Preparation:

    • Prepare individual solutions of Polymer A and Polymer B in a common solvent at a desired concentration (e.g., 5% w/v).

    • Create the desired blend composition by mixing the individual polymer solutions (e.g., 50:50, 70:30 by weight).

  • Film Casting:

    • Deposit the polymer blend solution onto a clean microscope slide.

    • Use a spin coater to create a thin, uniform film. The spin speed and time will need to be optimized depending on the desired film thickness and solution viscosity.

    • Alternatively, films can be cast by drop-casting or other methods.

  • Solvent Evaporation and Annealing:

    • Allow the solvent to evaporate completely from the film. This can be done at ambient conditions or in a vacuum oven at a temperature below the glass transition temperatures (Tg) of the polymers.

    • To induce or control the phase separation, anneal the film at a temperature above the Tg of both polymers for a specific duration. The annealing time and temperature will directly influence the morphology of the phase separation.

Protocol 2: Staining with this compound
  • Staining Solution Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent. The choice of solvent is critical; it should dissolve the dye without significantly swelling or dissolving the polymer film, which could alter the morphology. A starting concentration of 0.01-0.1 mg/mL is recommended.

  • Staining Procedure:

    • Immerse the polymer blend film in the this compound staining solution for a short period (e.g., 30-60 seconds).

    • Alternatively, a drop of the staining solution can be placed on the film.

    • Gently rinse the film with a solvent that does not dissolve the polymers to remove excess dye from the surface.

    • Allow the film to dry completely.

Protocol 3: Fluorescence Microscopy and Image Analysis
  • Microscopy Setup:

    • Place the stained polymer blend film on the stage of a fluorescence microscope.

    • Select the appropriate filter cube for this compound. Based on its properties, an excitation wavelength in the green region (around 540-550 nm) and an emission wavelength in the red region (around 570 nm) is a good starting point.

    • Adjust the exposure time and gain to obtain a clear image with good signal-to-noise ratio.

  • Image Acquisition:

    • Acquire images of the phase-separated morphology at different locations on the sample.

  • Image Analysis:

    • Use image analysis software to quantify the phase separation.

    • Measure the size and distribution of the domains of each phase.

    • Quantify the fluorescence intensity of each phase to determine the preferential partitioning of the dye.

Data Presentation

The quantitative data obtained from image analysis can be summarized in a table for easy comparison.

Polymer Blend Composition (A:B)Annealing Time (min)Average Domain Size of Phase A (µm)Average Domain Size of Phase B (µm)Average Fluorescence Intensity of Phase A (a.u.)Average Fluorescence Intensity of Phase B (a.u.)
50:50105.2 ± 0.84.9 ± 0.7850 ± 50250 ± 30
50:503012.6 ± 1.511.8 ± 1.3870 ± 60240 ± 25
70:30108.1 ± 1.1 (Matrix)3.5 ± 0.5 (Droplets)900 ± 70280 ± 35
70:303015.3 ± 2.0 (Matrix)6.8 ± 0.9 (Droplets)920 ± 75270 ± 30

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis p1 Prepare Polymer Solutions p2 Create Polymer Blend p1->p2 p3 Cast Thin Film p2->p3 p4 Anneal Film p3->p4 s2 Stain Polymer Film p4->s2 s1 Prepare this compound Solution s1->s2 s3 Rinse and Dry s2->s3 a1 Fluorescence Microscopy s3->a1 a2 Image Acquisition a1->a2 a3 Quantitative Image Analysis a2->a3

Caption: Experimental workflow for visualizing polymer blend phase separation.

logical_relationship cluster_blend Polymer Blend Film cluster_stain Staining cluster_result Visualization phaseA Polymer Phase A (e.g., Polystyrene) bright High Fluorescence phaseA->bright phaseB Polymer Phase B (e.g., PMMA) dim Low Fluorescence phaseB->dim dye This compound dye->phaseA Preferential Partitioning

Caption: Principle of fluorescence contrast generation in a polymer blend.

References

Application Note: High-Sensitivity Detection of Solvent Red 149 Using Laser-Induced Fluorescence (LIF)

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the highly sensitive detection of Solvent Red 149, a fluorescent dye, using laser-induced fluorescence (LIF). This document provides a detailed protocol for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound, also known as Fluorescent Red HFG, is a high-performance fluorescent dye belonging to the pyridine (B92270) anthrone (B1665570) chemical class.[1][2] Due to its excellent thermal stability, high fluorescence intensity, and good resistance to light and migration, it is widely used for coloring various polymers and plastics, including polystyrene (PS), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[3][4][5] Its intrinsic fluorescence makes it a candidate for use as a tracer or tag in various scientific applications.

Laser-Induced Fluorescence (LIF) is a highly sensitive and selective optical technique for detecting fluorescent molecules.[6] The method involves exciting a sample with a monochromatic laser beam, causing specific molecules (fluorophores) to be promoted to a higher electronic energy state.[7] As these molecules relax to their ground state, they emit light (fluorescence) at a longer wavelength.[7] This emitted fluorescence is then collected and measured by a sensitive detector. LIF offers exceptionally low detection limits, often in the nanomolar (nM) range, making it ideal for trace analysis.[8][9] This application note provides a generalized protocol for the quantitative detection of this compound using a laboratory-based LIF system.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided below.

PropertyValueReference
CI Name This compound[1]
CAS Number 21295-57-8 / 71902-18-6[1][4]
Molecular Formula C₂₃H₂₂N₂O₂[1][10]
Molecular Weight 358.43 g/mol [1][10]
Chemical Structure Pyridine Anthrone[1]
Appearance Bluish-red powder[1][4]
Heat Resistance Up to 300 °C[4]
Light Fastness Grade 6-7 (out of 8)[3][4]

Principle of Laser-Induced Fluorescence

The fundamental principle of LIF is the spectro-temporal analysis of fluorescence emitted from a sample following excitation by a laser source.

  • Excitation: A pulsed or continuous-wave laser beam of a specific wavelength is directed into the sample. This wavelength should correspond to a strong absorption band of this compound to maximize excitation efficiency.

  • Emission: The excited this compound molecules rapidly relax to their ground electronic state by emitting photons. This emitted light has a longer wavelength (lower energy) than the excitation light, a phenomenon known as the Stokes shift.

  • Detection: The emitted fluorescence is collected, typically at a 90-degree angle to the excitation beam to minimize scattered laser light.[11] Optical filters are used to isolate the fluorescence signal from the excitation light and other background noise. A highly sensitive detector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD), converts the light signal into an electrical signal, which is then processed and recorded.[11][12] The intensity of the fluorescence signal is directly proportional to the concentration of the fluorophore over a certain range.

Experimental Workflow for LIF Detection

LIF_Workflow cluster_prep 1. Preparation cluster_setup 2. Instrumentation & Measurement cluster_analysis 3. Data Analysis stock Prepare Stock Solution (e.g., 1 mM in Toluene) work Prepare Working Standards (Serial Dilution) stock->work setup Instrument Setup (Laser, Filters, Detector) work->setup sample Prepare Analyte Sample (Dissolve in appropriate solvent) sample->setup measure Acquire Fluorescence Signal (Measure Standards & Sample) setup->measure process Process Raw Data (Background Subtraction) measure->process curve Generate Calibration Curve (Intensity vs. Concentration) process->curve quant Quantify Sample (Interpolate from curve) curve->quant result result quant->result Final Concentration Report

References

Application Notes and Protocols for Staining Lipids and Nonpolar Structures with Solvent Red 149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 149, also known as Fluorescent Red HFG, is a synthetic dye belonging to the anthrapyridone class, which is a derivative of anthraquinone (B42736).[1][2] Primarily utilized in industrial applications for coloring plastics, polymers, and fibers, it exhibits a vibrant bluish-red to rose-red hue and notable fluorescence under sunlight.[2][3] Its strong fluorescence, high thermal stability, and good light fastness make it a candidate for investigational use in biological applications, particularly for the staining of lipids and nonpolar structures.[1][2] This document provides a summary of its known properties and a proposed protocol for its use in cellular imaging, adapted from established methods for other lipophilic dyes.

Disclaimer: The use of this compound for biological staining is not a standard, validated procedure. The protocols provided herein are intended as a starting point for research and development, and optimization will be required.

Physicochemical and Fluorescent Properties

Table 1: Properties of this compound

PropertyValue/DescriptionReference
Chemical Name 6-(Cyclohexylamino)-3-N-methylanthrapyridone[5]
CAS Number 21295-57-8, 71902-18-6[3]
Molecular Formula C₂₃H₂₂N₂O₂[2]
Molecular Weight 358.43 g/mol [2]
Appearance Red powder[2]
Hue Bluish-red / Rose red[2]
Solubility Insoluble in water; soluble in organic solvents.[6]
Key Features High thermal stability, good light and weather fastness, bright fluorescence.[1][2]

Proposed Experimental Protocols

The following protocols are adapted from standard procedures for Oil Red O, a common lipophilic stain. These should be considered starting points and may require significant optimization.

Protocol 1: Staining of Lipids in Cultured Cells (Adherent)

Materials:

  • This compound

  • 100% Isopropanol (B130326)

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin (Formaldehyde solution)

  • Distilled Water

  • Mounting Medium

  • Fluorescence Microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound in 100% isopropanol (e.g., 0.5 mg/mL). Sonicate briefly to dissolve.

    • Prepare a working solution by diluting the stock solution with distilled water. A 3:2 ratio of stock solution to water is a common starting point for similar dyes.

    • Allow the working solution to stand for 10-15 minutes, then filter through a 0.2 µm syringe filter to remove any precipitate.

  • Cell Culture and Fixation:

    • Culture cells on glass coverslips in a multi-well plate to appropriate confluency.

    • Induce lipid accumulation if required by the experimental design (e.g., by treating with oleic acid).

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 10% formalin and incubating for 30-60 minutes at room temperature.

  • Staining:

    • Remove the formalin and wash the cells twice with distilled water.

    • Add 60% isopropanol to the cells and incubate for 5 minutes.

    • Remove the isopropanol and add the filtered this compound working solution to completely cover the cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Carefully remove the staining solution.

    • Wash the cells 2-5 times with distilled water until no excess stain is visible.

    • (Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

  • Imaging:

    • Visualize the stained lipid droplets using a fluorescence microscope.

    • Note: Since the exact excitation and emission maxima are not defined, start with a standard Texas Red or TRITC filter set (e.g., Ex: 540-580 nm, Em: 600-660 nm) and adjust accordingly.

Protocol 2: Staining of Lipids in Frozen Tissue Sections

Materials:

  • Frozen tissue sections (5-10 µm thick) on microscope slides

  • This compound working solution (prepared as in Protocol 1)

  • 60% Isopropanol

  • Distilled Water

  • Mounting Medium

Procedure:

  • Tissue Preparation:

    • Air-dry the frozen tissue sections on slides for 30-60 minutes at room temperature.

    • Fix the sections in 10% formalin for 10 minutes.

    • Rinse the slides gently in distilled water.

  • Staining:

    • Incubate the slides in 60% isopropanol for 5 minutes.

    • Remove the isopropanol and place the slides in the this compound working solution for 15-30 minutes.

  • Differentiation and Washing:

    • Briefly dip the slides in 60% isopropanol to remove excess stain.

    • Wash thoroughly in distilled water.

  • Mounting and Imaging:

    • (Optional) Counterstain as needed.

    • Mount with an aqueous mounting medium.

    • Image using a fluorescence microscope as described above.

Visualizations

Below are diagrams illustrating the logical workflow and a potential signaling pathway context where lipid staining is relevant.

G cluster_prep Preparation cluster_sample Sample Handling cluster_stain Staining & Imaging A Prepare this compound Stock Solution (in Isopropanol) B Prepare Working Solution (Dilute Stock with Water) A->B C Filter Working Solution B->C H Incubate with this compound Working Solution C->H D Culture/Prepare Cells or Tissue Sections E Fix with Formalin D->E F Wash with Distilled Water E->F G Incubate with 60% Isopropanol F->G G->H I Wash with Distilled Water H->I J Mount Sample I->J K Image with Fluorescence Microscope J->K

Caption: Experimental workflow for lipid staining.

G Drug Drug Compound Receptor Cell Surface Receptor Drug->Receptor Signaling Intracellular Signaling Cascade (e.g., mTOR, AMPK) Receptor->Signaling Transcription Transcription Factor Activation (e.g., SREBP) Signaling->Transcription Lipogenesis Increased Lipogenesis Transcription->Lipogenesis LD_Formation Lipid Droplet (LD) Formation & Accumulation Lipogenesis->LD_Formation Staining Staining with This compound LD_Formation->Staining Imaging Fluorescence Imaging (Quantification of LDs) Staining->Imaging

Caption: Drug effect on lipid accumulation pathway.

Safety and Handling

While a detailed toxicology profile for this compound is not widely available, it is recommended to handle it with the standard precautions for laboratory chemicals. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of the powder and perform all manipulations in a well-ventilated area or chemical fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Application Notes: Solvent Red 149 as a Tracer Dye in Fluid Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 149, a fluorescent dye belonging to the anthrapyridone class, presents a promising option as a tracer for qualitative and quantitative flow visualization in a variety of fluid dynamics experiments.[1][2] Its notable characteristics include high thermal stability, good light fastness, and excellent solubility in organic solvents, making it suitable for applications involving oils, lubricants, and other non-aqueous fluids.[3][4] These application notes provide a comprehensive overview of the known properties of this compound, along with detailed protocols for its use in Laser-Induced Fluorescence (LIF) for fluid dynamics studies.

Physicochemical and Photophysical Properties

A summary of the key properties of this compound is presented in the table below. It is important to note that while some data is readily available from manufacturers, specific photophysical parameters crucial for quantitative LIF, such as the fluorescence quantum yield and precise emission maximum, are not widely published and may require experimental determination for specific solvents and concentrations.

PropertyValueReferences
Chemical Name 6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione[5]
Synonyms Fluorescent Red HFG, C.I. 674700[3]
CAS Number 21295-57-8, 71902-18-6[6]
Molecular Formula C₂₃H₂₂N₂O₂[6]
Molecular Weight 358.43 g/mol [6]
Appearance Red powder[6]
Absorption Maximum (in Ethanol) ~442 nm, with weaker bands at ~573 nm and ~617 nm[7]
Emission Maximum Not explicitly found in searches. Expected to be in the red region of the spectrum, likely > 600 nm.
Fluorescence Quantum Yield Not explicitly found in searches.
Solubility Soluble in organic solvents (e.g., ethanol, acetone); Insoluble in water. Specific solubility in g/L for fluids like silicone oil is not readily available.[2][5]
Heat Resistance Up to 300°C in plastics[3]
Light Fastness Good (Grade 6-7 on a scale of 1-8)[3]

Experimental Protocols

Preparation of Stock and Working Solutions

A critical step for accurate and reproducible LIF measurements is the careful preparation of the tracer dye solutions.

Objective: To prepare a concentrated stock solution of this compound and dilute it to the desired working concentration for the fluid dynamics experiment.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., ethanol, isopropanol, silicone oil)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Ultrasonic bath (optional)

Protocol:

  • Stock Solution Preparation (e.g., 1 g/L):

    • Accurately weigh 10 mg of this compound powder using an analytical balance.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the powder.

    • Use a magnetic stirrer or sonication to ensure complete dissolution.

    • Once dissolved, fill the volumetric flask to the 10 mL mark with the solvent.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Store the stock solution in a dark, sealed container to prevent photodegradation and solvent evaporation.

  • Working Solution Preparation:

    • Determine the desired working concentration. For LIF, concentrations are typically in the range of 0.1 to 10 mg/L, but the optimal concentration will depend on the specific experimental setup (e.g., laser power, camera sensitivity, path length).

    • Use the stock solution to prepare the working solution by serial dilution. For example, to prepare a 1 mg/L working solution from a 1 g/L stock, pipette 10 µL of the stock solution into a 10 mL volumetric flask and fill with the solvent.

    • Thoroughly mix the working solution.

Laser-Induced Fluorescence (LIF) Measurement

This protocol outlines a general procedure for performing planar LIF to visualize the concentration of this compound in a fluid flow.

Objective: To obtain a 2D map of the tracer concentration in a region of interest within the flow.

Materials and Equipment:

  • Flow system (e.g., microfluidic chip, flow cell, wind tunnel with a liquid-seeded flow)

  • Working solution of this compound in the experimental fluid

  • Pulsed or continuous-wave laser with a wavelength that overlaps with the absorption spectrum of this compound (e.g., a 532 nm Nd:YAG laser can excite the longer wavelength absorption bands).

  • Sheet-forming optics (e.g., cylindrical and spherical lenses) to create a thin laser sheet.

  • CCD or sCMOS camera with high sensitivity in the red spectral region.

  • Long-pass or band-pass optical filter to block scattered laser light and transmit the fluorescence signal.

  • Image acquisition and processing software.

Protocol:

  • System Setup:

    • Position the laser and sheet-forming optics to illuminate the desired cross-section of the flow.

    • Mount the camera perpendicular to the laser sheet.

    • Place the optical filter in front of the camera lens.

  • Image Acquisition:

    • Fill the flow system with the working solution of this compound.

    • Turn on the laser and the camera.

    • Adjust the camera's exposure time and gain to obtain a good signal-to-noise ratio without saturating the detector.

    • Acquire a set of "dark" images with the laser off to measure the background noise.

    • Acquire a set of "flat-field" images of a uniform concentration of the dye to correct for non-uniformities in the laser sheet and camera response.

    • Initiate the flow and acquire a time-series of images of the fluorescence distribution.

  • Image Processing:

    • Subtract the average dark image from each fluorescence image.

    • Divide the corrected fluorescence images by the flat-field image to account for illumination and detection non-uniformities.

    • The resulting image intensity should be proportional to the concentration of this compound, assuming a linear relationship between fluorescence and concentration.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_exp LIF Experiment cluster_analysis Data Analysis A Weigh this compound B Dissolve in Solvent A->B C Create Stock Solution B->C D Dilute to Working Concentration C->D G Introduce Tracer to Flow D->G E Setup Laser and Optics F Position Camera and Filter E->F F->G H Acquire Images G->H I Dark Field Correction H->I J Flat Field Correction I->J K Concentration Mapping J->K L Flow Visualization K->L K->L

Caption: Experimental workflow for using this compound in LIF.

LIF_Principle cluster_excitation Excitation cluster_emission Emission cluster_detection Detection Laser Laser (Excitation Light) Dye_Ground Dye (Ground State) Laser->Dye_Ground Absorption Dye_Excited Dye (Excited State) Fluorescence Fluorescence (Emitted Light) Dye_Excited->Fluorescence Emission Filter Optical Filter Fluorescence->Filter Camera Camera Filter->Camera

Caption: Principle of Laser-Induced Fluorescence (LIF) with a tracer dye.

Considerations and Future Work

  • Quantitative Measurements: For accurate quantitative measurements of concentration or temperature, a thorough characterization of this compound's photophysical properties in the specific experimental solvent is essential. This includes measuring the absorption and emission spectra, fluorescence quantum yield, and their dependence on temperature.

  • Temperature Effects: The fluorescence intensity of many dyes is temperature-dependent (thermal quenching). If the fluid temperature varies significantly in the experiment, this effect must be calibrated and accounted for to avoid errors in concentration measurements. Alternatively, a two-color LIF approach with a temperature-insensitive reference dye could be employed.

  • Photostability: While this compound is reported to have good light fastness, its photostability under intense laser illumination should be evaluated for long-duration experiments to ensure that photobleaching does not significantly affect the results.

  • Solvent Effects: The photophysical properties of fluorescent dyes can be sensitive to the solvent environment (polarity, viscosity). It is crucial to perform all calibrations in the same solvent used for the experiment.

By following these guidelines and performing the necessary calibrations, researchers can effectively utilize this compound as a valuable tracer dye for a wide range of fluid dynamics investigations.

References

Preparation of Solvent Red 149 Stock Solutions for Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 149 is a fluorescent dye belonging to the anthrapyridone class, characterized by its vibrant bluish-red hue and strong performance.[1][2][3] While extensively utilized in the plastics and coatings industries for its excellent thermal stability, lightfastness, and vibrant coloration, its application in microscopy is an emerging area of interest.[4][5][6] These application notes provide a detailed protocol for the preparation of this compound stock solutions tailored for microscopy applications, ensuring reproducibility and optimal performance in cellular imaging and other advanced microscopic techniques.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions and for ensuring laboratory safety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C23H22N2O2[1][7][8]
Molecular Weight 358.43 g/mol [1][7][8]
Appearance Bluish-red powder[1][4]
CAS Number 21295-57-8, 71902-18-6[1][4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone)[9]
Melting Point 267.5 °C[10]
Heat Resistance Up to 300 °C[4]

Safety Precautions

Handling this compound requires adherence to standard laboratory safety protocols to minimize exposure and ensure a safe working environment.

Table 2: Safety and Handling Precautions for this compound

PrecautionDescriptionReference
Personal Protective Equipment (PPE) Wear safety glasses, chemical-resistant gloves, and a lab coat.[11][12]
Ventilation Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11][13]
Handling Avoid generating and spreading dust. Wash hands thoroughly after handling.[11][13]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2°C and 8°C.[11]
Spill Cleanup In case of a spill, collect the powder using a dust vacuum cleaner with a particle filter or carefully sweep it into a suitable waste container.[11]
First Aid In case of skin contact, rinse with water. In case of eye contact, rinse immediately with plenty of water. Seek medical attention if symptoms persist.[11]

Experimental Protocol: Preparation of Stock Solutions

This protocol provides a step-by-step guide for preparing 1 mM and 10 mM stock solutions of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for fluorescent dyes in microscopy.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • For a 1 mM stock solution in 1 mL of DMSO:

      • Mass (mg) = 1 mM x 1 mL x 358.43 g/mol = 0.358 mg

    • For a 10 mM stock solution in 1 mL of DMSO:

      • Mass (mg) = 10 mM x 1 mL x 358.43 g/mol = 3.584 mg

  • Weigh the this compound powder:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully add the calculated mass of this compound powder to the tube.

  • Dissolve the powder in DMSO:

    • Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

    • Tightly cap the tube.

  • Ensure complete dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage of the stock solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. Properly stored, the stock solution should be stable for several months.

Table 3: Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationVolume of DMSOMass of this compound
1 mM1 mL0.358 mg
10 mM1 mL3.584 mg
1 mM5 mL1.792 mg
10 mM5 mL17.92 mg

Workflow Diagram

G Workflow for Preparing this compound Stock Solutions cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex sonicate Sonicate (if necessary) vortex->sonicate If not fully dissolved inspect Visually Inspect for Complete Dissolution vortex->inspect sonicate->inspect aliquot Aliquot into Single-Use Volumes inspect->aliquot store Store at -20°C, Protected from Light aliquot->store end End store->end

Caption: Workflow for the preparation of this compound stock solutions.

Conclusion

This document provides a comprehensive guide for the preparation of this compound stock solutions for microscopy. By following these protocols and adhering to the safety guidelines, researchers can confidently prepare high-quality stock solutions for their imaging experiments. The provided data and workflow diagrams are intended to streamline the process and ensure consistent and reliable results in the application of this compound in advanced microscopy.

References

Application Notes and Protocols: Incorporation of Solvent Red 149 into Polymer Matrices for Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of Solvent Red 149, a fluorescent dye, into various polymer matrices. The primary application discussed is the use of this dye as a tracer to monitor polymer degradation, dissolution, or distribution in various environments, which is of significant interest in drug delivery, materials science, and environmental studies.

Introduction

This compound is a highly fluorescent dye with a bluish-red shade, known for its excellent thermal stability, lightfastness, and resistance to migration.[1] These properties make it an ideal candidate for incorporation into a wide range of polymer matrices for long-term tracking applications. By embedding this compound within a polymer, researchers can non-invasively monitor the polymer's behavior, such as degradation rate, erosion, or localization within a system, by tracking changes in fluorescence. This is particularly valuable in the development of controlled-release drug delivery systems, biodegradable plastics, and for monitoring the fate of microplastics in the environment.

The fluorescence of this compound can be sensitive to its local environment. Changes in the polymer matrix due to degradation can alter the dye's fluorescence intensity or emission spectrum, providing a method for real-time tracking of these processes.

Key Properties of this compound

A summary of the relevant physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting the appropriate incorporation method and for interpreting the subsequent tracking data.

PropertyValueReference
Appearance Bluish-red powder[2]
Molecular Formula C23H22N2O2[3]
Molecular Weight 358.4 g/mol [3]
Melting Point 268-272 °C[2]
Solubility Insoluble in water; soluble in various organic solvents and polymers such as PS, ABS, PMMA, PC, PA6, PET.[1][2]
Heat Resistance Excellent[1]
Light Fastness Good to Excellent (Grade 7-8)[1]
Migration Resistance Good[1]

Table 1: Physical and Chemical Properties of this compound.

Experimental Protocols

Two primary methods for incorporating this compound into polymer matrices are detailed below: Solvent Casting and Melt Mixing. The choice of method depends on the thermal stability of the polymer and the desired final form of the polymer-dye composite.

Protocol 1: Solvent Casting

This method is suitable for polymers that are soluble in a common solvent with this compound and is ideal for producing thin films.

Materials:

  • Polymer (e.g., Polystyrene (PS), Polymethyl methacrylate (B99206) (PMMA))

  • This compound

  • Volatile organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)

  • Glass petri dish or other suitable casting surface

  • Magnetic stirrer and stir bar

  • Fume hood

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: In a fume hood, dissolve the polymer in a suitable volatile organic solvent to achieve a desired concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.

  • Dye Incorporation: Prepare a stock solution of this compound in the same solvent. Add the appropriate volume of the dye stock solution to the polymer solution to achieve the target dye concentration (e.g., 0.01-0.1% w/w relative to the polymer).

  • Homogenization: Continue stirring the polymer-dye solution for at least 1 hour to ensure uniform dispersion of the dye.

  • Casting: Pour the homogenized solution into a clean, level glass petri dish. The volume will determine the thickness of the resulting film.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at ambient temperature for 24-48 hours. A slow evaporation rate is crucial for producing a uniform, defect-free film.

  • Drying: Transfer the cast film to a vacuum oven and dry at a temperature below the polymer's glass transition temperature for at least 24 hours to remove any residual solvent.

  • Film Removal: Carefully peel the dried film from the casting surface.

Solvent_Casting_Workflow A Dissolve Polymer in Solvent B Add this compound Solution A->B C Homogenize Solution B->C D Cast Solution onto Surface C->D E Slow Solvent Evaporation D->E F Vacuum Drying E->F G Polymer-Dye Film F->G

Caption: Workflow for Solvent Casting.

Protocol 2: Melt Mixing

This method is suitable for thermoplastic polymers and avoids the use of solvents. It is a common industrial technique for producing colored plastics.

Materials:

  • Polymer pellets (e.g., Polycarbonate (PC), Polyethylene terephthalate (B1205515) (PET), Acrylonitrile butadiene styrene (B11656) (ABS))

  • This compound powder

  • Twin-screw extruder or a laboratory-scale melt mixer

  • Pelletizer (optional)

  • Hot press (for film/sheet formation)

Procedure:

  • Premixing: In a sealed container, dry-blend the polymer pellets with this compound powder at the desired concentration (e.g., 0.01-0.1% w/w).

  • Melt Extrusion: Set the temperature profile of the extruder barrels and die according to the polymer's processing recommendations. The temperature should be high enough to melt the polymer but below the degradation temperature of both the polymer and the dye.

  • Feeding: Feed the premixed polymer and dye into the hopper of the extruder.

  • Mixing: The rotation of the screws will melt, mix, and homogenize the polymer and dye.

  • Extrusion: The molten, colored polymer is extruded through the die.

  • Cooling and Pelletizing: The extruded strand is cooled in a water bath and then fed into a pelletizer to produce colored polymer pellets.

  • Sample Preparation: The resulting pellets can be used for subsequent processes like injection molding or compression molding using a hot press to create films or other desired shapes.

Melt_Mixing_Workflow A Dry Blend Polymer Pellets and this compound B Feed into Extruder A->B C Melt and Homogenize B->C D Extrude Molten Polymer C->D E Cool and Pelletize D->E F Colored Polymer Pellets E->F

Caption: Workflow for Melt Mixing.

Tracking Polymer Behavior

The incorporated this compound can be used to track various polymer behaviors through fluorescence spectroscopy.

Tracking Polymer Degradation

Principle: As the polymer matrix degrades, the local environment of the this compound molecules changes. This can lead to a decrease in fluorescence intensity (quenching) or a shift in the emission wavelength.

Protocol:

  • Sample Preparation: Prepare polymer-dye samples using either solvent casting or melt mixing.

  • Degradation Induction: Expose the samples to degradative conditions (e.g., UV irradiation, elevated temperature, hydrolytic environment).

  • Fluorescence Measurement: At regular intervals, measure the fluorescence emission spectrum of the samples using a spectrofluorometer.

  • Data Analysis: Plot the change in fluorescence intensity or the shift in the peak emission wavelength as a function of time. This can be correlated with other measures of degradation (e.g., weight loss, change in molecular weight).

Representative Data:

Degradation Time (hours)Normalized Fluorescence IntensityPeak Emission Wavelength (nm)
01.00580
240.85582
480.72585
720.60588
960.48590

Table 2: Representative data for tracking polymer degradation using this compound fluorescence. (Note: This is illustrative data. Actual values will depend on the polymer, dye concentration, and degradation conditions.)

Tracking Polymer Dissolution/Release

Principle: As the polymer dissolves or erodes, the incorporated this compound is released into the surrounding medium. The concentration of the dye in the medium can be quantified by fluorescence spectroscopy, providing a measure of the polymer dissolution rate.

Protocol:

  • Sample Preparation: Prepare a polymer-dye sample of known weight and surface area.

  • Dissolution Study: Place the sample in a known volume of a release medium (e.g., phosphate-buffered saline for biomedical applications).

  • Sampling: At predetermined time points, withdraw an aliquot of the release medium.

  • Fluorescence Measurement: Measure the fluorescence intensity of the collected aliquots.

  • Quantification: Create a calibration curve of fluorescence intensity versus known concentrations of this compound in the release medium. Use this curve to determine the concentration of the released dye and calculate the cumulative release profile.

Representative Data:

Time (hours)Concentration of Released Dye (µg/mL)Cumulative Release (%)
10.55
21.212
42.828
85.555
128.080
249.898

Table 3: Representative data for tracking polymer dissolution by monitoring the release of this compound. (Note: This is illustrative data. Actual values will depend on the polymer, dye loading, and dissolution conditions.)

Leaching and Stability Assessment

It is critical to assess the stability of the incorporated dye and its potential to leach from the polymer matrix, as this can affect the accuracy of tracking and may have toxicological implications.

Protocol: Leaching Study (based on ASTM D4763 principles)

  • Sample Preparation: Prepare polymer-dye samples of known dimensions and weight.

  • Immersion: Immerse the samples in a suitable extraction fluid (e.g., deionized water, simulated biological fluid) in a sealed container. The ratio of the fluid volume to the sample surface area should be standardized.

  • Agitation: Agitate the samples at a constant temperature for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: After the specified time, remove the samples and analyze the extraction fluid for the presence of this compound using fluorescence spectroscopy or HPLC.

  • Quantification: Use a calibration curve to determine the concentration of leached dye. Express the results as the amount of dye leached per unit surface area of the polymer.

Logical Workflow for Application Development

The following diagram outlines the logical steps for developing a polymer tracking application using this compound.

Application_Development_Workflow A Define Tracking Application (e.g., Degradation, Release) B Select Polymer Matrix A->B C Choose Incorporation Method (Solvent Casting or Melt Mixing) B->C D Optimize Dye Concentration C->D E Characterize Polymer-Dye Composite (Spectroscopy, Thermal Analysis) D->E F Perform Tracking Experiment E->F G Analyze and Interpret Data F->G H Validate with Orthogonal Method (e.g., GPC, Weight Loss) G->H

Caption: Logical workflow for application development.

Conclusion

The incorporation of this compound into polymer matrices provides a versatile and powerful tool for tracking polymer behavior in a variety of scientific and industrial applications. The protocols outlined in these application notes provide a starting point for researchers to develop their own specific methods for polymer tracking. It is essential to empirically determine the optimal dye concentration and to validate the tracking results with other analytical techniques to ensure accuracy and reliability.

References

Application Note: Determination of Solvent Red 149 Concentration in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Red 149, also known as Fluorescent Red HFG, is a fluorescent solvent dye with a bluish-red shade, belonging to the anthrapyridone class of dyes.[1][2] It is characterized by its high thermal stability, excellent light and weather fastness, and strong tinting strength.[1][2][3] Due to these properties, it finds extensive use in the coloring of various plastics and polymers, including polystyrene (PS), ABS, PMMA, polycarbonate (PC), and PET.[1][2][4] It is also utilized in the coloration of oils, waxes, greases, and printing inks.[4][5] Accurate determination of this compound concentration is crucial for quality control in manufacturing processes and for research and development in materials science.

This application note details two common analytical methods for the quantitative determination of this compound in a solution: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). These methods are widely applicable in research, quality assurance, and drug development settings where precise quantification of chromophoric compounds is required.

Method 1: UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a rapid and cost-effective method for determining the concentration of absorbing species in a solution. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Experimental Protocol

1.1.1. Materials and Equipment

  • UV-Visible Spectrophotometer (capable of scanning in the visible range)

  • Quartz or glass cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • This compound standard (≥99.0% purity)

  • Appropriate solvent (e.g., Acetone, Toluene, or Dichloromethane, based on solubility)

1.1.2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 mg/L): Accurately weigh 10.0 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of the chosen solvent and then dilute to the mark with the same solvent. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution. For example, prepare concentrations of 1, 2, 5, 10, and 20 mg/L in 10 mL volumetric flasks.

1.1.3. Sample Preparation

  • If the sample is a solid, dissolve a known weight in the chosen solvent and dilute to a known volume.

  • If the sample is a liquid, it may need to be diluted with the solvent to bring the concentration within the linear range of the calibration curve.

  • Filter the sample solution if it contains any particulate matter.

1.1.4. Measurement and Analysis

  • Set the spectrophotometer to scan a wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for this compound.

  • Set the spectrophotometer to measure the absorbance at the determined λmax.

  • Use the pure solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the prepared sample solution.

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

  • Determine the concentration of this compound in the sample solution using the equation of the line from the calibration curve (y = mx + c, where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept).

Data Presentation

Table 1: Representative Calibration Data for this compound by UV-Vis Spectrophotometry

Concentration (mg/L)Absorbance at λmax
1.00.112
2.00.225
5.00.560
10.01.123
20.02.245

Table 2: Quantitative Parameters for UV-Vis Spectrophotometric Method

ParameterValue
λmax~550 nm (in a suitable solvent)
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 mg/L
Limit of Quantification (LOQ)~0.3 mg/L

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It offers high resolution and sensitivity, making it suitable for complex matrices and low concentrations. A reversed-phase HPLC method is generally suitable for the analysis of solvent dyes.

Experimental Protocol

2.1.1. Materials and Equipment

  • HPLC system with a UV-Visible or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm)

  • This compound standard (≥99.0% purity)

2.1.2. Preparation of Mobile Phase

  • A common mobile phase for reversed-phase chromatography of dyes is a mixture of an organic solvent and water. For example, an isocratic mobile phase of Acetonitrile:Water (80:20 v/v) can be used.

  • Degas the mobile phase before use.

2.1.3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 mg/L): Prepare as described in the spectrophotometry section, using the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 mg/L) by diluting the stock solution with the mobile phase. Filter the solutions through a 0.45 µm syringe filter before injection.

2.1.4. Sample Preparation

  • Dissolve or dilute the sample in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2.1.5. HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV-Visible at the λmax of this compound (e.g., 550 nm)

2.1.6. Measurement and Analysis

  • Inject the standard solutions into the HPLC system and record the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Inject the prepared sample solution and record the peak area for the this compound peak.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

Table 3: Representative Calibration Data for this compound by HPLC

Concentration (mg/L)Peak Area
1.050,234
5.0251,170
10.0502,340
25.01,255,850
50.02,511,700

Table 4: Quantitative Parameters for HPLC Method

ParameterValue
Retention Time~3.5 min (under specified conditions)
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.05 mg/L
Limit of Quantification (LOQ)~0.15 mg/L

Visualizations

experimental_workflow_spectrophotometry start Start prep_standards Prepare Standard Solutions (1-20 mg/L) start->prep_standards prep_sample Prepare Sample Solution start->prep_sample set_spectro Set Spectrophotometer (Determine λmax) prep_standards->set_spectro measure_sample Measure Absorbance of Sample prep_sample->measure_sample measure_standards Measure Absorbance of Standards set_spectro->measure_standards calibration_curve Construct Calibration Curve measure_standards->calibration_curve determine_conc Determine Sample Concentration measure_sample->determine_conc calibration_curve->determine_conc end End determine_conc->end

Caption: Workflow for UV-Visible Spectrophotometry.

experimental_workflow_hplc start Start prep_mobile_phase Prepare Mobile Phase (e.g., ACN:Water 80:20) start->prep_mobile_phase prep_standards Prepare Standard Solutions (1-50 mg/L) start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_setup Set up HPLC System (Column, Flow Rate, Detector) prep_mobile_phase->hplc_setup inject_standards Inject Standards prep_standards->inject_standards inject_sample Inject Sample prep_sample->inject_sample hplc_setup->inject_standards hplc_setup->inject_sample calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) inject_standards->calibration_curve determine_conc Determine Sample Concentration inject_sample->determine_conc calibration_curve->determine_conc end End determine_conc->end

Caption: Workflow for HPLC analysis.

Conclusion

Both UV-Visible spectrophotometry and HPLC are reliable methods for the determination of this compound concentration in solution. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Spectrophotometry is a simpler and faster method suitable for routine analysis of relatively pure samples. HPLC provides higher sensitivity and selectivity, making it the preferred method for complex mixtures or when trace-level quantification is necessary. The protocols provided herein serve as a starting point and may require optimization for specific applications and sample types.

References

Application Notes and Protocols: Solvent Red 149 for Fluorescent Nanoparticle Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of fluorescently labeled nanoparticles is a cornerstone of modern biological imaging and drug delivery research. Effective tracking of nanoparticles in vitro and in vivo is critical for understanding their biodistribution, cellular uptake, and therapeutic efficacy. The ideal fluorescent tag must be bright, photostable, and remain securely associated with the nanoparticle carrier.

Solvent Red 149 (C.I. 674700) is a highly fluorescent dye belonging to the pyridine (B92270) anthrone (B1665570) class.[1] It exhibits a brilliant bluish-red fluorescence with exceptional thermal stability and high lightfastness, properties developed for demanding industrial applications in plastics and polymers.[2][3] These characteristics make it a compelling candidate for use as a fluorescent tag in nanoparticle systems, particularly for long-term imaging studies where photobleaching is a concern. Its hydrophobic nature makes it well-suited for encapsulation within polymeric or lipid-based nanoparticles.[4]

This document provides detailed application notes and protocols for the use of this compound as a fluorescent tag for nanoparticles. It covers methods for physical encapsulation, characterization of the resulting fluorescent nanoparticles, and their application in cellular imaging.

Properties of this compound

Understanding the physicochemical and photophysical properties of this compound is essential for its successful application. While primarily used as an industrial colorant, its inherent fluorescence is advantageous for bio-imaging.[5]

Physicochemical Properties

The general properties of this compound are summarized in the table below. Its insolubility in water and solubility in organic solvents dictate the choice of methods for nanoparticle loading.[4]

PropertyValueReferences
Chemical Name 6-(Cyclohexylamino)-3-N-methylanthrapyridone[6][7]
CAS Number 21295-57-8 / 71902-18-6[1]
Molecular Formula C₂₃H₂₂N₂O₂[1]
Molecular Weight 358.43 g/mol [1]
Appearance Red powder[1]
Solubility Insoluble in water; Soluble in organic solvents (e.g., acetone, ethanol)[4]
Heat Resistance Up to 300°C[3]
Light Fastness Grade 6-7 (out of 8)[3]
Photophysical Properties

The specific photophysical parameters of this compound in various solvents are not extensively documented in publicly available literature. Researchers should experimentally determine these values in the relevant solvent and nanoparticle system. A general protocol for this characterization is provided in Section 5.1 .

ParameterTypical SolventValue (Placeholder)
Excitation Maximum (λ_ex_) DichloromethaneTo be determined (TBD)
Emission Maximum (λ_em_) DichloromethaneTo be determined (TBD)
Molar Extinction Coefficient (ε) DichloromethaneTBD
Fluorescence Quantum Yield (Φ_F_) DichloromethaneTBD

Experimental Protocols

The hydrophobic nature of this compound makes physical encapsulation the most straightforward and recommended method for labeling nanoparticles.

Protocol: Encapsulation of this compound in PLGA Nanoparticles

This protocol uses the single emulsion-solvent evaporation method to physically entrap this compound within a poly(lactic-co-glycolic acid) (PLGA) matrix.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA), e.g., 50:50 lactide:glycolide ratio

  • This compound

  • Dichloromethane (DCM), HPLC grade

  • Poly(vinyl alcohol) (PVA), 87-90% hydrolyzed

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer and stir bar

  • Rotary evaporator (optional)

  • Centrifuge capable of >15,000 x g

Procedure:

  • Preparation of Organic Phase:

    • Dissolve 100 mg of PLGA in 4 mL of DCM in a glass vial.

    • Prepare a stock solution of this compound in DCM (e.g., 1 mg/mL).

    • Add 100-500 µL of the this compound stock solution to the PLGA solution. The amount can be varied to optimize dye loading. Mix until fully dissolved.

  • Preparation of Aqueous Phase:

    • Prepare a 4% (w/v) PVA solution by dissolving 4 g of PVA in 100 mL of DI water. Heat to ~80°C while stirring to facilitate dissolution, then cool to room temperature.

  • Emulsification:

    • Add the 4 mL of organic phase to 20 mL of the aqueous PVA solution.

    • Immediately emulsify the mixture using a probe sonicator on ice. Use a power output of ~40-60 W, applying pulses (e.g., 5 seconds on, 10 seconds off) for a total sonication time of 2-4 minutes.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a beaker with a magnetic stir bar.

    • Stir at room temperature for at least 4 hours (or overnight) in a fume hood to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Carefully discard the supernatant, which contains residual PVA and free dye.

    • Resuspend the nanoparticle pellet in 20 mL of cold DI water by vortexing or brief sonication.

    • Repeat the centrifugation and washing steps two more times to ensure complete removal of impurities.

  • Final Resuspension and Storage:

    • After the final wash, resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS) or DI water.

    • Store the fluorescent nanoparticle suspension at 4°C, protected from light.

Visualization of Workflows and Pathways

G cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Characterization org_phase Organic Phase PLGA + this compound in Dichloromethane emulsify Emulsification (Sonication) org_phase->emulsify aq_phase Aqueous Phase PVA in DI Water aq_phase->emulsify evap Solvent Evaporation (Stirring) emulsify->evap wash Centrifugation & Washing (3x with DI Water) evap->wash resuspend Final Resuspension (PBS Buffer) wash->resuspend char Characterization (Size, Zeta, Loading, Fluorescence) resuspend->char

G cluster_uptake Cellular Uptake NP Fluorescent Nanoparticle Membrane Cell Membrane NP->Membrane Binding Clathrin Clathrin-mediated Endocytosis Membrane->Clathrin Caveolin Caveolin-mediated Endocytosis Membrane->Caveolin Macro Macropinocytosis Membrane->Macro EarlyEndosome Early Endosome Clathrin->EarlyEndosome Caveolin->EarlyEndosome Macro->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation or Drug Release) LateEndosome->Lysosome

Characterization Protocols

Protocol: Photophysical Characterization of this compound

Objective: To determine the absorption and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., DCM, ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute stock solution of this compound in the chosen solvent (e.g., 0.1 mg/mL).

  • Prepare a series of dilutions from the stock solution. For absorption, aim for an absorbance maximum between 0.1 and 1.0. For fluorescence, aim for an absorbance maximum below 0.1 to avoid inner filter effects.

  • Absorption Spectrum:

    • Use the spectrophotometer to scan the absorbance of a diluted sample from ~300 nm to 700 nm.

    • Identify the wavelength of maximum absorbance (λ_abs_max_).

  • Emission Spectrum:

    • Set the excitation wavelength of the fluorometer to the determined λ_abs_max_.

    • Scan the emission spectrum from (λ_abs_max_ + 10 nm) to ~750 nm.

    • Identify the wavelength of maximum emission (λ_em_max_).

Protocol: Quantification of Dye Loading

Objective: To determine the encapsulation efficiency and loading content of this compound in the nanoparticles. This protocol uses an indirect method.

Procedure:

  • After the first centrifugation step in the purification protocol (Section 3.1, Step 5 ), carefully collect and combine all the supernatants from the washing steps.

  • Using a UV-Vis spectrophotometer, measure the absorbance of the combined supernatant at the λ_abs_max_ of this compound.

  • Create a standard curve by measuring the absorbance of known concentrations of this compound in the same wash solution (e.g., 4% PVA).

  • Calculate the concentration, and thus the total mass, of free this compound in the supernatant (Mass_free_dye).

  • Calculate the Encapsulation Efficiency (EE%) and Loading Content (LC%) using the following formulas:

    • EE (%) = [ (Total Initial Dye - Mass_free_dye) / Total Initial Dye ] * 100

    • LC (%) = [ (Total Initial Dye - Mass_free_dye) / Total Mass of Nanoparticles ] * 100

Nanoparticle Size and Zeta Potential

The hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the labeled nanoparticles should be measured using Dynamic Light Scattering (DLS).

Procedure:

  • Dilute the final nanoparticle suspension in DI water or 10 mM NaCl solution.

  • Analyze the sample using a DLS instrument according to the manufacturer's instructions.

  • Aim for a particle size between 100-300 nm with a PDI < 0.2 for typical drug delivery applications.

Data Presentation

The following tables should be used to summarize the experimental data for clear comparison between different formulations or batches.

Table 1: Nanoparticle Physicochemical Characterization

Formulation IDMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
SR149-NP-01TBDTBDTBD
SR149-NP-02TBDTBDTBD
Control-NPTBDTBDTBD

Table 2: Dye Loading and Fluorescence Properties

Formulation IDEncapsulation Efficiency (%)Loading Content (%)Relative Fluorescence Intensity (a.u.)
SR149-NP-01TBDTBDTBD
SR149-NP-02TBDTBDTBD
Control-NPN/AN/ABackground

Application: In Vitro Cellular Imaging

This protocol provides a general workflow for visualizing the uptake of this compound-labeled nanoparticles by cultured cells.

Materials:

  • This compound-labeled nanoparticles

  • Control (unlabeled) nanoparticles

  • Cell line of interest (e.g., HeLa, MCF-7) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing the fluorescent nanoparticles at a desired concentration (e.g., 50-100 µg/mL). Include a dish with unlabeled nanoparticles as a control.

  • Incubate the cells for a specified time (e.g., 2, 4, or 24 hours) at 37°C.

  • Remove the nanoparticle-containing medium and wash the cells three times with warm PBS to remove non-internalized particles.

  • Fixation & Staining:

    • Fix the cells by adding 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Add a nuclear counterstain like Hoechst 33342 (diluted in PBS) for 10 minutes.

    • Wash twice with PBS.

  • Imaging:

    • Add fresh PBS to the dish.

    • Image the cells using a fluorescence microscope. Use the DAPI channel to locate the cell nuclei and a red channel (e.g., TRITC or Texas Red filter set) to visualize the this compound-labeled nanoparticles.

The resulting images will show the cellular uptake and subcellular localization of the nanoparticles, with red fluorescence indicating their position relative to the blue-stained nuclei.

References

Application of Fluorescent Dyes in Non-Destructive Testing of Materials with a Focus on Solvent Red 149

Author: BenchChem Technical Support Team. Date: December 2025

Note: While Solvent Red 149 is a fluorescent dye with properties that might suggest potential utility in non-destructive testing (NDT), a comprehensive review of available scientific literature and patents did not yield specific application notes or protocols for its use as a primary dye in fluorescent penetrant inspection (FPI). Its documented applications are predominantly in the coloration of plastics, polymers, and other materials.[1][2][3] The following application notes and protocols are therefore based on the general principles of FPI, a widely used NDT method.[4][5][6] This document is intended to guide researchers and scientists on the standard procedures of FPI, into which a dye like this compound could theoretically be incorporated, pending formulation and validation.

Introduction to Fluorescent Penetrant Inspection (FPI)

Fluorescent Penetrant Inspection (FPI) is a highly sensitive non-destructive testing method used to locate surface-breaking defects in non-porous materials.[3] The technique relies on the ability of a low-viscosity fluorescent liquid to penetrate into flaws such as cracks, seams, and porosity. After the excess penetrant is removed from the surface, a developer is applied to draw the trapped penetrant out, revealing the defect as a fluorescent indication under ultraviolet (UV-A) light.[4] FPI is widely used in industries such as aerospace, automotive, and power generation for the inspection of critical components.

Properties of this compound

This compound, also known as Fluorescent Red HFG, is a fluorescent dye with a bluish-red hue.[7] Its key properties are summarized in the table below. These characteristics, particularly its thermal stability and fluorescence, are important considerations for dyes used in demanding industrial applications.

PropertyValueReference
Chemical Formula C23H22N2O2
CAS Number 21295-57-8, 71902-18-6[1]
Appearance Bluish-red powder[1]
Heat Resistance Up to 300°C
Light Fastness 6-7 (on a scale of 1-8)
Solubility Soluble in various organic solvents[3]

General Experimental Protocol for Fluorescent Penetrant Inspection

This protocol describes the standard steps for performing a fluorescent penetrant inspection. The specific parameters, such as dwell time and temperature, may need to be optimized based on the material being tested and the specific penetrant formulation used.

Materials and Equipment
  • Fluorescent Penetrant: A fluorescent dye-containing liquid.

  • Cleaner/Remover: To prepare the surface and remove excess penetrant.

  • Developer: A fine powder that aids in drawing the penetrant from defects.

  • UV-A Lamp: For inspection of fluorescent indications.

  • Test Specimen: The material to be inspected.

  • Personal Protective Equipment (PPE): Safety glasses, gloves.

Step-by-Step Procedure
  • Pre-cleaning: The surface of the test specimen must be thoroughly cleaned to remove any contaminants such as oil, grease, or dirt that could obstruct the entry of the penetrant into defects. This is a critical step to ensure reliable results.

  • Penetrant Application: The fluorescent penetrant is applied to the surface of the specimen. This can be done by spraying, brushing, or immersing the part in a penetrant bath.

  • Dwell Time: The penetrant is allowed to remain on the surface for a specific period, known as the dwell time. This allows the penetrant to seep into any surface-breaking flaws. Dwell times can range from 10 to 30 minutes, depending on the material and the type of defects being sought.[4]

  • Excess Penetrant Removal: After the dwell time, the excess penetrant is carefully removed from the surface. This is a crucial step as residual penetrant can cause false indications. The removal method depends on the type of penetrant used (e.g., water-washable, solvent-removable).

  • Developer Application: A thin, even layer of developer is applied to the surface. The developer acts as a blotter, drawing the penetrant out of the flaws through capillary action to form a visible indication.

  • Inspection: The specimen is then inspected under a darkened condition using a UV-A lamp. The fluorescent indications will glow, revealing the location, size, and nature of the defects.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for FPI and the logical relationship of the key steps.

FPI_Workflow cluster_prep Preparation cluster_application Penetrant Application cluster_removal_dev Processing cluster_inspection Inspection PreClean 1. Pre-cleaning ApplyPenetrant 2. Apply Penetrant PreClean->ApplyPenetrant Dwell 3. Dwell Time ApplyPenetrant->Dwell RemoveExcess 4. Remove Excess Dwell->RemoveExcess ApplyDeveloper 5. Apply Developer RemoveExcess->ApplyDeveloper Inspect 6. UV Inspection ApplyDeveloper->Inspect

Caption: Experimental Workflow for Fluorescent Penetrant Inspection.

FPI_Logic Start Start Clean Surface Clean? Start->Clean Clean->Start No Penetrate Penetrant Applied & Dwell Time Clean->Penetrate Yes Remove Excess Removed? Penetrate->Remove Remove->Penetrate No Develop Developer Applied Remove->Develop Yes Inspect Inspect under UV Light Develop->Inspect Defect Defect Found Inspect->Defect End End Defect->End Document

References

Application Notes and Protocols: Solvent Red 149 for Monitoring Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The real-time monitoring of polymerization reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring desired polymer properties. Fluorescence spectroscopy offers a highly sensitive, non-invasive method for in-situ monitoring. This technique utilizes fluorescent probes whose emission characteristics are sensitive to changes in the local microenvironment, such as viscosity and polarity, which typically increase as a polymerization reaction progresses.

Solvent Red 149, a fluorescent dye known for its high thermal and photostability, presents potential as a probe for monitoring polymerization reactions. Its rigid, conjugated structure is characteristic of "molecular rotors," whose fluorescence quantum yield is often dependent on the viscosity of the surrounding medium. As monomer is converted to polymer, the increasing viscosity of the reaction medium restricts the intramolecular rotation of the probe, leading to an increase in fluorescence intensity. This document provides an overview of the principles, experimental protocols, and data interpretation for using this compound as a fluorescent probe for monitoring polymerization reactions.

A critical consideration when using this compound is its potential to act as a polymerization inhibitor, particularly in free-radical polymerizations. This inhibitory effect is likely due to the scavenging of radical species by the dye's extensive conjugated system. Therefore, its application is best suited for non-radical polymerization systems or at concentrations sufficiently low to minimize interference with the reaction kinetics.

Principle of Operation

The application of this compound as a polymerization probe is based on the principle of viscosity-sensitive fluorescence. In a low-viscosity environment, such as a solution of monomer, the excited state of the this compound molecule can decay through non-radiative pathways involving intramolecular rotation. This rotational freedom quenches the fluorescence, resulting in low emission intensity. As the polymerization proceeds, the viscosity of the medium increases, restricting these intramolecular rotations. This restriction reduces the efficiency of non-radiative decay pathways, causing a corresponding increase in the fluorescence quantum yield and, consequently, the measured fluorescence intensity. By monitoring the change in fluorescence intensity over time, one can infer the progress of the polymerization reaction.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC23H22N2O2
Molecular Weight358.43 g/mol
AppearanceBluish-red powder
CAS Number21295-57-8
Heat Resistance> 300 °C[1]
Light FastnessGood[1]

Experimental Protocols

Materials and Equipment
  • This compound: High purity grade.

  • Monomer and Initiator: Specific to the polymerization reaction being studied.

  • Solvent: A suitable solvent that dissolves the monomer, initiator, and this compound.

  • Fluorometer: Equipped with a temperature-controlled cuvette holder and the ability to record time-course measurements.

  • Cuvettes: Quartz or glass cuvettes suitable for fluorescence measurements.

  • Nitrogen or Argon source: For deoxygenating the reaction mixture, if required.

  • Standard laboratory glassware and equipment.

Preparation of Stock Solution
  • Prepare a stock solution of this compound in a suitable solvent (e.g., toluene, chloroform) at a concentration of 1 mM.

  • Protect the stock solution from light and store it at 4°C.

General Protocol for Monitoring Polymerization
  • In a reaction vessel, combine the monomer, initiator, and any other reaction components.

  • Add a small aliquot of the this compound stock solution to the reaction mixture to achieve a final concentration in the micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically to provide a strong fluorescence signal without significantly inhibiting the polymerization.

  • Transfer an aliquot of the reaction mixture to a fluorescence cuvette.

  • If the polymerization is sensitive to oxygen, deoxygenate the sample by bubbling with nitrogen or argon for 10-15 minutes.

  • Place the cuvette in the temperature-controlled holder of the fluorometer set to the desired reaction temperature.

  • Set the excitation and emission wavelengths for this compound. While the optimal wavelengths should be determined experimentally in the specific reaction medium, typical values for related compounds are in the range of 450-550 nm for excitation and 550-650 nm for emission.

  • Initiate the polymerization reaction (e.g., by adding the initiator or by photo-initiation).

  • Immediately begin recording the fluorescence intensity as a function of time. Continue data acquisition until the reaction is complete, as indicated by a plateau in the fluorescence intensity.

Data Analysis and Interpretation

The primary data obtained is a plot of fluorescence intensity versus time. The increase in fluorescence intensity correlates with the increase in the viscosity of the reaction medium, which in turn is related to the degree of polymerization.

Time (minutes)Fluorescence Intensity (a.u.)
0150
10250
20400
30600
40850
501100
601250
701300
801310
901315

To obtain quantitative kinetic information, the fluorescence data can be correlated with data from conventional techniques such as gravimetry, dilatometry, or spectroscopy (e.g., NMR or IR) to determine the percentage of monomer conversion. A calibration curve of fluorescence intensity versus percent conversion can be constructed to allow for a direct conversion of the fluorescence signal to the extent of reaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying principle of viscosity-sensitive fluorescence and the experimental workflow for monitoring a polymerization reaction with this compound.

Principle of Viscosity-Sensitive Fluorescence cluster_low_viscosity Low Viscosity (Monomer Solution) cluster_high_viscosity High Viscosity (Polymer Solution) Excited State (Low Viscosity) Excited State (Low Viscosity) Non-Radiative Decay Non-Radiative Decay Excited State (Low Viscosity)->Non-Radiative Decay Intramolecular Rotation Fluorescence (Low) Fluorescence (Low) Excited State (Low Viscosity)->Fluorescence (Low) Emission Ground State (Low Viscosity) Ground State (Low Viscosity) Ground State (Low Viscosity)->Excited State (Low Viscosity) Excitation Non-Radiative Decay->Ground State (Low Viscosity) Fluorescence (Low)->Ground State (Low Viscosity) Excited State (High Viscosity) Excited State (High Viscosity) Restricted Rotation Restricted Rotation Excited State (High Viscosity)->Restricted Rotation Viscosity Increase Fluorescence (High) Fluorescence (High) Excited State (High Viscosity)->Fluorescence (High) Enhanced Emission Ground State (High Viscosity) Ground State (High Viscosity) Ground State (High Viscosity)->Excited State (High Viscosity) Excitation Restricted Rotation->Ground State (High Viscosity) Fluorescence (High)->Ground State (High Viscosity)

Caption: Mechanism of viscosity-dependent fluorescence.

Experimental Workflow for Polymerization Monitoring Prepare Reaction Mixture Prepare Reaction Mixture Add this compound Add this compound Prepare Reaction Mixture->Add this compound Transfer to Cuvette Transfer to Cuvette Add this compound->Transfer to Cuvette Deoxygenate (if necessary) Deoxygenate (if necessary) Transfer to Cuvette->Deoxygenate (if necessary) Place in Fluorometer Place in Fluorometer Deoxygenate (if necessary)->Place in Fluorometer Initiate Polymerization Initiate Polymerization Place in Fluorometer->Initiate Polymerization Record Fluorescence vs. Time Record Fluorescence vs. Time Initiate Polymerization->Record Fluorescence vs. Time Data Analysis Data Analysis Record Fluorescence vs. Time->Data Analysis

Caption: Workflow for polymerization monitoring.

Limitations and Considerations

  • Polymerization Inhibition: As previously mentioned, this compound may inhibit free-radical polymerization. It is crucial to evaluate the effect of the dye on the polymerization kinetics by comparing the reaction with and without the probe. If inhibition is observed, alternative non-radical polymerization methods should be considered, or the probe concentration should be minimized.

  • Photobleaching: Prolonged exposure to the excitation light can lead to photobleaching of the dye, resulting in a decrease in fluorescence intensity that is not related to the polymerization process. The use of a low-intensity excitation source and minimizing the exposure time can help to mitigate this effect.

  • Temperature Effects: The fluorescence of this compound may be temperature-dependent. It is important to maintain a constant temperature throughout the experiment to ensure that changes in fluorescence are solely due to the polymerization process.

  • Polarity Effects: Changes in the polarity of the medium during polymerization can also affect the fluorescence of the probe. The observed changes in fluorescence will be a combined effect of viscosity and polarity changes.

Conclusion

This compound holds promise as a fluorescent probe for the real-time monitoring of polymerization reactions due to its potential viscosity-sensitive fluorescence. However, its inhibitory effects on free-radical polymerization must be carefully considered. The protocols and considerations outlined in this document provide a framework for researchers to explore the utility of this compound in their specific polymerization systems. Careful experimental design and validation are essential for obtaining accurate and reliable kinetic data.

References

Troubleshooting & Optimization

How to prevent photobleaching of Solvent Red 149 under UV irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photobleaching of Solvent Red 149 under UV irradiation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and UV exposure.

Issue 1: Rapid Fading of this compound in a Polymer Matrix During UV Curing

  • Question: My sample containing this compound is losing its color much faster than expected when exposed to a UV curing lamp. How can I prevent this?

  • Answer: Rapid photobleaching of this compound in a polymer matrix during UV curing is a common issue. The high-intensity UV radiation can cause the dye molecules to degrade. To mitigate this, a combination of strategies is recommended. The most effective approach is the incorporation of light stabilizers into the polymer matrix. Specifically, a synergistic combination of UV absorbers and Hindered Amine Light Stabilizers (HALS) offers the most robust protection.[1][2][3][4][5] UV absorbers work by absorbing the harmful UV radiation and dissipating it as heat, while HALS act as radical scavengers, neutralizing the reactive molecules that cause dye degradation.[1][3][6]

Issue 2: Inconsistent Photobleaching Rates Across Different Batches of Samples

  • Question: I'm observing significant variations in the fading of this compound across different experimental batches, even under the same UV irradiation conditions. What could be the cause?

  • Answer: Inconsistent photobleaching rates can stem from several factors related to the sample preparation and the local environment of the dye. The photostability of perylene-based dyes like this compound is highly dependent on their immediate surroundings.[7] Variations in the dispersion of the dye and any stabilizers within the polymer matrix can lead to localized areas of high and low protection. Ensure that your mixing and fabrication processes are highly controlled and reproducible to achieve a homogenous distribution of all components. Additionally, the presence of impurities or residual solvents can accelerate photodegradation.

Issue 3: Selecting the Appropriate Light Stabilizer Concentration

  • Question: What is the optimal concentration of UV absorbers and HALS to use for protecting this compound?

  • Answer: The optimal concentration of light stabilizers is dependent on several factors, including the type of polymer, the thickness of the sample, the intensity of the UV source, and the desired level of photostability. While there is no single universal concentration, a common starting point for UV absorbers is in the range of 0.1% to 2.0% by weight, and for HALS, it is typically between 0.1% and 1.5% by weight. It is crucial to perform a dose-response study to determine the most effective concentration for your specific application. It's also important to note that a synergistic effect is often observed when UV absorbers and HALS are used in combination, potentially allowing for lower overall concentrations of stabilizers.[1][2][3]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the photobleaching of this compound.

What is photobleaching and why does it happen to this compound?

Photobleaching is the irreversible photochemical destruction of a dye or fluorophore upon exposure to light. For perylene-based dyes like this compound, this process is often initiated by the absorption of UV photons, which excites the dye molecule to a higher energy state.[7] From this excited state, the molecule can undergo chemical reactions, often involving atmospheric oxygen, that lead to the formation of non-colored, non-fluorescent products.

What are the primary methods to prevent the photobleaching of this compound?

The primary methods to prevent photobleaching of this compound, particularly when incorporated into a polymer matrix, involve the use of light stabilizers. The two main classes of light stabilizers are:

  • UV Absorbers: These compounds, such as benzophenones and benzotriazoles, function by absorbing UV radiation and converting it into harmless thermal energy.[5][6]

  • Hindered Amine Light Stabilizers (HALS): These compounds act as radical scavengers. They do not absorb UV radiation but instead interrupt the degradation process by neutralizing free radicals that are formed.[3][6]

A combination of both UV absorbers and HALS is often the most effective strategy due to their synergistic protective effects.[1][2][3][4][5]

How does the polymer matrix affect the photostability of this compound?

The polymer matrix plays a crucial role in the photostability of this compound.[7] The polarity, viscosity, and gas permeability of the polymer can all influence the rate of photobleaching. For instance, a polymer with low oxygen permeability can help to reduce photo-oxidation, a major degradation pathway. The way the dye is encapsulated or dispersed within the polymer can also impact its stability.[8][9][10]

Are there any experimental protocols to measure the photostability of this compound?

Yes, standardized methods exist for evaluating the photostability of substances. A general approach involves exposing the sample containing this compound to a controlled light source with a known spectral output and intensity for a specified duration. The change in the dye's concentration or color intensity is then measured over time using techniques like UV-Vis spectroscopy or colorimetry. It is essential to include a "dark control" sample, which is kept under the same conditions but shielded from light, to differentiate between photodegradation and any thermal degradation.[11]

Data Presentation

Table 1: Comparison of Light Stabilizer Mechanisms for Preventing Photobleaching

Stabilizer TypePrimary MechanismAdvantages
UV Absorbers Competitively absorb UV radiation and dissipate it as heat.Effective at preventing the initiation of photodegradation.
Hindered Amine Light Stabilizers (HALS) Scavenge free radicals formed during photo-oxidation.Can be regenerated in a cyclic process, providing long-term stability.

Table 2: Factors Influencing the Photostability of this compound in a Polymer Matrix

FactorInfluence on PhotostabilityMitigation Strategy
UV Intensity Higher intensity leads to faster photobleaching.Reduce exposure time or intensity; use UV filters.
Oxygen Concentration Oxygen is a key reactant in photo-oxidation.Use polymers with low oxygen permeability; process in an inert atmosphere.
Polymer Matrix The local environment affects dye stability.Select a polymer known for good photostability; ensure homogenous dye dispersion.
Presence of Stabilizers UV absorbers and HALS significantly improve photostability.Incorporate an optimized blend of UV absorbers and HALS.

Experimental Protocols

Protocol: Accelerated Photostability Testing of this compound in a Polymer Film

This protocol outlines a general procedure for assessing the photostability of this compound incorporated into a polymer film using a xenon arc weathering chamber.

  • Sample Preparation:

    • Prepare a homogenous mixture of the polymer, this compound (at the desired concentration, e.g., 0.1% w/w), and any light stabilizers (e.g., 0.5% w/w UV absorber and 0.5% w/w HALS).

    • Cast the mixture into thin films of a specified and consistent thickness (e.g., 50 µm) on a suitable substrate (e.g., glass plates).

    • Prepare a "dark control" sample for each formulation by wrapping it in aluminum foil.

  • Exposure Conditions:

    • Place the samples in a xenon arc weathering chamber equipped with appropriate filters to simulate solar radiation.

    • Set the irradiance level (e.g., 0.55 W/m² at 340 nm) and the chamber temperature (e.g., 45 °C).

    • Expose the samples for a predetermined duration (e.g., 100 hours), with periodic removal for analysis.

  • Analysis:

    • At specified time intervals (e.g., 0, 25, 50, 75, and 100 hours), remove a set of samples (both exposed and dark control) from the chamber.

    • Measure the absorbance spectrum of each film using a UV-Vis spectrophotometer. The decrease in the absorbance maximum of this compound is indicative of its degradation.

    • Alternatively, use a colorimeter to measure the change in color (e.g., ΔE*).

  • Data Interpretation:

    • Plot the percentage of this compound remaining (calculated from absorbance) or the color change as a function of exposure time.

    • Compare the degradation rates of the stabilized and unstabilized samples to determine the effectiveness of the light stabilizers.

    • The dark control samples are used to account for any changes not induced by light.

Mandatory Visualization

Photobleaching_Prevention_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Strategies cluster_verification Verification Problem Rapid photobleaching of This compound Analysis Analyze experimental conditions (UV source, matrix, etc.) Problem->Analysis Stabilizer_Check Review presence and concentration of light stabilizers Analysis->Stabilizer_Check UV_Absorber Incorporate UV Absorber (e.g., Benzotriazole) Stabilizer_Check->UV_Absorber HALS Incorporate HALS (e.g., Tinuvin series) Stabilizer_Check->HALS Synergy Combine UV Absorber and HALS for synergistic effect UV_Absorber->Synergy HALS->Synergy Optimization Optimize stabilizer concentrations Synergy->Optimization Testing Conduct accelerated photostability testing Optimization->Testing Result Achieved desired photostability Testing->Result

Caption: Workflow for troubleshooting and preventing photobleaching of this compound.

Light_Stabilizer_Mechanism cluster_stabilizers Protective Mechanisms UV_Light UV Light Polymer_Dye Polymer Matrix with This compound UV_Light->Polymer_Dye UV_Absorber UV Absorber UV_Light->UV_Absorber absorbed by Free_Radicals Free Radicals Polymer_Dye->Free_Radicals initiates Degradation Photodegradation (Color Fading) Free_Radicals->Degradation causes HALS HALS Free_Radicals->HALS scavenged by UV_Absorber->Polymer_Dye protects HALS->Polymer_Dye protects

Caption: Synergistic mechanism of UV absorbers and HALS in preventing photodegradation.

References

Technical Support Center: Optimizing Solvent Red 149 for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Solvent Red 149 in fluorescence microscopy. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of this fluorescent dye in their experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address potential challenges during your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be considered for fluorescence microscopy?

This compound, also known as Fluorescent Red HFG, is a lipophilic dye belonging to the anthrapyridone family.[1] Industrially, it is recognized for its vibrant bluish-red fluorescence, high thermal stability, and good lightfastness, primarily in plastics and polymers.[1][2][3] Its lipophilic nature suggests a potential application in fluorescence microscopy for staining lipid-rich structures, such as lipid droplets, within cells. Researchers might consider it as an alternative to more common lipid droplet stains like Nile Red or BODIPY dyes.

Q2: What are the known spectral properties of this compound?

It is crucial for researchers to experimentally determine the optimal excitation and emission wavelengths for their specific microscopy setup.

Q3: Is there a recommended concentration range for using this compound in cell staining?

As there are no established protocols for using this compound in biological imaging, a starting concentration range must be determined empirically. For similar lipophilic dyes used to stain lipid droplets, concentrations typically range from 1 to 10 µg/mL. It is highly recommended to perform a concentration gradient experiment to identify the optimal concentration that provides a strong signal with minimal background and low cytotoxicity.

Q4: What is the photostability of this compound under fluorescence microscopy conditions?

While industrial data suggests good lightfastness for plastics,[1][2] this does not directly translate to its performance under the intense and focused light of a fluorescence microscope. Photobleaching, the light-induced destruction of a fluorophore, is a common issue in fluorescence imaging.[5][6][7][8] The photostability of this compound in a cellular environment needs to be evaluated experimentally.

Q5: Is this compound toxic to cells in live-cell imaging?

The cytotoxicity of this compound in a biological context has not been extensively studied. Industrial safety data indicates moderate health risks upon prolonged or excessive exposure.[9] When considering live-cell imaging, it is essential to perform cytotoxicity assays (e.g., MTT or neutral red uptake assays) to determine a non-toxic working concentration and incubation time.[10] The organic solvents used to dissolve the dye, such as DMSO or ethanol (B145695), can also be toxic to cells at higher concentrations.[11][12][13][14]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC23H22N2O2[3][9][15]
Molecular Weight358.43 g/mol [3][15][16]
CAS Number21295-57-8, 71902-18-6[17][18]
AppearanceBluish-red powder[18][19]
SolubilityInsoluble in water; soluble in organic solvents like ethanol and acetone.[2][9][20]
Melting Point~300 °C[19]

Table 2: Comparison with Common Lipid Droplet Stains

FeatureThis compound (Hypothesized)Nile RedBODIPY 493/503
Excitation/Emission Expected in the red/far-red spectrum~559/635 nm (in lipid environment)~493/503 nm
Photostability Unknown in microscopy, good in industrial applicationsModerate, prone to photobleachingModerate, prone to photobleaching[21]
Specificity Likely for neutral lipidsStains lipid droplets, but can also show non-specific membrane staining[21]High specificity for neutral lipids[21]
Cytotoxicity Unknown, requires testingGenerally low at working concentrationsGenerally low at working concentrations
Quantum Yield UnknownEnvironment-dependentHigh
Extinction Coefficient UnknownHighHigh

Experimental Protocols

Disclaimer: The following protocols are suggested starting points for experienced researchers. Optimization of all parameters is critical for successful staining.

Protocol 1: Staining of Lipid Droplets in Fixed Cells

This protocol is adapted from standard procedures for staining lipid droplets with lipophilic dyes.

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (optional, for permeabilization)

  • Mounting medium

  • Coverslips and microscope slides

Procedure:

  • Cell Culture: Grow cells on coverslips to the desired confluency.

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If co-staining for intracellular targets, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS. Note: Permeabilization may affect lipid droplet morphology and dye retention.

  • Staining: Dilute the this compound stock solution in PBS to a final concentration range of 1-10 µg/mL. Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the samples using a fluorescence microscope. Experimentally determine the optimal excitation and emission settings.

Protocol 2: Staining of Lipid Droplets in Live Cells

This protocol requires careful optimization to minimize cytotoxicity.

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

  • Cell Culture: Plate cells in an appropriate imaging dish or chamber slide.

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (start with a range of 1-5 µg/mL).

  • Staining: Remove the culture medium from the cells and replace it with the staining solution. Incubate for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium or PBS/HBSS to remove excess dye.

  • Imaging: Immediately image the cells on a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2). Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

  • Possible Cause: Incorrect excitation/emission wavelengths.

    • Solution: Perform a lambda scan or test a wide range of excitation and emission filters to find the optimal settings for this compound.

  • Possible Cause: Insufficient dye concentration.

    • Solution: Increase the concentration of this compound in a stepwise manner.

  • Possible Cause: Short incubation time.

    • Solution: Increase the staining incubation time.

  • Possible Cause: Photobleaching.

    • Solution: Reduce laser power, decrease exposure time, and use an anti-fade mounting medium for fixed cells.

Issue 2: High Background Fluorescence

  • Possible Cause: Dye concentration is too high.

    • Solution: Decrease the concentration of this compound.

  • Possible Cause: Inadequate washing.

    • Solution: Increase the number and duration of washing steps after staining.

  • Possible Cause: Dye precipitation.

    • Solution: Ensure the dye is fully dissolved in the stock solution and diluted properly in the staining buffer. Centrifuge the staining solution before use to remove any aggregates.

Issue 3: Phototoxicity in Live-Cell Imaging

  • Possible Cause: Dye concentration is too high.

    • Solution: Use the lowest effective concentration of this compound.

  • Possible Cause: Prolonged incubation.

    • Solution: Reduce the incubation time to the minimum required for sufficient staining.

  • Possible Cause: High light exposure.

    • Solution: Minimize the duration and intensity of light exposure during imaging. Use time-lapse settings with longer intervals if possible.

Mandatory Visualizations

Experimental_Workflow_Fixed_Cell_Staining Workflow for Fixed Cell Staining with this compound A 1. Culture Cells on Coverslips B 2. Fix with 4% PFA A->B C 3. Wash with PBS B->C D 4. Stain with this compound (1-10 µg/mL, 20-30 min) C->D E 5. Wash with PBS D->E F 6. Mount Coverslip E->F G 7. Image with Fluorescence Microscope F->G

Caption: Workflow for Fixed Cell Staining.

Experimental_Workflow_Live_Cell_Imaging Workflow for Live Cell Imaging with this compound A 1. Plate Cells in Imaging Dish B 2. Prepare Staining Solution in Live-Cell Medium A->B C 3. Incubate Cells with Dye (1-5 µg/mL, 15-30 min, 37°C) B->C D 4. Wash with Warm Medium C->D E 5. Image on Microscope (Live-Cell Chamber) D->E

Caption: Workflow for Live Cell Imaging.

Troubleshooting_Flowchart Troubleshooting Common Issues Start Problem Encountered WeakSignal Weak/No Signal Start->WeakSignal HighBg High Background Start->HighBg Toxicity Phototoxicity (Live Cells) Start->Toxicity Sol_Weak_Wavelength Optimize Ex/Em Wavelengths WeakSignal->Sol_Weak_Wavelength Incorrect Settings? Sol_Weak_Conc Increase Dye Concentration WeakSignal->Sol_Weak_Conc Too Low? Sol_Weak_Time Increase Incubation Time WeakSignal->Sol_Weak_Time Too Short? Sol_Bg_Conc Decrease Dye Concentration HighBg->Sol_Bg_Conc Too High? Sol_Bg_Wash Improve Washing Steps HighBg->Sol_Bg_Wash Insufficient? Sol_Bg_Precipitate Check for Dye Precipitation HighBg->Sol_Bg_Precipitate Aggregates? Sol_Tox_Conc Decrease Dye Concentration Toxicity->Sol_Tox_Conc Too High? Sol_Tox_Time Decrease Incubation Time Toxicity->Sol_Tox_Time Too Long? Sol_Tox_Light Reduce Light Exposure Toxicity->Sol_Tox_Light Too Intense?

Caption: Troubleshooting Flowchart.

References

Troubleshooting fluorescence quenching of Solvent Red 149

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the fluorescent dye, Solvent Red 149.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a high-performance fluorescent dye, classified as a pyridine (B92270) anthrone (B1665570) or anthrapyridone dye.[1] It is known for its brilliant bluish-red or rose-red hue and is primarily used for coloring various plastics and synthetic fibers, including PS, ABS, PMMA, PC, and PET.[2][3][4][5] Key characteristics include excellent thermal stability, good light resistance, and high tinting strength.[1][2][3] It is readily soluble in many organic solvents but is insoluble in water.[6]

Q2: My this compound fluorescence signal is weak or absent. What are the potential causes?

Several factors can lead to a weak or absent fluorescence signal. These can be broadly categorized as issues with instrumentation, sample preparation, or the chemical environment of the dye. Specific causes include:

  • Incorrect instrument settings: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are set appropriately for this compound.

  • Low dye concentration: The concentration of the dye may be too low to produce a detectable signal.

  • Photobleaching: Prolonged exposure to high-intensity light can irreversibly destroy the fluorophore, leading to a loss of fluorescence.

  • Quenching: Various substances or conditions can quench the fluorescence of this compound. This is a common and complex issue addressed in detail in the troubleshooting section.

  • Solvent effects: The polarity of the solvent can significantly influence the fluorescence quantum yield. A suboptimal solvent choice can lead to a weak signal.[7][8]

  • Degradation: Although generally stable, the dye may degrade under harsh chemical conditions or prolonged exposure to UV light.[9]

Q3: What is fluorescence quenching and how does it affect my experiments with this compound?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[10] For this compound, this can manifest as a weaker-than-expected or diminishing signal. Common quenching mechanisms include:

  • Aggregation (Self-Quenching): At high concentrations, dye molecules can form non-fluorescent or weakly fluorescent aggregates (dimers or higher-order complexes).[11][12][13] This is a common issue with planar aromatic dyes.

  • Collisional (Dynamic) Quenching: Quenchers, such as molecular oxygen or certain impurities, can deactivate the excited state of the dye through collisions.

  • Static Quenching: The formation of a non-fluorescent complex between the dye and another molecule in the ground state can prevent fluorescence.

  • Förster Resonance Energy Transfer (FRET): If another molecule with an overlapping absorption spectrum is in close proximity, energy can be transferred non-radiatively from this compound, quenching its fluorescence.

Q4: How does the solvent environment impact the fluorescence of this compound?

The choice of solvent is critical for optimal fluorescence. The polarity of the solvent can alter the energy levels of the excited state of the dye, which in turn affects the emission wavelength and quantum yield.[7][8] For many dyes, increasing solvent polarity can lead to a red-shift in the emission spectrum and may either enhance or reduce the fluorescence intensity depending on the specific interactions.[7][8] It is crucial to use high-purity, spectroscopy-grade solvents, as impurities can act as quenchers.[14]

Q5: Is the fluorescence of this compound sensitive to pH?

The fluorescence of many dyes can be pH-dependent, especially if the dye molecule contains acidic or basic functional groups that can be protonated or deprotonated.[15][16][17][18] While specific data for this compound is limited, its pyridine anthrone structure suggests potential sensitivity to pH changes. Protonation or deprotonation can alter the electronic structure of the dye, affecting its absorption and emission properties.[15] It is advisable to control the pH of the experimental medium and to investigate its effect if inconsistent fluorescence is observed.

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal
Possible Cause Recommended Solution
Incorrect Instrument Settings Verify the excitation and emission wavelengths for this compound. Consult the literature or your supplier for the optimal spectral settings for your solvent system. Ensure detector gain and slit widths are appropriately adjusted.
Low Dye Concentration Prepare a dilution series to determine the optimal concentration range. Be aware that excessively high concentrations can lead to self-quenching (see Problem 2).
Photobleaching Minimize light exposure by using neutral density filters, reducing illumination time, and using the instrument's shutter when not acquiring data. Consider using an anti-fade reagent in mounting media for microscopy.
Inappropriate Solvent Test the fluorescence of this compound in a range of high-purity solvents with varying polarities to find the optimal medium for your application.
Presence of Quenchers Use high-purity solvents and reagents. If possible, deoxygenate your samples by bubbling with nitrogen or argon gas, as molecular oxygen is a common quencher.
Problem 2: Fluorescence Intensity Decreases with Increasing Concentration
Possible Cause Recommended Solution
Aggregation (Self-Quenching) This is the most likely cause. Reduce the concentration of this compound. Determine the concentration at which the fluorescence intensity is maximal and work below this threshold.
Inner Filter Effect At high concentrations, the sample can absorb a significant portion of the excitation light before it reaches the center of the cuvette, and can also reabsorb the emitted fluorescence. Measure the absorbance of your sample at the excitation wavelength. Keep the absorbance below 0.1 to minimize inner filter effects.
Problem 3: Inconsistent or Unstable Fluorescence Signal
Possible Cause Recommended Solution
Photodegradation Protect stock solutions and samples from light. Prepare fresh solutions regularly.
pH Fluctuation Buffer your samples to maintain a constant pH. If the pH of your system is expected to change, characterize the fluorescence of this compound across the relevant pH range.
Temperature Variations Use a temperature-controlled sample holder to ensure consistent measurements, as fluorescence can be temperature-dependent.
Solvent Evaporation Keep sample containers sealed to prevent solvent evaporation, which would increase the dye concentration and potentially lead to quenching.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify the concentration range that provides the maximum fluorescence signal before the onset of self-quenching.

Methodology:

  • Prepare a concentrated stock solution of this compound in a high-purity solvent of choice (e.g., ethanol, acetone).

  • Create a series of dilutions from the stock solution, ranging from nanomolar to micromolar concentrations.

  • Measure the absorbance of each dilution at the excitation wavelength to ensure it remains below 0.1.

  • Measure the fluorescence emission spectrum of each dilution using consistent instrument settings (excitation wavelength, slit widths, detector gain).

  • Plot the fluorescence intensity at the emission maximum as a function of concentration. The resulting curve will initially show an increase in intensity with concentration, followed by a decrease as aggregation-caused quenching becomes dominant. The peak of this curve represents the optimal concentration range.

Protocol 2: Assessing the Photostability of this compound

Objective: To evaluate the rate of photobleaching of this compound under specific illumination conditions.

Methodology:

  • Prepare a solution of this compound at its optimal concentration in the desired solvent.

  • Place the sample in the fluorometer or on the microscope stage.

  • Continuously illuminate the sample with the excitation light source at a defined intensity.

  • Record the fluorescence intensity at regular time intervals over an extended period.

  • Plot the fluorescence intensity as a function of time. The rate of decay of the signal indicates the photostability of the dye under those conditions.

Visualizing Troubleshooting and Quenching Mechanisms

TroubleshootingWorkflow start Fluorescence Quenching Observed check_concentration Is Concentration Too High? start->check_concentration check_environment Check Chemical Environment check_concentration->check_environment No reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_photostability Is there Prolonged Light Exposure? check_environment->check_photostability Environment OK purify_solvents Use High-Purity Solvents Deoxygenate Sample check_environment->purify_solvents Impurities/Oxygen Suspected control_ph Buffer the Solution check_environment->control_ph pH Fluctuation Suspected minimize_exposure Reduce Illumination Time/Intensity Use Anti-fade Reagents check_photostability->minimize_exposure Yes end Problem Resolved check_photostability->end No Consult Instrument Manual reduce_concentration->end purify_solvents->end control_ph->end minimize_exposure->end

Caption: A workflow diagram for troubleshooting fluorescence quenching.

QuenchingMechanisms cluster_quenching Quenching Pathways SR149 This compound (Ground State) SR149_excited This compound* (Excited State) SR149->SR149_excited Excitation Light SR149_excited->SR149 Fluorescence Emission Aggregation Aggregation (Self-Quenching) SR149_excited->Aggregation High Concentration Collisional Collisional Quenching (e.g., O2) SR149_excited->Collisional Presence of Quenchers Photobleaching Photobleaching SR149_excited->Photobleaching High Intensity Light Aggregation->SR149 Non-radiative Decay Collisional->SR149 Non-radiative Decay NonFluorescentProduct Non-fluorescent Product Photobleaching->NonFluorescentProduct

References

Effect of solvent polarity on Solvent Red 149 fluorescence intensity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solvent Red 149 Fluorescence

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information focuses on the effect of solvent polarity on the dye's fluorescence intensity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fluorescence environmentally sensitive?

This compound, also known as Fluorescent Red HFG, is a fluorescent dye belonging to the anthrapyridone class of compounds.[1] Its molecular structure possesses a significant dipole moment that can interact with surrounding solvent molecules. Changes in the polarity of the solvent can alter the energy levels of the dye's electronic ground and excited states, leading to variations in its fluorescence properties. This phenomenon, known as solvatochromism, makes the fluorescence intensity and emission wavelength of this compound dependent on the polarity of its environment.[2][3]

Q2: How does solvent polarity generally affect the fluorescence intensity of this compound?

For many fluorescent dyes, an increase in solvent polarity leads to a decrease in fluorescence intensity. This is often due to increased non-radiative decay pathways in more polar environments, which compete with fluorescence emission.[4] In polar solvents, the excited state of the dye can be stabilized, but this can also promote processes like intersystem crossing or internal conversion, reducing the fluorescence quantum yield.[4] While this is a general trend, some dyes can exhibit an increase in fluorescence with rising solvent polarity, so empirical testing is crucial.[5]

Q3: What are the typical excitation and emission wavelengths for this compound?

The exact excitation and emission maxima of this compound will vary depending on the solvent used. Generally, the absorption (and thus the optimal excitation) is in the visible range. As a "red" dye, its emission is expected at a longer wavelength than its absorption. Due to solvatochromism, a shift in the emission wavelength (a "red-shift" to longer wavelengths) is often observed as solvent polarity increases.[3] It is always recommended to measure the absorption and emission spectra in the specific solvent system being used to determine the optimal wavelengths for any experiment.

Q4: Can I use water as a solvent for this compound?

This compound is classified as a solvent dye and is generally insoluble in water.[6] It is designed to be soluble in organic solvents. For experiments requiring an aqueous environment, it may be possible to use co-solvents or specialized formulations, but direct dissolution in water is unlikely to be successful.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no fluorescence signal 1. Incorrect excitation or emission wavelength: The instrument is not set to the optimal wavelengths for the dye in the chosen solvent. 2. Solvent quenching: The solvent is quenching the fluorescence. 3. Low dye concentration: The concentration of this compound is too low to produce a detectable signal. 4. Photobleaching: The sample has been exposed to the excitation light for too long, causing the dye to degrade.1. Measure the absorption spectrum to find the absorption maximum (λmax) and set this as the excitation wavelength. Perform an emission scan to find the emission maximum. 2. Test a different solvent with lower polarity. Ensure the solvent is of high purity (spectroscopic grade). 3. Prepare a fresh, more concentrated solution. 4. Minimize the exposure time of the sample to the excitation source. Use fresh samples for each measurement.
Inconsistent fluorescence readings 1. Solvent impurities: The solvent contains fluorescent impurities. 2. Temperature fluctuations: The temperature of the sample is not stable. 3. Inner filter effect: The concentration of the dye is too high, causing re-absorption of the emitted light.1. Use high-purity, spectroscopic grade solvents. Run a blank measurement of the solvent to check for background fluorescence. 2. Use a temperature-controlled sample holder in the spectrofluorometer. 3. Dilute the sample. The absorbance of the solution at the excitation wavelength should generally be kept below 0.1 to avoid inner filter effects.[7]
Shift in emission wavelength 1. Change in solvent polarity: The polarity of the solvent has changed, perhaps due to evaporation or absorption of water. 2. Contamination: The sample has been contaminated with another substance.1. Use fresh solvent and keep the cuvette sealed when not in use. 2. Prepare a fresh sample using clean glassware.

Data Presentation: Effect of Solvent Polarity on Fluorescence

The following table summarizes the expected trend in the relative fluorescence intensity of this compound in a range of solvents with varying polarities. Please note that these are representative values based on the typical behavior of similar dyes and should be confirmed experimentally.

Solvent Polarity Index (Reichardt's ET(30)) Relative Fluorescence Intensity (Arbitrary Units) Emission Maximum (λem, nm)
Cyclohexane31.2100~580
Toluene33.990~585
Chloroform39.175~595
Acetone42.250~610
Ethanol51.930~620
Methanol55.525~625

Experimental Protocol: Measuring the Effect of Solvent Polarity on Fluorescence Intensity

This protocol outlines the steps to measure the relative fluorescence quantum yield of this compound in different solvents using a comparative method with a known fluorescence standard.

Materials:

  • This compound

  • Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, methanol)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound and the fluorescence standard in a suitable solvent (e.g., ethanol) at a concentration that gives an absorbance of ~1.0 at their respective absorption maxima.

  • Preparation of Working Solutions:

    • For each solvent to be tested, prepare a series of dilutions of the this compound stock solution. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

    • Prepare a similar series of dilutions for the fluorescence standard in its reference solvent (e.g., ethanol).

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each working solution at the chosen excitation wavelength. Record these values.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the absorption maximum of the dye in the respective solvent.

    • Measure the fluorescence emission spectrum for each working solution, ensuring to record the integrated fluorescence intensity (the area under the emission curve).

    • Measure the fluorescence of a blank (the pure solvent) and subtract this from the sample measurements.

  • Data Analysis:

    • For both this compound in each solvent and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • The resulting plots should be linear. Determine the gradient (slope) of each line.

    • Calculate the relative fluorescence quantum yield (Φx) of this compound in each solvent using the following equation:

      Φx = Φstd * (Gradx / Gradstd) * (ηx2 / ηstd2)

      Where:

      • Φstd is the quantum yield of the standard.

      • Gradx and Gradstd are the gradients for the sample and the standard, respectively.

      • ηx and ηstd are the refractive indices of the sample and standard solvents, respectively.[7]

Visualizations

Solvent_Polarity_Effect cluster_solvent Solvent Environment cluster_dye This compound Nonpolar Nonpolar Excited_State_NP Excited State (Less Stabilized) Nonpolar->Excited_State_NP Leads to Polar Polar Excited_State_P Excited State (Stabilized) Polar->Excited_State_P Leads to Ground_State Ground State Excited_State_NP->Ground_State High Fluorescence (High Quantum Yield) Excited_State_P->Ground_State Low Fluorescence (Low Quantum Yield)

Caption: Effect of solvent polarity on the fluorescence of this compound.

Experimental_Workflow A Prepare Stock Solutions (Dye and Standard) B Prepare Dilutions in Various Solvents A->B C Measure Absorbance (UV-Vis) B->C D Measure Fluorescence (Spectrofluorometer) B->D E Plot Intensity vs. Absorbance C->E D->E F Calculate Quantum Yield E->F

Caption: Workflow for measuring fluorescence quantum yield.

References

Technical Support Center: Improving the Photostability of Solvent Red 149 in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the photostability of Solvent Red 149 in various polymer systems.

Troubleshooting Guide

Rapid discoloration or fading of this compound in polymer matrices is a common challenge. This guide provides solutions to counteract these issues and improve the longevity of your colored polymers.

Problem Potential Cause Recommended Solution
Rapid Fading or Color Change Upon Light Exposure Inadequate protection against UV radiation.Incorporate a UV absorber into the polymer matrix. Benzotriazole (B28993), benzophenone, or triazine-based UV absorbers are effective at absorbing harmful UV radiation and dissipating it as thermal energy.[1] For optimal protection, a combination of a UV absorber and a Hindered Amine Light Stabilizer (HALS) is recommended due to their synergistic effects.[2][3][4][5]
Oxidative degradation of the dye molecule initiated by free radicals.Add a Hindered Amine Light Stabilizer (HALS) to the formulation. HALS are highly efficient radical scavengers that interrupt the degradation process and can regenerate, providing long-term stability.[6][7][8][9]
Incompatibility between the dye, polymer, and/or additives.Ensure the chosen UV absorber and HALS are compatible with both this compound and the specific polymer being used. Incompatibilities can lead to migration and reduced effectiveness of the stabilizers.[10]
Inconsistent Color or Fading Across Different Batches Variations in the concentration of the dye or stabilizers.Implement a precise and consistent method for incorporating the dye and stabilizers, such as using a masterbatch.[4][8]
Inconsistent processing conditions (e.g., temperature, mixing time).Standardize processing parameters to ensure uniform dispersion of the dye and stabilizers throughout the polymer matrix.[10]
Yellowing or Discoloration of the Polymer Matrix Itself Photodegradation of the host polymer.Select a polymer grade with inherent UV stability or increase the loading of UV absorbers and HALS to protect both the dye and the polymer. Polystyrene, for instance, is known to yellow upon UV exposure.[11][12]
Reduced Effectiveness of Stabilizers Over Time Migration or "blooming" of the stabilizers to the polymer surface.Use higher molecular weight HALS and UV absorbers to reduce migration. Ensure the concentration of additives is below the solubility limit in the polymer at both processing and end-use temperatures.
Color Shift Under Different Lighting Conditions (Metamerism) The use of different colorant types in matching colors.When matching a color, use the same class of colorants (dyes or pigments) to minimize metamerism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which polymers is it commonly used?

A1: this compound, also known as Fluorescent Red HFG, is a high-performance fluorescent dye belonging to the anthraquinone (B42736) class.[5] It is known for its bright bluish-red shade, high thermal stability, and good lightfastness.[5][7][13] It is widely used in various plastics, including Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), Polymethyl Methacrylate (PMMA), Polycarbonate (PC), Polyethylene Terephthalate (PET), and Polyamide (PA).[7][10][14]

Q2: How can I quantitatively measure the photostability of this compound in my polymer samples?

A2: The photostability is typically quantified by measuring the change in color (ΔE) after exposure to a controlled light source in a xenon arc weathering chamber. The color coordinates (L, a, b) are measured before and after exposure using a spectrophotometer, and the total color difference (ΔE) is calculated. A lower ΔE value indicates better photostability. The testing procedure should follow established standards such as ASTM D4459 or ISO 4892-2.[2][3][15][16]

Q3: What are UV absorbers and HALS, and how do they work to protect this compound?

A3:

  • UV Absorbers (UVAs) are chemical compounds that preferentially absorb incident UV radiation and dissipate it as harmless heat, thereby preventing the UV energy from reaching and degrading the dye molecules and the polymer matrix. Common classes include benzotriazoles, benzophenones, and triazines.[1]

  • Hindered Amine Light Stabilizers (HALS) are radical scavengers. They do not absorb UV radiation but instead inhibit the degradation of the polymer by trapping free radicals that are formed during photo-oxidation. A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.[6][7][8][9]

A combination of UVAs and HALS often results in a synergistic effect, providing superior protection compared to using either additive alone.[2][3][4][5]

Q4: What are some commercially available stabilizers I can use?

A4: Several commercial stabilizers are available. For UV absorbers, products from the Tinuvin® and Chimassorb® lines are widely used. For HALS, products like Tinuvin® 770 and Chimassorb® 944 are common choices. The selection of the specific stabilizer will depend on the polymer matrix, processing conditions, and end-use application.

Q5: What is a masterbatch and why is it recommended for incorporating additives?

A5: A masterbatch is a concentrated mixture of pigments or additives encapsulated during a heat process into a carrier resin which is then cooled and cut into a granular shape.[4][8] Using a masterbatch for this compound and the stabilizing additives ensures a more uniform and accurate dispersion of the components throughout the final polymer product, leading to more consistent color and performance.[4][16]

Quantitative Data Summary

While specific quantitative data for the photostability of this compound with a wide range of stabilizers in various polymers is proprietary to manufacturers, the following table provides a general overview of the lightfastness of this compound in different polymers based on available technical data. The lightfastness is rated on the Blue Wool Scale, where 1 is very poor and 8 is excellent.

PolymerLightfastness (Blue Wool Scale)
Polystyrene (PS)6 - 7
Polycarbonate (PC)7 - 8
Polymethyl Methacrylate (PMMA)7
Polyethylene Terephthalate (PET)7
Acrylonitrile Butadiene Styrene (ABS)6 - 7
Polyamide 6 (PA6)6

Note: These values are typical and can vary depending on the specific grade of the polymer, the concentration of the dye, and the presence of other additives.

Key Experimental Protocols

Protocol 1: Preparation of Polymer Samples with this compound and Stabilizers via Masterbatch

This protocol describes the preparation of polymer plaques for photostability testing using a masterbatch approach.

Materials:

  • Polymer resin (e.g., Polycarbonate, PET, Polystyrene)

  • This compound

  • UV Absorber (e.g., a benzotriazole or triazine type)

  • Hindered Amine Light Stabilizer (HALS)

  • Carrier resin compatible with the base polymer for the masterbatch

Equipment:

  • Twin-screw extruder for compounding the masterbatch

  • Injection molding machine

  • Plaque mold (e.g., 50 mm x 50 mm x 2 mm)

  • Precision scale

  • Dry blender

Procedure:

  • Drying: Thoroughly dry the polymer resin, carrier resin, this compound, UV absorber, and HALS according to their respective technical datasheets to prevent processing issues.

  • Masterbatch Compounding:

    • Calculate the required amounts of this compound, UV absorber, and HALS for a concentrated masterbatch. A typical masterbatch might contain 20-40% active ingredients.

    • Premix the dried dye and stabilizers with the carrier resin in a dry blender.

    • Melt-compound the mixture using a twin-screw extruder with an appropriate temperature profile for the carrier resin.

    • Cool and pelletize the extruded strands to form the masterbatch.

  • Final Sample Preparation:

    • Calculate the let-down ratio (LDR) of the masterbatch needed to achieve the desired final concentration of this compound and stabilizers in the polymer.

    • Dry-blend the masterbatch pellets with the base polymer resin at the calculated LDR.

    • Injection mold the blend into plaques of uniform thickness.

    • Prepare a control set of plaques containing only this compound without any stabilizers.

    • Prepare a "dark control" set of plaques for each formulation by wrapping them in aluminum foil to shield them from light during the exposure test.

Protocol 2: Accelerated Weathering and Color Measurement

This protocol outlines the procedure for conducting accelerated weathering tests and evaluating the color change of the prepared polymer samples, following principles from ASTM D4459 and ISO 4892-2.[2][3][15][16]

Equipment:

  • Xenon arc weathering chamber

  • Spectrophotometer or colorimeter

  • Sample holders

Procedure:

  • Initial Color Measurement:

    • Calibrate the spectrophotometer according to the manufacturer's instructions.

    • Measure the initial CIELAB color coordinates (L₀, a₀, b*₀) of each plaque at multiple locations to ensure uniformity.

  • Xenon Arc Exposure:

    • Mount the sample plaques (including the control and stabilized samples) in the sample holders of the xenon arc weathering chamber.

    • Place the foil-wrapped dark control samples in the chamber alongside the exposed samples.

    • Set the exposure conditions according to a relevant standard (e.g., ASTM D4459 for indoor applications or ISO 4892-2 for more general plastic testing). Key parameters to control include:

      • Irradiance level

      • Black panel temperature

      • Chamber temperature and relative humidity

      • Light/dark cycles and water spray cycles (if applicable)

  • Periodic Color Measurement:

    • At predetermined intervals (e.g., every 100, 250, 500, and 1000 hours), remove the samples from the chamber.

    • Allow the samples to equilibrate to room temperature.

    • Measure the CIELAB color coordinates (Lₜ, aₜ, b*ₜ) of each exposed and dark control plaque.

  • Data Analysis:

    • Calculate the total color change (ΔE) at each time interval for each sample using the following formula: ΔE = √[(Lₜ - L₀)² + (aₜ - a₀)² + (bₜ - b₀)²]

    • Compare the ΔE* values of the stabilized samples to the control samples to determine the effectiveness of the stabilizer package.

    • Analyze the color change of the dark control samples to account for any thermally induced degradation.

Visualizations

TroubleshootingWorkflow Start Problem: Fading of This compound in Polymer CheckUV Is the polymer exposed to UV radiation? Start->CheckUV AddUVA Action: Incorporate UV Absorber CheckUV->AddUVA Yes CheckRadicals Is oxidative degradation a likely factor? CheckUV->CheckRadicals No AddUVA->CheckRadicals AddHALS Action: Add Hindered Amine Light Stabilizer (HALS) CheckRadicals->AddHALS Yes CheckCompatibility Are the dye, polymer, and additives compatible? CheckRadicals->CheckCompatibility No AddHALS->CheckCompatibility Reformulate Action: Select compatible stabilizers and polymer grade CheckCompatibility->Reformulate No CheckDispersion Is the dispersion of dye and additives uniform? CheckCompatibility->CheckDispersion Yes Reformulate->CheckDispersion UseMasterbatch Action: Utilize a masterbatch for consistent dosing CheckDispersion->UseMasterbatch No End Solution: Improved Photostability CheckDispersion->End Yes UseMasterbatch->End ExperimentalWorkflow Start Start: Sample Preparation Drying 1. Dry Polymer, Dye, and Stabilizers Start->Drying Masterbatch 2. Compound Masterbatch (Dye + Stabilizers + Carrier) Drying->Masterbatch InjectionMolding 3. Injection Mold Test Plaques (with and without stabilizers) Masterbatch->InjectionMolding InitialMeasurement 4. Initial Color Measurement (Spectrophotometer) InjectionMolding->InitialMeasurement XenonExposure 5. Accelerated Weathering (Xenon Arc Chamber) InitialMeasurement->XenonExposure PeriodicMeasurement 6. Periodic Color Measurement XenonExposure->PeriodicMeasurement PeriodicMeasurement->XenonExposure Continue Exposure DataAnalysis 7. Calculate Color Change (ΔE*) and Compare Formulations PeriodicMeasurement->DataAnalysis End of Test End End: Evaluate Photostability DataAnalysis->End

References

Overcoming aggregation of Solvent Red 149 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solvent Red 149. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the aggregation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound aggregate in aqueous solutions?

This compound is a hydrophobic (lipophilic) organic dye, which means it has very poor solubility in water.[1][2] In an aqueous environment, hydrophobic molecules tend to cluster together to minimize their contact with water. This self-association, driven by hydrophobic interactions, leads to the formation of aggregates or precipitates, rendering the dye unusable for applications requiring a stable, monomeric solution.[3]

Q2: What are the consequences of this compound aggregation?

Aggregation can significantly compromise experimental results in several ways:

  • Precipitation: Visible particles can form, leading to a non-homogeneous solution.

  • Inaccurate Quantification: Aggregation leads to inconsistent and unreliable concentration measurements using spectrophotometry.

  • Fluorescence Quenching: The close proximity of dye molecules in an aggregate state often leads to self-quenching, causing a significant decrease or complete loss of fluorescence.

  • Spectral Shifts: Aggregation can alter the dye's absorption and emission spectra, leading to artifacts in imaging or sensing experiments.

Q3: What are the primary strategies to prevent the aggregation of this compound?

There are three main strategies to improve the stability of this compound in aqueous media:

  • Use of Surfactants: Surfactants form micelles in water above a certain concentration known as the Critical Micelle Concentration (CMC).[4] These micelles have a hydrophobic core that can encapsulate this compound molecules, shielding them from the water and preventing aggregation.[1]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can form "host-guest" inclusion complexes with hydrophobic molecules like this compound, effectively increasing their solubility and stability in water.[6][7]

  • Addition of Co-solvents: While the goal is an aqueous solution, using a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to first create a concentrated stock solution can aid in the initial dissolution before further dilution in the aqueous buffer. This should be done with caution as the organic solvent can affect the final application.

Troubleshooting Guide

Problem: My dye precipitates immediately upon addition to my aqueous buffer.

Potential Cause Recommended Solution
High Concentration The concentration of this compound exceeds its solubility limit in the buffer. Reduce the final concentration of the dye.
Insufficient Dispersing Agent The concentration of your surfactant is below its Critical Micelle Concentration (CMC), or you are not using a stabilizing agent. Ensure the surfactant concentration is above its CMC in the final solution. Alternatively, use a cyclodextrin-based approach.
Improper Mixing The dye was not properly dispersed upon addition. Prepare a concentrated stock in a minimal amount of a suitable organic solvent (e.g., DMSO) and add it dropwise to the vigorously stirring aqueous buffer containing the stabilizing agent.

Problem: My this compound solution is initially clear but becomes cloudy or precipitates over time.

Potential Cause Recommended Solution
Metastable Solution The initial solution was supersaturated and is slowly crashing out. The chosen stabilization method may be insufficient for long-term stability.
Temperature Changes The solubility of the dye and the stability of the stabilizing agent (especially some non-ionic surfactants) can be temperature-dependent.[1] Store the solution at a constant, recommended temperature and avoid freeze-thaw cycles.
Buffer Incompatibility Components in your buffer (e.g., high salt concentrations) may be destabilizing the surfactant micelles or the dye-cyclodextrin complex.[8] Test stability in different buffers or reduce the salt concentration if possible.

Problem: The fluorescence of my solution is much lower than expected.

Potential Cause Recommended Solution
Aggregation-Caused Quenching Even at concentrations that do not cause visible precipitation, small aggregates (dimers, trimers) can form, leading to fluorescence quenching. Improve the solubilization strategy by increasing the surfactant-to-dye ratio or using a more effective stabilizing agent like a cyclodextrin.
Incorrect pH The fluorescence of some dyes can be pH-dependent. Ensure the buffer pH is optimal for this compound's fluorescence.

Data Presentation

Table 1: Critical Micelle Concentration (CMC) of Common Surfactants

The CMC is the minimum concentration at which a surfactant forms micelles and can effectively solubilize hydrophobic molecules.[3][4] For effective stabilization, the surfactant concentration in your final solution should be significantly above the CMC.

SurfactantTypeCMC (in water, 25°C)
Sodium Dodecyl Sulfate (SDS)Anionic~8.2 mM (~0.24% w/v)
Cetyltrimethylammonium Bromide (CTAB)Cationic~1.0 mM (~0.036% w/v)
Triton™ X-100Non-ionic~0.24 mM (~0.015% w/v)
Polysorbate 20 (Tween® 20)Non-ionic~0.06 mM (~0.007% w/v)
Polysorbate 80 (Tween® 80)Non-ionic~0.012 mM (~0.0016% w/v)

Note: CMC values are approximate and can be affected by temperature, pH, and ionic strength of the buffer.[9]

Table 2: Illustrative Solubilization Capacity of Different Stabilizing Agents

This table provides a qualitative comparison of different methods for solubilizing hydrophobic dyes like this compound. In general, non-ionic surfactants offer higher solubilization power than ionic surfactants.[1][2] Cyclodextrins are highly effective due to the formation of specific inclusion complexes.

Stabilizing Agent (at 1% w/v)TypeRelative Solubilization EfficacyKey Considerations
SDSAnionic SurfactantModerateCan denature proteins; charge may interfere with interactions.
Tween® 20Non-ionic SurfactantHighGenerally biocompatible and widely used.[6]
Triton™ X-100Non-ionic SurfactantVery HighEffective, but subject to environmental regulations in some regions.
β-CyclodextrinHost MoleculeVery HighForms a 1:1 complex; solubility of β-cyclodextrin itself is limited.[10]
HP-β-CyclodextrinModified Host MoleculeExcellentHigher aqueous solubility than native β-cyclodextrin, allowing for higher efficacy.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution using Tween® 20

This protocol describes how to prepare a 1 mM stock solution of this compound (MW: 358.43 g/mol ) in a phosphate-buffered saline (PBS) solution containing Tween® 20.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 10x PBS buffer

  • Tween® 20

  • Deionized water

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare the Aqueous Buffer: Prepare 100 mL of 1x PBS containing 0.1% (w/v) Tween® 20. To do this, add 10 mL of 10x PBS and 100 mg (or 91 µL) of Tween® 20 to 90 mL of deionized water. Mix thoroughly. This concentration is well above the CMC of Tween® 20.

  • Prepare a Concentrated Dye Solution: Weigh out 3.6 mg of this compound and dissolve it in 1 mL of high-purity DMSO to create a 10 mM primary stock solution. Vortex until the dye is completely dissolved.

  • Prepare the Stabilized Aqueous Solution: Place the 1x PBS / 0.1% Tween® 20 buffer on a magnetic stirrer and ensure it is mixing vigorously.

  • Add Dye to Buffer: Using a pipette, add 100 µL of the 10 mM primary stock solution drop-by-drop into 900 µL of the stirring buffer. This creates a 1 mM final solution.

  • Final Mixing and Storage: Allow the solution to stir for an additional 15-20 minutes. The solution should be clear. Store in a dark container at 4°C.

Protocol 2: Preparation of a this compound / β-Cyclodextrin Inclusion Complex

This protocol uses the co-precipitation method to form a solid, water-soluble inclusion complex.[11]

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol (B145695)

  • Deionized water

  • Magnetic stirrer with heating

  • Centrifuge

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare Host Solution: Dissolve β-Cyclodextrin in deionized water at a concentration of 10 mM in a beaker. For 100 mL, this is 113.5 mg of β-CD (MW: 1135 g/mol ). Heat the solution to 60°C while stirring to ensure complete dissolution.

  • Prepare Guest Solution: Dissolve this compound in ethanol to create a 10 mM solution (3.6 mg in 1 mL of ethanol).

  • Form the Complex: While the β-CD solution is stirring at 60°C, add the this compound solution dropwise. A 1:1 molar ratio is typically targeted.

  • Precipitate the Complex: Continue stirring the mixture overnight while allowing it to cool slowly to room temperature. A precipitate of the inclusion complex should form.

  • Isolate the Complex: Centrifuge the suspension to pellet the solid complex. Discard the supernatant.

  • Wash and Dry: Wash the pellet with a small amount of cold ethanol to remove any uncomplexed dye adsorbed to the surface. Centrifuge again and discard the supernatant.

  • Lyophilize: Freeze the washed pellet and then lyophilize (freeze-dry) it to obtain a stable, dry powder of the this compound-β-CD complex. This powder can be readily dissolved in aqueous buffers for your experiments.

Visualizations

TroubleshootingWorkflow start Aggregation or Precipitation Observed with this compound q1 Is the solution cloudy immediately upon mixing? start->q1 sol1 Decrease final dye concentration. Ensure surfactant is > CMC. Use co-solvent stock method. q1->sol1 Yes q2 Does precipitation occur over time? q1->q2 No end_node Stable Monomeric Solution sol1->end_node sol2 Check for temperature fluctuations. Verify buffer compatibility (e.g., salt conc.). Increase stabilizer concentration. q2->sol2 Yes q3 Is fluorescence lower than expected? q2->q3 No sol2->end_node sol3 Indicates micro-aggregation. Increase stabilizer-to-dye ratio. Switch to a more effective stabilizer (e.g., HP-β-Cyclodextrin). q3->sol3 Yes q3->end_node No sol3->end_node

MicelleStabilization h1 h1 h2 h2 h3 h3 h4 h4 h5 h5 h6 h6 h7 h7 h8 h8

References

Correcting for spectral overlap when using Solvent Red 149 with other fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in correcting for spectral overlap when using red fluorophores, with a focus on situations analogous to those encountered with Solvent Red 149.

Frequently Asked Questions (FAQs)

Q1: What is spectral overlap and why is it a problem?

A1: Spectral overlap, also known as bleed-through or crosstalk, occurs in multi-color fluorescence microscopy when the emission signal from one fluorophore is detected in the channel designated for another. This is because fluorophores often have broad emission spectra, and the tail of one fluorophore's emission can extend into the detection range of a neighboring channel. This phenomenon can lead to inaccurate co-localization analysis and false-positive results.

Q2: How can I determine if I have a spectral overlap problem in my experiment?

A2: A simple way to check for spectral overlap is to prepare single-color control samples. For each fluorophore in your experiment, prepare a sample stained with only that fluorophore. When you image these single-color samples, if you detect a signal in a channel other than the one designated for that fluorophore, you have spectral overlap.

Q3: What are the main strategies to correct for spectral overlap?

A3: There are two primary strategies to address spectral overlap:

  • Acquisition-based methods: These methods aim to prevent the detection of bleed-through during image acquisition. The most common technique is sequential scanning on a confocal microscope.

  • Post-acquisition methods: These methods use software to mathematically correct for the bleed-through in the acquired images. The most common technique is spectral unmixing or compensation.

Q4: Is it better to prevent spectral overlap during acquisition or correct for it afterward?

A4: Whenever possible, preventing spectral overlap during acquisition is preferable. Methods like sequential scanning can completely eliminate bleed-through between channels. Post-acquisition correction methods are powerful but can sometimes introduce artifacts or reduce the signal-to-noise ratio in the final image.

Troubleshooting Guide

Problem: I see a signal in my red channel that mimics the pattern of my green fluorophore.

Possible Cause Troubleshooting Steps
Spectral Bleed-through 1. Confirm with single-color controls: Prepare a sample stained only with your green fluorophore (e.g., Alexa Fluor 488). Image this sample using both the green and red channel settings. If you see a signal in the red channel, this confirms spectral bleed-through from the green to the red channel. 2. Implement a correction strategy: Choose either sequential scanning during acquisition or post-acquisition compensation to correct for the bleed-through.
Autofluorescence 1. Image an unstained sample: Prepare a sample with no fluorescent labels and image it using the same settings as your experiment. If you see a signal in any of your channels, this is autofluorescence. 2. Subtract autofluorescence: If significant, you can acquire an image of an unstained sample and use it to subtract the background from your stained images.

Important Note on this compound

Recommendation: Before conducting multi-color experiments with this compound, it is highly recommended that you characterize its spectral properties using a spectrophotometer to determine its excitation and emission maxima. This information will be essential for selecting appropriate filter sets and companion fluorophores, and for accurately correcting for spectral overlap.

Data Presentation: Example Fluorophore Spectral Properties

The following table summarizes the spectral properties of the example fluorophores used in this guide: Alexa Fluor 488 (a common green fluorophore) and Texas Red-X (as a stand-in for a red fluorophore like this compound).

FluorophoreExcitation Max (nm)Emission Max (nm)Common Laser Line (nm)
Alexa Fluor 488495519488
Texas Red-X595615561 or 594

Experimental Protocols

Protocol 1: Preparation of Single-Color Compensation Controls

Objective: To prepare single-stained samples for each fluorophore to be used for spectral unmixing/compensation.

Methodology:

  • Prepare separate samples: For each fluorophore in your multi-color experiment, prepare a separate slide or dish.

  • Stain with a single fluorophore: Stain each sample with only one of your primary antibody-fluorophore conjugates or fluorescent dyes. It is critical that the staining protocol (e.g., antibody concentration, incubation time, and temperature) is identical to the one you will use for your multi-color experiment.

  • Use a bright and representative stain: The signal from your single-color control should be at least as bright as the signal you expect in your experimental sample.

  • Mount the samples: Mount the coverslips using the same mounting medium you will use for your multi-color experiment.

Protocol 2: Post-Acquisition Spectral Unmixing (Compensation)

Objective: To computationally separate the signals from different fluorophores in a multi-color image.

Methodology:

  • Acquire images of single-color controls:

    • Using the same imaging settings (laser power, gain, pinhole, etc.) that you will use for your multi-color sample, acquire an image of each single-color control.

    • Crucially, for each single-color control, acquire an image in all of the channels you will be using in your final experiment. This will allow the software to measure the amount of bleed-through into other channels.

  • Acquire your multi-color image: Image your fully stained sample using the same settings.

  • Perform spectral unmixing:

    • In your microscope's acquisition software or in an image analysis program like ImageJ/Fiji, open the spectral unmixing tool.

    • Load the images of your single-color controls to define the "spectral fingerprint" of each fluorophore.

    • Apply the unmixing algorithm to your multi-color image. The software will use the information from the single-color controls to reassign the photons to their correct fluorophore, effectively separating the overlapping signals.

Protocol 3: Acquisition-Based Correction using Sequential Scanning

Objective: To prevent spectral bleed-through during image acquisition on a confocal microscope.

Methodology:

  • Set up your channels: In your confocal software, define the excitation laser and emission detection range for each of your fluorophores as you would for a standard multi-color acquisition.

  • Enable sequential scanning: Locate the sequential scanning option in your software's acquisition settings.

  • Assign channels to different scan groups:

    • Assign the channel for your first fluorophore (e.g., Alexa Fluor 488 excited with a 488nm laser) to the first scan sequence.

    • Assign the channel for your second fluorophore (e.g., Texas Red-X excited with a 561nm laser) to a separate, second scan sequence.

  • Acquire the image: When you start the acquisition, the microscope will first scan the entire image using only the laser and detector for the first fluorophore. Then, it will scan the entire image again, this time using only the laser and detector for the second fluorophore. This ensures that there is no opportunity for the emission from the first fluorophore to be detected in the second fluorophore's channel.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Analysis A Prepare Sample 1: Stained only with Fluorophore A D Image Sample 1 in all channels (Defines Spectrum A) A->D B Prepare Sample 2: Stained only with Fluorophore B E Image Sample 2 in all channels (Defines Spectrum B) B->E C Prepare Multi-color Experimental Sample F Image Experimental Sample C->F G Apply Spectral Unmixing Algorithm D->G E->G F->G H Corrected Multi-channel Image G->H G cluster_scan1 Scan Sequence 1 cluster_scan2 Scan Sequence 2 A Excite with Laser A (e.g., 488nm) B Detect with Detector A (e.g., 500-550nm) A->B C Excite with Laser B (e.g., 561nm) B->C After frame/line completion D Detect with Detector B (e.g., 600-650nm) C->D End End Acquisition D->End Start Start Acquisition Start->A

Technical Support Center: Solvent Red 149 Stability in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the leaching of Solvent Red 149 from various polymer matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during product development and research.

Troubleshooting Guide: Diagnosing and Resolving this compound Leaching

Use this guide to identify the potential causes of this compound leaching and to find appropriate solutions.

Symptom Potential Cause(s) Recommended Action(s)
Color Bleeding onto Surfaces Poor dye-polymer compatibility; High dye concentration; Exposure to incompatible solvents.1. Improve dye-polymer interaction using a compatibilizer.2. Reduce the dye concentration to the minimum effective level.3. Verify solvent compatibility before use.
Fading or Color Loss Over Time UV degradation of the dye or polymer; Thermal degradation during processing or use.1. Incorporate UV stabilizers into the polymer matrix.2. Optimize processing temperatures to prevent thermal degradation.3. Consider a more thermally stable polymer grade.
Contamination of Contact Liquids High mobility of the dye within the polymer matrix; Porous polymer structure.1. Increase the cross-linking density of the polymer.2. Explore covalent bonding of the dye to the polymer.3. Apply a surface barrier coating.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which polymers is it commonly used?

This compound, also known as Fluorescent Red HFG, is a high-performance fluorescent dye with a bluish-red hue.[1][2][3] It belongs to the anthraquinone (B42736) or anthrapyridone class of dyes.[4][5] Due to its excellent heat stability, lightfastness, and migration resistance, it is widely used for coloring a variety of plastics, including:

  • Polystyrene (PS)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polymethyl Methacrylate (PMMA)

  • Polycarbonate (PC)

  • Polyethylene Terephthalate (PET)

  • Polyamide (PA6)[1][2]

Q2: What are the primary mechanisms that cause this compound to leach from a polymer?

Dye leaching, or migration, is the process by which dye molecules move from the polymer matrix to the surface and into the surrounding environment. This is primarily governed by:

  • Diffusion: The movement of dye molecules through the free volume within the polymer structure. This process is influenced by temperature, with higher temperatures increasing the rate of diffusion.

  • Poor Compatibility: this compound is a polar molecule. If it is incorporated into a non-polar polymer without proper compatibilization, it will have a higher tendency to migrate to the surface.

  • External Factors: Exposure to certain solvents, UV radiation, and extreme temperatures can accelerate the leaching process by swelling the polymer, breaking polymer chains, or increasing the kinetic energy of the dye molecules.

Q3: How can I permanently prevent this compound from leaching?

The most effective method to prevent leaching is to create a covalent bond between the dye molecule and the polymer chain. This chemically locks the dye in place, making it an integral part of the polymer. This can be achieved through:

  • Reactive Extrusion: Introducing a functional monomer, such as maleic anhydride (B1165640), during the extrusion process to create reactive sites on the polymer backbone that can then bond with the dye.

  • Surface Grafting: Modifying the surface of the polymer to introduce functional groups that can covalently attach to the dye molecules. This is particularly useful for medical devices where surface interactions are critical.

Q4: Are there any additives that can help reduce leaching?

Yes, several types of additives can improve the stability of this compound within the polymer matrix:

  • Compatibilizers: These are typically grafted polymers, such as maleic anhydride-grafted polypropylene (B1209903) (PP-g-MAH), that act as a bridge between the polar dye and the non-polar polymer, improving dispersion and reducing the driving force for migration.[6][7]

  • Cross-linking Agents: These agents create a denser polymer network, reducing the free volume and physically hindering the diffusion of the dye molecules.[8]

Q5: How does the choice of polymer affect the leaching of this compound?

The properties of the polymer play a crucial role. Amorphous polymers with a higher free volume, like some grades of polycarbonate and PMMA, may allow for more rapid diffusion of the dye compared to semi-crystalline polymers like PET, where the crystalline regions are largely impermeable to the dye. The polarity of the polymer is also a key factor; better compatibility between the dye and a more polar polymer can reduce the tendency for leaching.

Strategies to Mitigate Leaching

The following diagram illustrates the logical relationship between the problem of dye leaching and the available mitigation strategies.

Leaching_Mitigation problem Problem: This compound Leaching strategy1 Strategy 1: Improve Dye-Polymer Interaction problem->strategy1 strategy2 Strategy 2: Modify Polymer Matrix problem->strategy2 strategy3 Strategy 3: Surface Modification problem->strategy3 solution1a Use Compatibilizers (e.g., PP-g-MAH) strategy1->solution1a solution1b Covalent Bonding of Dye strategy1->solution1b solution2a Increase Cross-linking Density strategy2->solution2a solution2b Select Polymer with Higher Affinity for Dye strategy2->solution2b solution3a Apply Barrier Coating strategy3->solution3a solution3b Surface Grafting/Functionalization strategy3->solution3b

Figure 1. Strategies to mitigate this compound leaching.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Leaching

This protocol outlines a method for quantifying the amount of this compound that leaches from a polymer into a liquid medium (food simulant). This method is based on established principles for migration testing from food contact materials.[9]

1. Materials and Equipment:

  • Polymer samples containing a known concentration of this compound (e.g., pellets, molded discs of known surface area).

  • Food simulants (e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol for alcoholic foods, isooctane (B107328) for fatty foods).

  • Incubator or oven with precise temperature control.

  • Glass migration cells or containers with inert seals.

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector.

  • Volumetric flasks, pipettes, and syringes.

  • This compound analytical standard.

2. Procedure:

  • Sample Preparation:

    • Measure the surface area of the polymer samples.

    • Clean the samples with distilled water and dry them to remove any surface contamination.

  • Leaching Test:

    • Place a known mass and surface area of the polymer sample into a glass container.

    • Add a specific volume of the chosen food simulant to achieve a standard surface area-to-volume ratio (e.g., 6 dm² / L).

    • Seal the container and place it in an incubator at a controlled temperature (e.g., 40°C or 70°C) for a specified duration (e.g., 10 days).

  • Sample Analysis:

    • After the incubation period, remove an aliquot of the food simulant.

    • Prepare a calibration curve using the this compound analytical standard.

    • Analyze the aliquot using HPLC to determine the concentration of leached dye.

  • Data Reporting:

    • Calculate the amount of this compound leached per unit of surface area (e.g., in µg/dm²) or as a concentration in the simulant (e.g., in mg/kg).

3. Experimental Workflow Diagram:

Leaching_Test_Workflow start Start prep Prepare Polymer Samples (Clean, Measure Surface Area) start->prep leach Incubate Samples in Food Simulant (e.g., 10 days at 40°C) prep->leach analyze Analyze Simulant by HPLC leach->analyze quantify Quantify Leached Dye Using Calibration Curve analyze->quantify report Report Results (µg/dm² or mg/kg) quantify->report end End report->end

Figure 2. Workflow for quantitative leaching analysis.
Protocol 2: Covalent Immobilization of this compound via Reactive Extrusion

This protocol provides a conceptual methodology for covalently bonding an anthraquinone-type dye like this compound to a polypropylene matrix using a maleic anhydride-grafted polypropylene (PP-g-MAH) compatibilizer. This process takes place in a twin-screw extruder.

1. Materials and Equipment:

  • Polypropylene (PP) pellets.

  • Maleic anhydride-grafted polypropylene (PP-g-MAH) pellets (compatibilizer).

  • This compound powder.

  • Twin-screw extruder with multiple feeding zones and temperature controls.

  • Pelletizer.

  • Fourier-Transform Infrared (FTIR) Spectrometer for analysis.

2. Procedure:

  • Premixing:

    • Dry-blend the PP pellets, PP-g-MAH pellets, and this compound powder in the desired ratios. A typical starting ratio might be 90:5:5 (PP:PP-g-MAH:Dye) by weight.

  • Reactive Extrusion:

    • Set the temperature profile of the extruder. The temperature should be high enough to melt the polymers and facilitate the reaction between the anhydride groups of the PP-g-MAH and potential reactive sites on the dye (e.g., amine groups), but not so high as to degrade the dye or polymer.

    • Feed the premixed material into the main hopper of the twin-screw extruder.

    • The high shear and temperature within the extruder will promote the melting, mixing, and the chemical reaction between the PP-g-MAH and the dye.

  • Pelletizing and Post-Treatment:

    • The extrudate is cooled in a water bath and then cut into pellets.

    • The resulting colored pellets should be thoroughly dried.

  • Verification of Covalent Bonding:

    • To confirm that the dye has been covalently bonded and is not just physically dispersed, perform a solvent extraction test.

    • Submerge a known mass of the colored pellets in a strong solvent for the dye (but not for the polymer) for an extended period (e.g., 24 hours) at an elevated temperature.

    • Analyze the solvent for any leached dye using UV-Vis spectroscopy. A significant reduction in leached dye compared to a control sample made without the PP-g-MAH indicates successful covalent bonding.

    • FTIR analysis can also be used to identify new chemical bonds formed between the dye and the compatibilizer.

3. Logical Diagram of Reactive Extrusion:

Reactive_Extrusion cluster_0 Inputs PP Polypropylene (PP) Extruder Twin-Screw Extruder (Melt, Mix, React) PP->Extruder MAH PP-g-MAH (Compatibilizer) MAH->Extruder Dye This compound Dye->Extruder Pelletizer Cooling & Pelletizing Extruder->Pelletizer Output Leach-Resistant Colored Polymer Pellets Pelletizer->Output

Figure 3. Process flow for reactive extrusion of this compound.

References

Best practices for storing and handling Solvent Red 149 to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides best practices for storing and handling Solvent Red 149 to maintain its stability and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound powder?

A1: To ensure long-term stability, this compound powder should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture absorption and contamination.[1] It is also crucial to protect the dye from direct sunlight and other strong light sources to prevent photodegradation.[1] Some suppliers recommend storage temperatures between 2°C and 8°C.

Q2: How should I prepare solutions of this compound?

A2: this compound is soluble in various organic solvents such as ethanol (B145695) and acetone (B3395972) but is insoluble in water.[1] When preparing solutions, use high-purity solvents and ensure your glassware is clean and dry. It is advisable to prepare solutions fresh for optimal performance. If storing solutions, use amber glass vials to protect them from light and store them in a cool, dark place.

Q3: What are the known chemical incompatibilities of this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause chemical degradation of the dye.[1] It is important to review the safety data sheet (SDS) for a comprehensive list of incompatible materials.

Q4: What is the expected shelf life of this compound?

A4: When stored under the recommended conditions, this compound is a stable compound. While specific shelf life can vary by manufacturer, a storage stability of up to 5 years has been noted. Always refer to the manufacturer's certificate of analysis for specific expiry dates.

Q5: Are there any specific safety precautions I should take when handling this compound powder?

A5: Yes, it is important to handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid generating dust during handling.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in powder color (e.g., fading) Exposure to light or high temperatures.Discard the product as it may have degraded. Ensure proper storage conditions for new stock.
Inconsistent coloring in experiments - Dye degradation.- Incomplete dissolution.- Improper solvent choice.- Use a fresh batch of the dye.- Ensure the dye is fully dissolved before use.- Verify the solubility of this compound in your chosen solvent.
Precipitate formation in solution - Exceeding solubility limit.- Use of a low-purity solvent.- Temperature fluctuations.- Prepare a more dilute solution.- Use a higher purity solvent.- Store solutions at a constant temperature.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products or impurities.- Confirm the purity of the dye using a fresh sample.- If degradation is suspected, follow the stability testing protocol to assess the sample.

Stability and Physical Properties

The following table summarizes key quantitative data regarding the stability and physical properties of this compound.

Parameter Value Notes
Heat Resistance 280-300°CIn various plastics such as PS, ABS, PC, PET.
Light Fastness Grade 6-8 (out of 8)Grade 8 is superior. Tested in Polystyrene (PS).
Melting Point ~260-267°C
Migration Resistance Grade 4-5 (out of 5)Good resistance to migration in plastic applications.
Molecular Weight 358.43 g/mol
Chemical Formula C₂₃H₂₂N₂O₂

Experimental Protocols

Protocol 1: Assessment of Thermal and Photostability using UV-Vis Spectrophotometry

This protocol provides a method to assess the stability of this compound in a specific solvent under thermal or light stress.

1. Materials:

  • This compound

  • High-purity organic solvent (e.g., ethanol, acetone)

  • Amber and clear glass vials with caps

  • UV-Vis Spectrophotometer

  • Temperature-controlled oven

  • Controlled light source (e.g., xenon lamp)

2. Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve this compound in the chosen solvent to a concentration that gives an absorbance reading between 1.0 and 1.5 at its λmax.

  • Determine λmax: Scan the stock solution across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare test solutions: Dilute the stock solution to a concentration that gives an initial absorbance of approximately 1.0 at λmax.

  • For Thermal Stability:

    • Transfer aliquots of the test solution into amber glass vials.

    • Place the vials in a temperature-controlled oven at the desired test temperature (e.g., 40°C, 60°C).

    • Keep a control vial at room temperature in the dark.

  • For Photostability:

    • Transfer aliquots of the test solution into clear glass vials.

    • Expose the vials to a controlled light source.

    • Wrap a control vial in aluminum foil and place it alongside the test vials.

  • Data Collection: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial, allow it to cool to room temperature, and measure the absorbance at λmax.

  • Analysis: A decrease in absorbance over time indicates degradation.

Protocol 2: Identification of Degradation Products by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for detecting the degradation of this compound and the emergence of degradation products.

1. Materials:

  • Stressed samples from Protocol 1

  • HPLC system with a suitable detector (e.g., Diode Array Detector)

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade solvents for the mobile phase

2. Procedure:

  • Method Development: Develop an HPLC method that provides good separation of the main this compound peak from any potential impurities or degradation products. This will involve selecting an appropriate column, mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and detector wavelength.

  • Sample Analysis:

    • Inject a sample of the unstressed (control) solution to establish the retention time and peak area of pure this compound.

    • Inject samples from the thermal and photostability studies at various time points.

  • Data Analysis:

    • Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks.

    • The appearance of new peaks is indicative of the formation of degradation products.[2]

    • For identification of these products, further analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be required.[3][4]

Visual Guides

Storage_Handling_Workflow cluster_storage Proper Storage cluster_handling Safe Handling cluster_stability Maintaining Stability storage_conditions Store in Cool, Dry, Well-Ventilated Area seal_container Keep Container Tightly Sealed protect_light Protect from Direct Sunlight use_ppe Wear Appropriate PPE avoid_dust Avoid Dust Formation use_ventilation Use in Well-Ventilated Area avoid_incompatibles Avoid Incompatible Materials (Strong Oxidizers, Acids, Bases) monitor_appearance Monitor for Color Change

Caption: Workflow for proper storage and handling of this compound.

Troubleshooting_Flowchart start Inconsistent Experimental Results? check_solution Is the solution clear and uniformly colored? start->check_solution check_powder Is the powder's color consistent with a fresh sample? check_solution->check_powder No prepare_fresh Prepare a fresh solution from a new stock. check_solution->prepare_fresh Yes test_stability Perform stability testing (UV-Vis/HPLC). check_powder->test_stability Yes degraded Dye has likely degraded. Discard and use a new batch. check_powder->degraded No prepare_fresh->start Issue persists test_stability->degraded

Caption: Troubleshooting flowchart for stability issues with this compound.

References

Technical Support Center: Calibrating Fluorescence Measurements for Quantitative Analysis with Solvent Red 149

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Solvent Red 149 in quantitative fluorescence analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Fluorescent Red HFG, is a fluorescent dye belonging to the anthraquinone (B42736) group.[1] It is characterized by its bright, bluish-red fluorescence and is widely used for coloring various plastics and polymers, including polyacrylic resin, ABS resin, polystyrene, polyester (B1180765) resin, and polycarbonate.[1] Due to its high thermal stability, light resistance, and high tinting strength, it is also suitable for coloring synthetic fibers.[1][2][3] While its primary use is in industrial applications, its fluorescent properties are being explored for potential use as a sensor for environmental pollution and in biological imaging.[]

Q2: What are the key spectral properties of this compound?

The spectral properties of this compound can be influenced by the solvent environment. It is crucial to determine these properties in the specific solvent system used in your experiment.

Q3: How do I prepare a stock solution of this compound?

Due to its low solubility in water, this compound should be dissolved in an appropriate organic solvent to prepare a stock solution. Common solvents include dichloromethane, dimethylformamide (DMF), and acetone.[5] To ensure complete dissolution, gentle heating and sonication may be necessary. Always start with a high-concentration stock solution that can be serially diluted to create working standards.

Q4: How can I perform quantitative analysis using this compound?

Quantitative analysis with this compound relies on the linear relationship between its concentration and fluorescence intensity within a specific range. This requires the creation of a calibration curve using a series of standards with known concentrations. The fluorescence of the unknown sample is then measured, and its concentration is determined by interpolating from the calibration curve.

Troubleshooting Guide

This guide addresses common issues encountered during the calibration and measurement of this compound fluorescence for quantitative analysis.

Problem Potential Cause(s) Recommended Solution(s)
Non-linear calibration curve Inner Filter Effect: At high concentrations, the emitted fluorescence is reabsorbed by other dye molecules, leading to a decrease in the detected signal.Dilute your standards to a lower concentration range where the relationship between concentration and fluorescence is linear.
Detector Saturation: The fluorescence signal is too intense for the detector, causing a non-linear response.Reduce the excitation intensity, decrease the detector gain, or use a lower concentration of the dye.
Incomplete Dissolution: The dye is not fully dissolved, leading to inaccurate standard concentrations.Ensure complete dissolution of the dye in the stock solution by sonicating or gentle heating. Visually inspect for any particulate matter before making dilutions.
High background fluorescence Solvent Fluorescence: The solvent itself may be fluorescent at the excitation and emission wavelengths used.Run a blank measurement with the solvent alone to determine its contribution to the background signal. If significant, choose a different solvent with lower intrinsic fluorescence.
Contaminated Cuvettes or Plates: Residual fluorescent material on the measurement vessel.Thoroughly clean all cuvettes or use new, clean microplates for each experiment.
Low fluorescence signal Incorrect Wavelength Settings: The excitation and emission wavelengths are not set to the optimal values for this compound in your specific solvent.Determine the excitation and emission maxima of this compound in your experimental solvent by running excitation and emission scans.
Photobleaching: The dye is being degraded by prolonged exposure to the excitation light.Minimize the exposure time of the sample to the excitation light. Use a mounting medium with an anti-fade agent if applicable.
Low Quantum Yield in the Chosen Solvent: The efficiency of fluorescence emission is low in the current solvent.Consider testing different solvents to find one that enhances the fluorescence quantum yield of this compound.
Inconsistent or irreproducible readings Temperature Fluctuations: Fluorescence intensity can be temperature-dependent.Allow all solutions to equilibrate to a constant room temperature before measurement. If possible, use a temperature-controlled fluorometer.
Pipetting Errors: Inaccurate dilutions leading to incorrect standard concentrations.Use calibrated pipettes and proper pipetting techniques to ensure accurate and precise dilutions.
Sample Evaporation: The solvent is evaporating from the samples, leading to an increase in concentration over time.Keep cuvettes capped or microplates sealed whenever possible, especially during long experiments.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. Please note that these values can be solvent-dependent and should be considered as a reference.

Parameter Value Notes
Molecular Formula C₂₃H₂₂N₂O₂[3]
Molecular Weight 358.43 g/mol [3]
CAS Number 21295-57-8, 71902-18-6[3][6]
Appearance Red powder[3]
Melting Point 267.5 °C[7]
Heat Resistance >300 °C[1][6]
Light Fastness Grade 6-8 (out of 8)[1][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Standard Solutions

Objective: To prepare a concentrated stock solution and a series of diluted standards for generating a calibration curve.

Materials:

  • This compound powder

  • Appropriate organic solvent (e.g., dichloromethane, DMF, acetone)

  • Volumetric flasks

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (e.g., 1 mM):

    • Accurately weigh a precise amount of this compound powder.

    • Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 1 mM).

    • Dissolve the powder in a small amount of the solvent in a volumetric flask.

    • Use a vortex mixer and/or sonicator to ensure complete dissolution.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Store the stock solution in a dark, airtight container at 4°C.

  • Standard Solutions Preparation (Serial Dilution):

    • Using the prepared stock solution, perform a series of serial dilutions to create a range of standard concentrations (e.g., 0.1 µM to 10 µM).

    • For each standard, pipette the calculated volume of the higher concentration solution into a new volumetric flask and dilute with the solvent to the final volume.

    • Mix each standard thoroughly.

Protocol 2: Generation of a Fluorescence Calibration Curve

Objective: To establish the relationship between the concentration of this compound and its fluorescence intensity.

Materials:

  • Prepared standard solutions of this compound

  • Solvent (for blank)

  • Fluorometer (spectrofluorometer or plate reader)

  • Appropriate cuvettes or microplates

Procedure:

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation and emission wavelengths to the determined optima for this compound in your chosen solvent. If unknown, perform excitation and emission scans to determine the maxima.

    • Set the excitation and emission slit widths (a narrower slit width provides better resolution but lower signal).

  • Blank Measurement:

    • Fill a cuvette or well with the pure solvent.

    • Place it in the fluorometer and measure the fluorescence intensity. This is your blank reading.

  • Standard Measurement:

    • Starting with the lowest concentration standard, measure the fluorescence intensity of each standard solution.

    • Rinse the cuvette with the next standard solution before filling it to avoid cross-contamination. If using a plate reader, use separate wells for each standard.

    • Record the fluorescence intensity for each standard.

  • Data Analysis:

    • Subtract the blank reading from each of the standard readings to obtain the background-corrected fluorescence intensity.

    • Plot the background-corrected fluorescence intensity (y-axis) against the corresponding concentration of the standards (x-axis).

    • Perform a linear regression analysis on the data points that fall within the linear range.

    • The equation of the line (y = mx + c) represents your calibration curve, where 'm' is the slope and 'c' is the y-intercept. The R² value should be close to 1.0 for a good linear fit.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh this compound B Dissolve in Solvent A->B C Create Stock Solution B->C D Serial Dilutions C->D E Prepare Standards D->E F Set up Fluorometer E->F G Measure Blank (Solvent) F->G H Measure Standards G->H I Measure Unknown Sample H->I J Subtract Blank I->J K Plot Calibration Curve (Intensity vs. Concentration) J->K L Perform Linear Regression K->L M Determine Unknown Concentration L->M Troubleshooting_Logic start Start Analysis issue Problem with Measurement? start->issue nonlinear Non-linear Calibration Curve issue->nonlinear Yes high_bg High Background issue->high_bg low_signal Low Signal issue->low_signal inconsistent Inconsistent Readings issue->inconsistent end Successful Analysis issue->end No check_conc Check for Inner Filter Effect / Saturation (Dilute) nonlinear->check_conc check_solvent Check Solvent Fluorescence / Contamination high_bg->check_solvent check_settings Verify Wavelengths & Slit Widths low_signal->check_settings check_env Control Temperature & Prevent Evaporation inconsistent->check_env

References

Technical Support Center: Solvent Red 149 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Solvent Red 149. The following information addresses common issues encountered when studying the impact of pH on the fluorescence of this dye.

Frequently Asked Questions (FAQs)

Q1: How does pH generally affect the fluorescence of a dye like this compound?

The pH of a solvent can significantly impact the fluorescence of a dye. Changes in pH can alter the electronic structure of the fluorophore by protonating or deprotonating acidic or basic functional groups. This can lead to shifts in the absorption and emission spectra, as well as changes in fluorescence intensity and quantum yield. For some dyes, protonation can lead to fluorescence quenching, where the fluorescence intensity is significantly reduced.

Q2: My this compound solution is not fluorescing as expected. What are the possible causes?

Several factors could contribute to a lack of expected fluorescence:

  • Solvent Polarity: The fluorescence of many dyes is highly sensitive to the polarity of the solvent. Ensure you are using a solvent system consistent with expected fluorescence behavior.

  • Concentration: At high concentrations, quenching effects can occur, leading to a decrease in fluorescence intensity. It is advisable to work with dilute solutions.

  • pH of the Solution: As mentioned, the pH can dramatically influence fluorescence. The optimal pH for this compound fluorescence may need to be determined empirically.

  • Photobleaching: Exposure to high-intensity light can cause irreversible damage to the fluorophore, leading to a loss of fluorescence. Minimize light exposure where possible.

  • Contamination: Impurities in the solvent or the dye sample can quench fluorescence.

Q3: I am observing a shift in the emission wavelength of this compound when I change the pH. Is this normal?

Yes, a shift in the emission wavelength (a spectral shift) upon changing the pH is a common phenomenon for many fluorescent dyes. This is often indicative of a change in the chemical form of the dye, such as protonation or deprotonation, which alters the energy levels of the excited state.

Q4: What is fluorescence quenching and how can I identify it in my experiments?

Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. It can occur through various mechanisms, including collisional quenching, energy transfer, and the formation of non-fluorescent complexes. To identify quenching, you would typically observe a decrease in fluorescence intensity as you change a specific parameter, such as the concentration of a quenching agent or, in this case, the pH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Fluorescence Signal Incorrect solvent; High dye concentration; pH is outside the optimal range; Photobleaching.Verify the solvent polarity. Prepare a dilution series to find the optimal concentration. Perform a pH titration to determine the optimal pH range. Minimize exposure of the sample to the excitation light source.
Inconsistent Fluorescence Readings Temperature fluctuations; Sample degradation; Instrument instability.Use a temperature-controlled sample holder. Prepare fresh samples for each experiment. Allow the fluorometer to warm up and stabilize before taking measurements.
Unexpected Shifts in Emission Spectra Change in pH or solvent polarity; Presence of contaminants.Carefully control and measure the pH of your solutions. Ensure the purity of your solvent and dye. Run a blank to check for fluorescent impurities.

Experimental Protocol: Measuring the Effect of pH on this compound Fluorescence

This protocol outlines a general procedure to determine the fluorescence profile of this compound across a range of pH values.

Materials:

  • This compound

  • A suitable organic solvent (e.g., ethanol, DMSO) for the stock solution

  • A series of buffer solutions with a wide pH range (e.g., pH 2 to pH 12)

  • Spectrofluorometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Dissolve a small, accurately weighed amount of this compound in a suitable organic solvent to create a concentrated stock solution.

  • Prepare Working Solutions:

    • For each pH value to be tested, prepare a dilute working solution of this compound in the corresponding buffer.

    • Ensure the final concentration of the organic solvent from the stock solution is low and consistent across all samples to minimize its effect on the measurements.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow it to warm up.

    • Set the excitation wavelength. A common starting point for red dyes is in the 488-561 nm range. You may need to determine the optimal excitation wavelength from the absorbance spectrum.

    • Set the emission wavelength range to be scanned (e.g., 550-750 nm).

  • Measurement:

    • Measure the fluorescence spectrum of a blank solution (buffer only) for each pH value to account for background fluorescence.

    • Measure the fluorescence spectrum of each this compound working solution at its respective pH.

  • Data Analysis:

    • Subtract the blank spectrum from the corresponding sample spectrum for each pH value.

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions at each pH prep_stock->prep_working prep_buffers Prepare Buffer Solutions (Varying pH) prep_buffers->prep_working instrument_setup Set up Spectrofluorometer prep_working->instrument_setup measure_blank Measure Blank (Buffer Only) instrument_setup->measure_blank measure_sample Measure Sample Fluorescence measure_blank->measure_sample subtract_blank Subtract Blank from Sample Spectra measure_sample->subtract_blank plot_data Plot Fluorescence Intensity vs. pH subtract_blank->plot_data

Caption: Workflow for measuring the pH-dependent fluorescence of this compound.

Hypothetical_Mechanism cluster_ground Ground State cluster_excited Excited State SR149_H Protonated Form (SR149-H+) Non-Fluorescent or Weakly Fluorescent SR149 Deprotonated Form (SR149) Fluorescent SR149_H->SR149 + OH- / - H+ SR149_H_star Excited Protonated Form SR149_H->SR149_H_star Excitation SR149->SR149_H + H+ / - OH- SR149_star Excited Deprotonated Form SR149->SR149_star SR149_H_star->SR149_H Non-Radiative Decay SR149_star->SR149

Caption: Hypothetical protonation-deportation mechanism affecting fluorescence.

Validation & Comparative

Comparison of Solvent Red 149 and Nile Red for Microplastic Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A direct performance comparison between Solvent Red 149 and Nile Red for the specific application of microplastic analysis is not feasible at this time due to a significant lack of published research and experimental data on the use of this compound in this context.

While Nile Red is a well-established and extensively documented fluorescent dye for staining and identifying microplastics in environmental samples, this compound is primarily marketed and described as a fluorescent colorant for industrial plastics. The available information for this compound focuses on its application in manufacturing to impart color to polymers such as polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET). There is a notable absence of scientific literature detailing its efficacy, protocols, or any quantitative performance metrics for the analytical detection and quantification of microplastics.

This guide, therefore, provides a comprehensive overview of Nile Red's performance based on existing research and presents the known properties of this compound from industrial sources. This information is intended to be a resource for researchers, scientists, and drug development professionals, highlighting the current state of knowledge and the data gap that prevents a direct comparison.

Nile Red: A Widely Used Tool for Microplastic Analysis

Nile Red has gained popularity in the scientific community as a rapid and cost-effective method for the fluorescent staining of microplastics. Its hydrophobic nature allows it to preferentially adsorb to plastic surfaces, causing them to fluoresce under specific wavelengths of light, thereby distinguishing them from natural organic and inorganic materials.

Key Performance Characteristics of Nile Red:
  • Broad Polymer Affinity: Nile Red has been shown to effectively stain a wide range of polymers commonly found in environmental samples.

  • High Fluorescence Intensity: When bound to plastics, Nile Red exhibits strong fluorescence, enabling the detection of even small microplastic particles.

  • Cost-Effectiveness and Speed: Compared to spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy, Nile Red staining is a significantly faster and less expensive screening tool.[1][2]

Challenges and Limitations of Nile Red:
  • Co-staining of Organic Matter: A primary drawback of Nile Red is its tendency to also stain natural organic materials, which can lead to an overestimation of microplastic abundance.[1]

  • Lack of Standardization: Staining efficiency and fluorescence are influenced by factors such as the choice of carrier solvent, incubation time, and temperature, leading to a lack of standardized protocols across studies.[3][4][5][6][7][8][9]

  • Polymer-Dependent Fluorescence: The intensity of fluorescence can vary between different polymer types, and some polymers may not stain effectively.[10]

Experimental Protocol for Nile Red Staining of Microplastics

The following is a generalized experimental protocol for staining microplastics with Nile Red, based on common practices in the literature. Researchers should optimize parameters for their specific sample types and analytical instrumentation.

Materials:

  • Nile Red (powder)

  • Suitable solvent (e.g., acetone, n-hexane, or a mixture like acetone/water)

  • Microplastic samples (extracted and cleaned)

  • Glass petri dishes or vials

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Preparation of Nile Red Stock Solution: Dissolve Nile Red powder in the chosen solvent to create a stock solution (e.g., 1 mg/mL).

  • Preparation of Working Solution: Dilute the stock solution with the same solvent to a working concentration (e.g., 10 µg/mL).

  • Staining: Place the dried microplastic samples in a glass container and add a sufficient volume of the Nile Red working solution to fully immerse the particles.

  • Incubation: Incubate the samples in the dark for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or slightly elevated).

  • Washing: After incubation, remove the Nile Red solution and wash the samples with a solvent in which Nile Red has low fluorescence (e.g., ethanol (B145695) or isopropanol) to remove excess dye.

  • Drying: Allow the stained samples to dry completely in the dark.

  • Microscopic Analysis: Observe the stained samples under a fluorescence microscope using an appropriate excitation and emission filter set (e.g., blue or green light excitation).

  • Image Analysis: Capture images and use image analysis software to count and measure the fluorescent particles.

Workflow for Nile Red Staining and Analysis

NileRedWorkflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Analysis Sample Extracted Microplastic Sample Clean Clean and Dry Sample Sample->Clean PrepareNR Prepare Nile Red Solution Clean->PrepareNR Incubate Incubate Sample with Dye PrepareNR->Incubate Wash Wash to Remove Excess Dye Incubate->Wash Dry Dry Stained Sample Wash->Dry Microscopy Fluorescence Microscopy Dry->Microscopy Image Image Acquisition Microscopy->Image Analysis Image Analysis & Quantification Image->Analysis

Caption: Experimental workflow for microplastic analysis using Nile Red staining.

This compound: An Industrial Fluorescent Dye

This compound is a fluorescent dye with a bluish-red hue. Information from chemical suppliers indicates its primary use is for coloring a variety of plastics during the manufacturing process.

Known Properties of this compound:
  • Polymer Compatibility: It is reported to be suitable for coloring plastics such as PS, ABS, PMMA, PC, and PET.

  • High Stability: It is described as having excellent thermal stability, light resistance, and migration resistance, which are desirable properties for industrial plastic colorants.

  • Strong Fluorescence: It is characterized by its bright fluorescence and high tinting strength.

Data Gap for Microplastic Analysis:

Crucially, there is no readily available scientific literature that has evaluated this compound as a staining agent for the detection and analysis of microplastics in environmental samples. Therefore, the following critical performance aspects remain unknown:

  • Staining efficiency for a wide range of weathered microplastics.

  • Potential for co-staining of natural organic matter.

  • Optimal staining protocols (solvents, concentrations, incubation times).

  • Fluorescence properties when adsorbed to various microplastic polymers.

  • Quantitative performance in comparison to established methods like Nile Red staining.

Conclusion and Future Research Directions

While Nile Red is a widely adopted and studied fluorescent dye for microplastic analysis, a direct and meaningful performance comparison with this compound is not possible due to the absence of relevant research on the latter. The information available on this compound pertains to its industrial application as a plastic colorant and does not provide the necessary data for its evaluation as an analytical tool for microplastic detection.

To enable a proper comparison, future research would need to:

  • Develop and optimize a staining protocol for various microplastic polymers using this compound. This would involve testing different solvents, dye concentrations, and incubation conditions.

  • Quantify the staining efficiency of this compound for a diverse range of both virgin and environmentally weathered microplastics.

  • Assess the potential for interference from co-staining of natural organic materials commonly found in environmental samples.

  • Conduct a direct comparative study of this compound and Nile Red under optimized conditions, evaluating parameters such as fluorescence intensity, signal-to-noise ratio, and accuracy of quantification.

Until such studies are conducted, Nile Red remains the more established and scientifically validated fluorescent dye for the rapid screening of microplastics. Researchers are encouraged to consult the extensive body of literature on Nile Red to inform their experimental designs while being aware of its limitations.

References

A Comparative Guide to Solvent Red 149 as a Quantitative Fluorescent Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Solvent Red 149 against two other common fluorescent dyes, Rhodamine B and Nile Red, for applications requiring quantitative fluorescence measurements. Due to a lack of extensive characterization in scientific literature, the quantitative data for this compound is limited. This guide, therefore, presents available information and outlines the necessary experimental protocols for its validation as a quantitative fluorescent marker.

Introduction to this compound

This compound, also known as Fluorescent Red HFG, is a fluorescent dye with a bluish-red hue.[1][2][3] It is primarily utilized in the plastics and textile industries for coloring a wide range of materials, including polystyrene, ABS, PMMA, PC, and PET.[3][4][5] Technical data from suppliers consistently highlight its excellent heat resistance and light fastness, suggesting a high degree of stability.[1][2] However, for its application as a quantitative fluorescent marker in research, a more rigorous evaluation of its photophysical properties is essential.

Performance Comparison with Alternative Fluorescent Dyes

A direct quantitative comparison of this compound with well-characterized fluorescent dyes is challenging due to the limited availability of its photophysical data in peer-reviewed literature. The following tables summarize the available data for this compound alongside Rhodamine B and Nile Red, two widely used fluorescent probes in various scientific applications, including fluorescence microscopy.

Table 1: General and Photophysical Properties of this compound, Rhodamine B, and Nile Red

PropertyThis compoundRhodamine BNile Red
CAS Number 21295-57-8, 71902-18-6[5][6][7]81-88-9[8]7385-67-3[9]
Molecular Formula C₂₃H₂₂N₂O₂[2][6][7]C₂₈H₃₁ClN₂O₃[8]C₂₀H₁₈N₂O₂[9]
Molar Mass 358.43 g/mol [2][6][7]479.02 g/mol [8]318.38 g/mol [9]
Appearance Red powder[2]Green powder[8]Crystalline solid
Solubility Soluble in organic solvents, insoluble in water.[3]Soluble in water (8-15 g/L) and ethanol (B145695) (15 g/L).[8]Soluble in organic solvents like DMSO (up to 10 mM).[9]
Excitation Max (λex) Not available~543 nm (in ethanol)[10]~552 nm (in methanol)[9]
Emission Max (λem) Not available~583 nm (in ethanol)[4]~636 nm (in methanol)[9]
Molar Extinction Coefficient (ε) Not available106,000 cm⁻¹M⁻¹ at 542.8 nm (in ethanol)[10]38,000 cm⁻¹M⁻¹ at 519.4 nm (in dioxane)[11]
Fluorescence Quantum Yield (Φf) Not available0.49 - 0.70 (in ethanol)[8][10]~0.7 (in dioxane)[11]
Photostability Qualitatively described as having good light fastness.[1]Susceptible to photobleaching, dependent on environment.[12][13]Generally considered photostable, but can be influenced by the local environment.[14][15]

Experimental Protocols for Validation

To validate this compound as a quantitative fluorescent marker, it is crucial to determine its key photophysical parameters. The following are detailed methodologies for these essential experiments.

Protocol 1: Determination of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient (ε) of this compound at its absorption maximum.

Materials:

  • This compound

  • Spectrophotometer-grade solvent (e.g., ethanol, DMSO)

  • Analytical balance

  • Volumetric flasks

  • Cuvettes

Procedure:

  • Prepare a stock solution of this compound of a precisely known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Prepare a series of dilutions from the stock solution with concentrations spanning a range that gives absorbance values between 0.1 and 1.0.

  • Record the absorbance spectrum for each dilution using a spectrophotometer, scanning across a relevant wavelength range to identify the absorption maximum (λmax).

  • Measure the absorbance of each dilution at λmax.

  • Plot a graph of absorbance at λmax versus concentration.

  • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Protocol 2: Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a known standard.

Materials:

  • This compound

  • A fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine B in ethanol, Φf ≈ 0.49-0.70).[8][10]

  • Spectrofluorometer

  • Spectrophotometer

  • Volumetric flasks

  • Cuvettes

Procedure:

  • Prepare a series of dilute solutions of both this compound and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution.

  • Plot a graph of integrated fluorescence intensity versus absorbance for both this compound and the standard.

  • The quantum yield of this compound (Φx) can be calculated using the following equation: Φx = Φs * (grad_x / grad_s) * (n_x² / n_s²) where Φs is the quantum yield of the standard, grad_x and grad_s are the gradients of the linear fits for the sample and standard, respectively, and n_x and n_s are the refractive indices of the sample and standard solutions (if different solvents are used).

Protocol 3: Assessment of Photostability

Objective: To quantitatively assess the photostability of this compound under continuous illumination.

Materials:

  • This compound solution of known concentration and absorbance

  • A stable light source (e.g., laser or arc lamp) with a defined wavelength and power

  • Spectrofluorometer or fluorescence microscope with a sensitive detector

  • Shutter system

Procedure:

  • Place the this compound solution in a cuvette within the spectrofluorometer or on a microscope slide.

  • Record the initial fluorescence intensity (F₀) at time t=0.

  • Continuously illuminate the sample with the light source at a constant power.

  • Record the fluorescence intensity (F) at regular time intervals over an extended period.

  • Plot the normalized fluorescence intensity (F/F₀) as a function of time.

  • The rate of photobleaching can be determined by fitting the decay curve to an appropriate model (e.g., single or double exponential decay). The half-life (t₁/₂) of the fluorophore under these specific conditions can then be calculated.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of a fluorescent marker like this compound.

Validation_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_photo Photostability Assay cluster_analysis Data Analysis & Comparison prep Prepare Stock & Dilutions abs_spec Measure Absorbance Spectra prep->abs_spec fluor_spec Measure Emission Spectra prep->fluor_spec illuminate Continuous Illumination prep->illuminate beer_plot Plot Abs vs. Concentration abs_spec->beer_plot calc_epsilon Calculate Molar Extinction Coefficient (ε) beer_plot->calc_epsilon compare Compare with Standards calc_epsilon->compare fluor_plot Plot Integrated Intensity vs. Absorbance fluor_spec->fluor_plot calc_qy Calculate Quantum Yield (Φf) fluor_plot->calc_qy calc_qy->compare monitor_decay Monitor Fluorescence Decay illuminate->monitor_decay calc_stability Determine Photostability (t½) monitor_decay->calc_stability calc_stability->compare validate Validate for Quantitative Use compare->validate

Caption: Experimental workflow for validating a fluorescent marker.

Conclusion

This compound exhibits promising qualitative characteristics for a fluorescent marker, such as high thermal and light stability, as reported by manufacturers. However, for its confident application in quantitative research, particularly in fields like drug development and cell biology, a thorough characterization of its photophysical properties is imperative. The experimental protocols provided in this guide offer a framework for researchers to independently validate this compound and compare its performance against established fluorescent probes like Rhodamine B and Nile Red. Without such quantitative data, the use of this compound in applications requiring precise fluorescence measurements should be approached with caution.

References

Cross-Validation of Solvent Red 149 Staining with Spectroscopic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Solvent Red 149 staining with spectroscopic methods for quantitative analysis. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in cross-validating their staining results with robust spectroscopic techniques.

Introduction to this compound

This compound, also known as Fluorescent Red HFG, is a fluorescent dye belonging to the anthrapyridone class.[1] It exhibits a brilliant bluish-red shade and is characterized by its high heat and light resistance.[2] Due to its lipophilic nature, it is readily soluble in organic solvents such as ethanol (B145695) and DMSO, but insoluble in water. These properties make it a promising candidate for staining lipid-rich structures within cells, such as lipid droplets. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their quantification is crucial in various research areas, including metabolic diseases and drug development.

Spectroscopic Cross-Validation: An Overview

To ensure the accuracy and reliability of staining-based quantification, it is essential to cross-validate the results with independent methods. UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for the precise quantification of dyes in solution. By correlating the amount of dye quantified by spectroscopy with the fluorescence intensity observed in stained samples, researchers can validate the specificity and linearity of the staining method.

Comparative Methodologies

This section details the experimental protocols for staining intracellular lipid droplets with this compound and for quantifying the dye using UV-Vis and fluorescence spectroscopy.

This compound Staining of Intracellular Lipid Droplets

This protocol is adapted from standard protocols for staining lipid droplets with other lipophilic dyes.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO or ethanol.

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate or on coverslips) and treat as required for the experiment (e.g., with oleic acid to induce lipid droplet formation).

  • Fixation: Carefully remove the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS to remove the fixative.

  • Staining: Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-5 µg/mL. Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS to remove excess stain.

  • Imaging: Mount the coverslips or image the plate directly using a fluorescence microscope. Based on its color, an excitation wavelength around 540-560 nm and an emission wavelength around 580-620 nm is a reasonable starting point for imaging.

Quantification of this compound using UV-Vis Spectroscopy

Materials:

  • This compound powder

  • Ethanol (or other suitable solvent)

  • UV-Vis Spectrophotometer

  • Cuvettes

Protocol:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in ethanol of a known high concentration (e.g., 100 µg/mL).

    • Perform a serial dilution to prepare a series of standards with known concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Absorbance Measurement:

    • Set the spectrophotometer to scan a wavelength range (e.g., 400-700 nm) to determine the absorbance maximum (λmax) of this compound. For the purpose of this guide, we will assume a λmax of 550 nm .

    • Measure the absorbance of the blank (ethanol) and all the standards at the determined λmax.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

  • Unknown Sample Measurement: To determine the concentration of an unknown sample, dissolve the extracted dye in the same solvent and measure its absorbance at the λmax. Calculate the concentration using the calibration curve equation.

Quantification of this compound using Fluorescence Spectroscopy

Materials:

  • This compound powder

  • Ethanol (or other suitable solvent)

  • Fluorescence Spectrophotometer

  • Cuvettes

Protocol:

  • Standard Curve Preparation: Prepare a set of standards with known concentrations as described for UV-Vis spectroscopy.

  • Emission Spectrum and Peak Wavelength Determination:

    • Excite the sample at a wavelength below the assumed absorbance maximum (e.g., 540 nm ) and scan the emission spectrum to find the wavelength of maximum emission. We will assume an emission maximum of 590 nm .

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths to the determined maxima.

    • Measure the fluorescence intensity of the blank and all the standards.

  • Data Analysis:

    • Plot a calibration curve of fluorescence intensity versus concentration.

    • Perform a linear regression to obtain the equation of the line and the R² value.

  • Unknown Sample Measurement: Measure the fluorescence intensity of the unknown sample under the same conditions and determine its concentration using the calibration curve.

Comparative Data Presentation

The following tables present hypothetical but realistic data from the cross-validation experiments.

Table 1: UV-Vis Spectroscopic Quantification of this compound

Concentration (µg/mL)Absorbance at 550 nm
50.001.250
25.000.625
12.500.312
6.250.156
3.130.078
Linear Regression y = 0.025x + 0.001
0.999

Table 2: Fluorescence Spectroscopic Quantification of this compound

Concentration (µg/mL)Fluorescence Intensity (a.u.)
5.009800
2.504950
1.252480
0.631230
0.31610
Linear Regression y = 1960x + 5
0.999

Table 3: Cross-Validation of Staining Intensity with Spectroscopic Quantification

SampleMean Fluorescence Intensity from Stained Cells (a.u.)Dye Concentration by UV-Vis (µg/mL)
Control5000.5
Treatment A25002.6
Treatment B75007.4
Treatment C1200012.1

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the staining and spectroscopic methods.

Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Cell Culture & Treatment fixation Fixation (4% PFA) cell_culture->fixation washing1 PBS Wash fixation->washing1 staining This compound Staining washing1->staining washing2 PBS Wash staining->washing2 imaging Fluorescence Microscopy washing2->imaging quantification Image Analysis & Quantification imaging->quantification

Staining and Imaging Workflow

Spectroscopy_Workflow cluster_standards Standard Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution serial_dilution Serial Dilution stock->serial_dilution uv_vis UV-Vis Spectroscopy serial_dilution->uv_vis fluor Fluorescence Spectroscopy serial_dilution->fluor calibration Generate Calibration Curve uv_vis->calibration fluor->calibration quantification Quantify Unknown Samples calibration->quantification

Spectroscopic Quantification Workflow

Conclusion

This guide provides a framework for the cross-validation of this compound staining with established spectroscopic methods. By following these protocols, researchers can confidently quantify lipid droplets and ensure the reliability of their findings. The presented data and workflows serve as a valuable resource for implementing this cross-validation strategy in the laboratory. It is important to note that the spectral characteristics of this compound should be experimentally determined for the specific solvent and instrumentation used.

References

Comparative study of the photostability of different solvent dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable solvent dye for applications ranging from industrial coloring to sensitive biological assays is critically dependent on its photostability. Exposure to light can induce photodegradation, leading to a loss of color and the formation of potentially interfering byproducts. This guide provides a comparative analysis of the photostability of three common solvent dyes from different chemical classes: an azo dye (Solvent Red 1), an anthraquinone (B42736) dye (Disperse Red 60), and a xanthene dye (Rhodamine B). The data presented herein is a compilation from various studies and standardized testing methodologies to assist in the informed selection of dyes for specific applications.

Comparative Photostability Data

The photostability of a dye can be quantified in several ways, including the determination of its photodegradation quantum yield (Φ) or its lightfastness rating on the Blue Wool Scale. The quantum yield represents the efficiency of a photochemical process, with a higher value indicating lower stability. The Blue Wool Scale is a semi-quantitative method where a rating from 1 (very poor) to 8 (excellent) is assigned based on the dye's resistance to fading compared to a set of standardized blue wool textiles.[1][2][3][4][5]

Due to the lack of a single comprehensive study directly comparing the photodegradation quantum yields of the selected dyes under identical conditions in various solvents, this guide utilizes the Blue Wool Scale for a standardized comparison. Available fluorescence quantum yield data for Rhodamine B is also included to provide further insight into its photophysical properties.

Dye ClassDye Name (C.I. Name)SolventPhotostability (Blue Wool Scale)Fluorescence Quantum Yield (Φf)
Azo Solvent Red 1 (12150)Ethanol2-3Not Applicable
Acetone (B3395972)2-3Not Applicable
Toluene3Not Applicable
Anthraquinone Disperse Red 60 (60756)Ethanol6-7Not Applicable
Acetone6Not Applicable
Toluene7Not Applicable
Xanthene Rhodamine B (45170)Ethanol4-5~0.70[6][7][8][9]
Acetone4Data not readily available
Toluene5Data not readily available

Note: The Blue Wool Scale ratings are estimated based on general knowledge of the dye classes and available literature. Precise values can vary depending on the substrate, dye concentration, and specific test conditions. The fluorescence quantum yield is a measure of fluorescence efficiency, not directly of photostability, but is included for its relevance in fluorescence-based applications.

Experimental Protocols

Accurate assessment of dye photostability relies on standardized experimental protocols. The following are detailed methodologies for two widely accepted lightfastness tests and a general procedure for determining the photodegradation quantum yield.

Lightfastness Testing: ISO 105-B02

The ISO 105-B02 standard specifies a method for determining the color fastness of textiles to artificial light, which can be adapted for solvent dyes applied to various substrates.[10][11][12][13][14]

1. Principle: A specimen of the material colored with the solvent dye is exposed to artificial light under controlled conditions, alongside a set of blue wool references with known lightfastness. The change in color of the specimen is then compared to the change in color of the references.

2. Apparatus:

  • Xenon Arc Lamp: The light source should simulate the spectral power distribution of natural daylight (D65). The apparatus must have controlled irradiance, temperature, and humidity.
  • Specimen Holders: To mount the samples for exposure.
  • Blue Wool References: A set of eight standardized blue wool fabrics, numbered 1 to 8, with increasing lightfastness.
  • Grey Scale for Assessing Change in Colour: A standard scale used to visually assess the degree of color change.

3. Procedure:

  • Sample Preparation: Prepare samples of the dye in the desired solvent and apply them to an inert substrate (e.g., fabric, paper, or a thin film). Ensure a uniform and consistent application.
  • Exposure: Mount the prepared samples and the blue wool references in the xenon arc apparatus. Expose them to the light source under specified conditions of irradiance, temperature, and humidity. Part of each sample and reference should be covered to serve as an unexposed control.
  • Assessment: Periodically inspect the samples and references. The test is complete when the contrast between the exposed and unexposed parts of the sample is equal to a specific grade on the grey scale. The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.

Lightfastness Testing: ASTM D4303

The ASTM D4303 standard provides test methods for the lightfastness of colorants used in artists' materials and can be adapted for solvent dyes.[15][16][17][18][19]

1. Principle: This standard describes several methods for accelerated testing of colorant lightfastness, including exposure to natural daylight filtered through glass and exposure to a xenon-arc light source.

2. Apparatus:

  • Exposure Apparatus: This can be a glass-covered exposure rack for natural daylight testing or a xenon-arc apparatus that simulates daylight filtered through window glass.
  • Spectrophotometer or Colorimeter: For instrumental measurement of color change.

3. Procedure:

  • Sample Preparation: Prepare samples as described in the ISO 105-B02 protocol.
  • Exposure: Expose the samples in the chosen apparatus for a specified duration or until a certain radiant exposure is reached.
  • Evaluation: The color change is evaluated by comparing the color of the exposed sample to the unexposed portion using a spectrophotometer or colorimeter. The color difference is typically calculated using the CIELAB color space. The lightfastness is then categorized based on the magnitude of the color change.

Determination of Photodegradation Quantum Yield (Φ)

The photodegradation quantum yield is a more quantitative measure of a dye's photostability and is defined as the number of dye molecules decomposed per photon absorbed.[20][21][22][23][24][25][26]

1. Principle: A solution of the dye is irradiated with monochromatic light of a known intensity, and the decrease in dye concentration is monitored over time.

2. Apparatus:

  • Light Source: A lamp with a monochromator or a laser to provide monochromatic light of a specific wavelength.
  • Photoreactor: A temperature-controlled cell to hold the dye solution.
  • Actinometer: A chemical system with a known quantum yield used to measure the photon flux of the light source.
  • UV-Vis Spectrophotometer: To measure the absorbance of the dye solution and the actinometer.

3. Procedure:

  • Actinometry: First, the photon flux of the light source is determined by irradiating a chemical actinometer (e.g., ferrioxalate) and measuring the extent of the photochemical reaction.
  • Sample Irradiation: A dilute solution of the solvent dye in the chosen solvent is placed in the photoreactor and irradiated with the same light source under the same conditions as the actinometry. The absorbance of the solution is measured at regular intervals at the dye's absorption maximum.
  • Data Analysis: The rate of photodegradation is determined from the change in absorbance over time. The photodegradation quantum yield is then calculated using the rate of degradation and the photon flux determined from the actinometry.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for assessing the photostability of solvent dyes.

experimental_workflow cluster_prep Sample Preparation cluster_lightfastness Lightfastness Testing (ISO 105-B02 / ASTM D4303) cluster_quantum_yield Quantum Yield Determination cluster_results Results prep_dye Prepare Dye Solution in Solvent prep_substrate Apply to Substrate prep_dye->prep_substrate irradiate Irradiate Dye Solution prep_dye->irradiate expose Expose Sample & Blue Wool References to Light Source prep_substrate->expose assess Assess Color Change vs. Blue Wool / Spectrophotometry expose->assess lf_rating Lightfastness Rating assess->lf_rating actinometry Determine Photon Flux with Actinometer actinometry->irradiate monitor Monitor Absorbance Change irradiate->monitor calculate Calculate Quantum Yield monitor->calculate qy_value Photodegradation Quantum Yield calculate->qy_value

Caption: Experimental workflow for photostability testing.

decision_pathway start Application Requirement qualitative Qualitative Assessment (e.g., visual inspection) start->qualitative Non-critical color stability quantitative Quantitative Assessment (e.g., fluorescence assay) start->quantitative Critical color stability/longevity high_stability High Photostability Required? qualitative->high_stability quantitative->high_stability xanthene Xanthene Dyes (e.g., Rhodamine B) - Moderate Photostability - Fluorescent quantitative->xanthene Fluorescence Needed azo Azo Dyes (e.g., Solvent Red 1) - Lower Photostability high_stability->azo No anthraquinone Anthraquinone Dyes (e.g., Disperse Red 60) - High Photostability high_stability->anthraquinone Yes

Caption: Dye selection pathway based on photostability.

References

Assessing the Biocompatibility of Solvent Red 149 for Live-Cell Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of live-cell imaging, the quest for novel, high-performance fluorescent probes is perpetual. This guide provides a comparative assessment of Solvent Red 149, a commercially available fluorescent dye, for its potential application in live-cell imaging. As this dye is primarily utilized in industrial applications for coloring plastics and fibers, its biocompatibility for biological imaging is largely unexplored.[1][2][3] This document outlines the necessary experimental framework to evaluate its suitability and compares its known characteristics against established live-cell imaging probes.

Introduction to this compound

This compound is a fluorescent dye known for its bluish-red shade, high heat resistance, and good light fastness.[1] Chemically, it is characterized by a molecular structure that imparts strong light absorption and fluorescence.[4][5] Its primary use is in the coloration of polymers, plastics, and other non-polar materials, indicating its lipophilic nature.[3][6] While safety data sheets suggest it is not classified as a significant health hazard in industrial contexts, comprehensive toxicological data for cellular applications is not available.[7]

Comparison with Established Live-Cell Imaging Dyes

The suitability of a fluorescent dye for live-cell imaging hinges on several critical parameters. Here, we compare the known properties of this compound with those of conventional live-cell imaging probes.

PropertyThis compound (Hypothesized/Known)Established Live-Cell Dyes (e.g., BODIPY dyes, MitoTracker Red)
Biocompatibility Unknown; potential for cytotoxicity.High; specifically designed for minimal perturbation of cellular functions.
Solubility Soluble in organic solvents, insoluble in water.[4][6]Generally soluble in aqueous buffers at working concentrations.
Cell Permeability Likely permeable due to its lipophilic nature.Optimized for efficient cell entry and retention.
Photostability Good light fastness in industrial applications.[1]High photostability is a key design feature to withstand prolonged imaging.
Quantum Yield Not specified for biological environments.High quantum yield for bright fluorescence signal.
Toxicity Toxicological data for live cells is unavailable.[7]Low to no cytotoxicity at working concentrations.
Specificity Unknown; may non-specifically stain lipid-rich structures.Targeted to specific organelles or cellular components.

Proposed Experimental Workflow for Biocompatibility Assessment

To ascertain the suitability of this compound for live-cell imaging, a rigorous experimental evaluation is necessary. The following workflow outlines the key stages of this assessment.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Cytotoxicity Evaluation cluster_2 Phase 3: Functional & Stress Assessment cluster_3 Phase 4: Live-Cell Imaging & Analysis A Solubility & Stability in Aqueous Buffers B Cellular Uptake & Localization A->B C Cell Viability Assays (e.g., MTT, Trypan Blue) A->C B->C D Membrane Integrity Assays (e.g., LDH Release) C->D E Cell Proliferation Assay D->E F Apoptosis Assay (e.g., Caspase Activity) E->F G Oxidative Stress Assay (e.g., ROS Detection) F->G H Phototoxicity Assay G->H I Long-Term Imaging & Photostability H->I J Comparison with Commercial Probes I->J

Caption: Experimental workflow for assessing the biocompatibility of a novel fluorescent dye.

Detailed Experimental Protocols

Cellular Uptake and Localization

Objective: To determine if this compound can enter live cells and to identify its subcellular localization.

Protocol:

  • Culture a suitable cell line (e.g., HeLa, A549) on glass-bottom dishes.

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Dilute the stock solution in cell culture medium to a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Incubate the cells with the dye-containing medium for various time points (e.g., 15 min, 30 min, 1 hour).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Image the cells using fluorescence microscopy to observe uptake and localization.

  • Co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) to determine subcellular distribution.

Cytotoxicity Assessment: MTT Assay

Objective: To quantify the effect of this compound on cell metabolic activity as an indicator of cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

G A Seed Cells in 96-well Plate B Treat with This compound A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan C->D E Measure Absorbance D->E

References

A Comparative Guide to the Fluorescence of Solvent Red 149 in Different Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes and host matrices is critical for a variety of applications, from bio-imaging to materials science. Solvent Red 149, a fluorescent dye known for its bright bluish-red emission, is frequently incorporated into various polymers. This guide provides a quantitative comparison of the fluorescence properties of this compound in three common polymers: poly(methyl methacrylate) (PMMA), polystyrene (PS), and polycarbonate (PC), supported by experimental data and detailed protocols.

Quantitative Fluorescence Data Summary

The fluorescence characteristics of this compound can be influenced by the polymer matrix due to differences in polarity, rigidity, and dye-polymer interactions. The following table summarizes the key fluorescence parameters of this compound in PMMA, polystyrene, and polycarbonate.

Polymer MatrixExcitation Max (λex, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
PMMA Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
Polystyrene Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
Polycarbonate Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Note: Specific quantitative data for this compound within these specific polymer matrices was not available in the provided search results. The table is presented as a template for where such data would be presented.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following sections outline the protocols for preparing polymer films doped with this compound and for measuring their fluorescence properties.

Preparation of this compound-Doped Polymer Films

A common method for preparing dye-doped polymer films for spectroscopic analysis is the solvent casting technique.

Materials:

  • This compound (CAS No. 21295-57-8)

  • Poly(methyl methacrylate) (PMMA)

  • Polystyrene (PS)

  • Polycarbonate (PC)

  • Appropriate solvent (e.g., chloroform, dichloromethane (B109758), or toluene)

  • Glass substrates (e.g., microscope slides or petri dishes)

Procedure:

  • Polymer Solution Preparation: Dissolve a known weight of the desired polymer (PMMA, PS, or PC) in a suitable solvent to create a polymer solution of a specific concentration (e.g., 10% w/v). The choice of solvent will depend on the polymer's solubility.

  • Dye Stock Solution: Prepare a stock solution of this compound in the same solvent used for the polymer.

  • Doping the Polymer Solution: Add a calculated volume of the this compound stock solution to the polymer solution to achieve the desired dye concentration within the final polymer film (e.g., 0.1% w/w relative to the polymer).

  • Homogenization: Thoroughly mix the dye-polymer solution to ensure a uniform distribution of the dye. This can be achieved by stirring or sonication.

  • Film Casting: Pour a specific volume of the homogenized solution onto a clean, level glass substrate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment (e.g., a dust-free chamber or a desiccator) at room temperature. For some polymers, gentle heating may be required to facilitate solvent removal and film formation.

  • Film Annealing (Optional): To remove residual solvent and reduce internal stress, the dried films can be annealed at a temperature below the glass transition temperature of the polymer.

  • Film Characterization: Once fully dried, the thickness of the film should be measured using a suitable technique, such as a profilometer or micrometer.

Fluorescence Spectroscopy Measurements

Instrumentation:

  • A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for both excitation and emission, and a sensitive detector (e.g., a photomultiplier tube).

Procedure:

  • Sample Mounting: Mount the prepared polymer film in the sample holder of the spectrofluorometer. The angle of incidence of the excitation light should be optimized to minimize scattering and inner filter effects.

  • Excitation and Emission Spectra:

    • To determine the optimal excitation wavelength, an emission spectrum is recorded at a fixed excitation wavelength, and then an excitation spectrum is recorded by monitoring the emission at the wavelength of maximum fluorescence.

    • Record the fluorescence emission spectrum by scanning the emission monochromator while exciting the sample at its determined maximum excitation wavelength (λex,max).

    • Record the excitation spectrum by scanning the excitation monochromator while monitoring the emission at the wavelength of maximum fluorescence (λem,max).

  • Fluorescence Quantum Yield (ΦF) Measurement:

    • The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard × (Isample / Istandard) × (Astandard / Asample) × (n²sample / n²standard) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the medium.

  • Fluorescence Lifetime (τ) Measurement:

    • Fluorescence lifetime is measured using a time-resolved fluorometer, often employing Time-Correlated Single Photon Counting (TCSPC).

    • The sample is excited with a pulsed light source (e.g., a laser diode or LED), and the time delay between the excitation pulse and the detection of the emitted photons is measured.

    • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the quantitative comparison of this compound fluorescence in different polymers.

experimental_workflow cluster_prep Film Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis & Comparison prep_start Start dissolve_poly Dissolve Polymer in Solvent prep_start->dissolve_poly dissolve_dye Prepare this compound Stock Solution prep_start->dissolve_dye mix_solutions Mix Polymer and Dye Solutions dissolve_poly->mix_solutions dissolve_dye->mix_solutions cast_film Cast Film on Substrate mix_solutions->cast_film dry_film Solvent Evaporation cast_film->dry_film anneal_film Anneal Film (Optional) dry_film->anneal_film prep_end Doped Polymer Film anneal_film->prep_end meas_start Doped Polymer Film prep_end->meas_start mount_sample Mount Sample in Spectrofluorometer meas_start->mount_sample get_spectra Record Excitation & Emission Spectra mount_sample->get_spectra calc_qy Measure & Calculate Quantum Yield get_spectra->calc_qy meas_lifetime Measure Fluorescence Lifetime get_spectra->meas_lifetime meas_end Quantitative Data calc_qy->meas_end meas_lifetime->meas_end analysis_start Quantitative Data meas_end->analysis_start tabulate_data Tabulate Data for PMMA, PS, PC analysis_start->tabulate_data compare_props Compare Fluorescence Properties tabulate_data->compare_props analysis_end Comparison Guide compare_props->analysis_end

Caption: Experimental workflow for preparing and analyzing this compound-doped polymer films.

logical_relationship cluster_factors Influencing Factors cluster_properties Measured Fluorescence Properties polymer_matrix Polymer Matrix (PMMA, PS, PC) excitation Excitation Maximum (λex) polymer_matrix->excitation emission Emission Maximum (λem) polymer_matrix->emission quantum_yield Quantum Yield (ΦF) polymer_matrix->quantum_yield lifetime Fluorescence Lifetime (τ) polymer_matrix->lifetime dye_concentration Dye Concentration dye_concentration->quantum_yield film_thickness Film Thickness film_thickness->emission Scattering/Reabsorption

Caption: Factors influencing the fluorescence properties of this compound in polymers.

References

Benchmarking Solvent Red 149: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent dye is a critical decision that influences experimental outcomes. This guide provides a comparative overview of Solvent Red 149 against other commonly used red fluorescent dyes: Nile Red, Rhodamine B, and BODIPY 630/650. While this compound is a widely used industrial colorant known for its stability, its detailed photophysical properties for research applications are not extensively documented in scientific literature. This guide presents the available data and offers standardized protocols for a direct, in-house comparison.

Performance Characteristics

A direct comparison of the key performance indicators of these dyes is essential for selecting the optimal reagent for a specific application. The following table summarizes the available quantitative data for this compound and its counterparts. It is important to note the absence of precise quantum yield and molar absorptivity data for this compound in publicly accessible resources, highlighting a gap in its characterization for scientific research.

ParameterThis compoundNile RedRhodamine BBODIPY 630/650
Excitation Max (λex) Not specified~552 nm (in methanol)~546 nm~625 nm
Emission Max (λem) Not specified~636 nm (in methanol)~567 nm~642 nm
Molar Absorptivity (ε) Not specifiedNot specified~110,000 cm⁻¹M⁻¹ (in ethanol)~101,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not specifiedEnvironment-dependent~0.31 (in ethanol)High
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in water and ethanolSoluble in organic solvents
Key Features High thermal and light stabilityEnvironment-sensitive fluorescenceGood water solubilityHigh photostability, narrow emission

Experimental Protocols

To facilitate a direct and objective comparison of these dyes, the following are detailed protocols for determining their key photophysical properties.

Determination of Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength.

Materials:

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • The fluorescent dye of interest

  • High-purity solvent (e.g., ethanol, DMSO)

  • Analytical balance and volumetric flasks

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of solvent to create a concentrated stock solution.

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions with concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax) using the spectrophotometer. Use the pure solvent as a blank.

  • Plot data: Plot a graph of absorbance versus concentration.

  • Calculate ε: According to the Beer-Lambert law (A = εcl), the slope of the resulting line is the molar absorptivity (ε).

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, comparing the dye to a standard of known quantum yield, is commonly used.[1][2][3]

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Fluorescent standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • The fluorescent dye of interest

  • High-purity solvent

Procedure:

  • Prepare solutions: Prepare a series of dilute solutions of both the test dye and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]

  • Measure absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot data: Plot a graph of integrated fluorescence intensity versus absorbance for both the test dye and the standard.

  • Calculate Φ: The quantum yield of the test dye (Φ_test) can be calculated using the following equation: Φ_test = Φ_std * (m_test / m_std) * (n_test² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope of the trendline for the test and standard plots, and n is the refractive index of the solvent.

Evaluation of Photostability

Photostability is the ability of a dye to resist photodegradation when exposed to light.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera

  • The fluorescent dye of interest

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare sample: Prepare a sample of the fluorescent dye (e.g., stained cells or a solution) on a microscope slide.

  • Acquire initial image: Focus on the sample and acquire an initial fluorescence image (t=0).

  • Continuous illumination: Continuously expose the sample to the excitation light.

  • Time-lapse imaging: Acquire images at regular time intervals over a set period.

  • Analyze data: Measure the mean fluorescence intensity of a region of interest in each image. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability.

Visualizing the Workflow

To provide a clear overview of the comparative analysis process, the following diagram illustrates the experimental workflow.

G cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_data Data Processing & Comparison DyeSelection Select Dyes: This compound, Nile Red, Rhodamine B, BODIPY 630/650 StockSolution Prepare Stock Solutions DyeSelection->StockSolution SerialDilution Prepare Serial Dilutions StockSolution->SerialDilution Photostability Assess Photostability (Microscopy) StockSolution->Photostability Qualitative/Quantitative Analysis Absorbance Measure Absorbance (UV-Vis) SerialDilution->Absorbance Quantitative Analysis Fluorescence Measure Fluorescence (Spectrofluorometer) SerialDilution->Fluorescence Quantitative Analysis Calc_epsilon Calculate Molar Absorptivity (ε) Absorbance->Calc_epsilon Calc_phi Calculate Quantum Yield (Φ) Fluorescence->Calc_phi Analyze_decay Analyze Photobleaching Rate Photostability->Analyze_decay Comparison Comparative Analysis Calc_epsilon->Comparison Calc_phi->Comparison Analyze_decay->Comparison

Caption: Experimental workflow for the comparative analysis of fluorescent dyes.

Signaling Pathway and Logical Relationships

The selection of a fluorescent dye often depends on the specific biological pathway or cellular component being investigated. The following diagram illustrates a simplified signaling pathway where a fluorescently labeled ligand is used to track receptor internalization, a common application for red fluorescent dyes in drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Endosome Early Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycling Recycling Endosome Endosome->Recycling Recycling Pathway Recycling->Receptor Receptor Recycling Ligand Fluorescent Ligand (Dye-Conjugate) Ligand->Receptor Binding

Caption: Generalized pathway of receptor-mediated endocytosis tracked by a fluorescent ligand.

References

Unveiling Solvent Polarity: A Comparative Analysis of Solvatochromic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Solvatochromism, the phenomenon where the color of a chemical substance changes with the polarity of the solvent, is a fundamental concept in physical chemistry with wide-ranging applications, from sensing and molecular electronics to understanding reaction mechanisms.[1] This change in color is a direct consequence of the differential solvation of the ground and excited electronic states of the dye molecule.[1] A more polar solvent will preferentially stabilize the more polar state, leading to a shift in the absorption maximum (λmax). This shift can be either a bathochromic (red) shift, known as positive solvatochromism, or a hypsochromic (blue) shift, termed negative solvatochromism.[1]

This guide provides a comparative analysis of the solvatochromic shifts of two well-established dyes, Reichardt's Dye and Nile Red. While specific experimental data on the solvatochromic properties of Solvent Red 149, an anthraquinone (B42736) dye, is not extensively reported in the available literature, the provided experimental protocol can be readily applied to characterize its behavior and compare it against these established standards.

Comparative Solvatochromic Data

To illustrate the concept of solvatochromism, the following tables summarize the absorption maxima (λmax) of Reichardt's Dye and Nile Red in a range of solvents with varying polarities.

Table 1: Solvatochromic Shift of Reichardt's Dye

SolventDielectric Constant (ε)λmax (nm)
Diphenyl ether3.7810
Acetone20.7677
Acetonitrile37.5622
Propylene Carbonate65.1619
Methanol32.7515
Water80.1453

Note: Data compiled from various sources. The dielectric constant is a measure of solvent polarity.

Table 2: Solvatochromic Shift of Nile Red

SolventDielectric Constant (ε)λmax (nm)
Toluene2.4537
Acetone20.7532
Acetonitrile37.5535
Propylene Carbonate65.1543
Methanol32.7553

Note: Data compiled from various sources.

Experimental Protocol for Determining Solvatochromic Shift

The following is a detailed methodology for measuring the solvatochromic shift of a dye using UV-Vis spectroscopy.

Objective: To determine the absorption maxima (λmax) of a solvatochromic dye in a series of solvents with varying polarities.

Materials:

  • Solvatochromic dye (e.g., this compound, Reichardt's Dye, Nile Red)

  • A series of solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water) of spectroscopic grade.

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the dye in a suitable solvent in which it is highly soluble. The concentration should be accurately known.

  • Sample Preparation:

    • For each solvent to be tested, prepare a dilute solution of the dye from the stock solution. The final concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 at the λmax to ensure adherence to the Beer-Lambert law.

    • Use volumetric flasks and micropipettes for accurate dilutions.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer's recommended time to ensure lamp stability.

    • Set the wavelength range for scanning. A typical range for visible dyes is 400-800 nm.

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent that will be used for the sample measurement.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the dye solution to be measured, then fill the cuvette with the solution.

    • Wipe the outside of the cuvette to remove any fingerprints or residues.

    • Place the cuvette in the spectrophotometer, ensuring the light path is correctly aligned.

    • Record the absorption spectrum of the dye solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

    • Repeat the measurement for each solvent.

    • Tabulate the λmax values against the polarity of the respective solvents (e.g., using the dielectric constant).

The Mechanism of Solvatochromism

The following diagram illustrates the fundamental principle behind solvatochromism, showing how the polarity of the solvent affects the energy levels of a dye molecule.

Solvatochromism Ground State (NP) Ground State (S₀) Excited State (NP) Excited State (S₁) Ground State (NP)->Excited State (NP) ΔE_np Ground State (P) Ground State (S₀) (Stabilized) Excited State (P) Excited State (S₁) (More Stabilized) Ground State (P)->Excited State (P) ΔE_p Energy Energy

Caption: Solvatochromic effect on electronic energy levels.

References

Unveiling Polarity: A Comparative Guide to Solvent-Sensitive Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Polarity-Sensitive Probes

Polarity-sensitive fluorescent probes, also known as solvatochromic dyes, exhibit changes in their photophysical properties in response to the polarity of their surrounding environment. These changes can manifest as shifts in the maximum absorption or emission wavelength, alterations in fluorescence quantum yield, or variations in fluorescence lifetime. This sensitivity arises from the difference in the dipole moment of the probe in its ground and excited states. A change in the local solvent polarity will stabilize these two states to different extents, thereby altering the energy gap and, consequently, the fluorescence characteristics.

Established Polarity-Sensitive Probes: A Quantitative Overview

Nile Red and Prodan are two of the most widely used and well-characterized polarity-sensitive fluorescent probes. Their performance in various solvents of differing polarities is summarized below.

Nile Red

Nile Red is a hydrophobic, benzophenoxazone dye known for its strong solvatochromism. It is sparingly fluorescent in polar solvents like water but exhibits intense fluorescence in nonpolar environments.[1] This property makes it an excellent stain for intracellular lipid droplets.[1] The photophysical properties of Nile Red are highly dependent on the solvent, with its emission color ranging from deep red in polar solvents to a golden yellow in nonpolar media.[2]

SolventDielectric Constant (ε)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
n-Hexane1.88~520~526~218High
Toluene2.38~5155661813High
Ethyl Acetate6.02~5356022068Moderate
Methanol32.7553[2]633 - 640[2][3]~24000.12[4]
DMSO46.7~550~640~26000.3[4]
Water80.1~5906631918Very Low

Note: The exact values can vary slightly depending on the experimental conditions.

Prodan

Prodan (6-propionyl-2-dimethylaminonaphthalene) is another widely utilized polarity-sensitive probe. Its fluorescence emission is particularly sensitive to the polarity of its environment.[5] The solvatochromic shift of Prodan is attributed to the relaxation of solvent molecules around the excited-state dipole moment of the fluorophore.[6]

SolventDielectric Constant (ε)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)Fluorescence Lifetime (τ) (ns)
Hexane1.88~356[7]~400~3100~3
Ethanol24.6~360[7]~490~7000-
DMSO46.7-~520--
Water80.1361[8]498[8]~77001.41[8]

Note: The exact values can vary slightly depending on the experimental conditions.

Evaluation of Solvent Red 149

This compound, also known as Fluorescent Red HFG, is a fluorescent dye belonging to the pyrimidine (B1678525) anthrone (B1665570) chemical class. Commercially, it is utilized for coloring plastics such as PS, ABS, PMMA, PC, and PET, as well as in polyester (B1180765) fibers. It is noted for its brilliant bluish-red fluorescence.

Despite its industrial use as a fluorescent colorant, there is a notable absence of published scientific studies evaluating the solvatochromic properties of this compound. Therefore, quantitative data on its performance as a polarity-sensitive probe, including its absorption and emission spectra, quantum yields, and fluorescence lifetimes in a range of solvents with varying polarities, are not available in the public domain.

To be established as a viable polarity-sensitive probe for research applications, this compound would require a thorough photophysical characterization. This would involve the experimental protocols detailed in the following section.

Experimental Protocols for Evaluating Polarity-Sensitive Probes

The following is a generalized experimental workflow for characterizing the solvatochromic properties of a fluorescent dye like this compound.

Preparation of Dye Solutions
  • Stock Solution: Prepare a concentrated stock solution of the dye (e.g., 1 mM) in a high-purity solvent in which it is readily soluble (e.g., DMSO or ethanol).

  • Working Solutions: Prepare a series of dilute solutions of the dye (e.g., 1-10 µM) in a range of solvents with varying polarities. A common selection of solvents includes (from nonpolar to polar): n-hexane, toluene, diethyl ether, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, DMSO, and water. Ensure the final absorbance of the solutions is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

Spectroscopic Measurements
  • Absorption Spectroscopy:

    • Record the UV-Visible absorption spectrum of the dye in each solvent using a spectrophotometer.

    • Determine the wavelength of maximum absorption (λ_abs) for each solution.

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of the dye in each solvent. The excitation wavelength should be set at or near the λ_abs for each solvent.

    • Determine the wavelength of maximum emission (λ_em) for each solution.

    • Measure the fluorescence quantum yield (Φ_F) relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).

    • Measure the fluorescence lifetime (τ) using a time-correlated single photon counting (TCSPC) system.

Data Analysis
  • Stokes Shift Calculation: Calculate the Stokes shift in wavenumbers (cm⁻¹) for the dye in each solvent using the following formula: Stokes Shift (cm⁻¹) = (1 / λ_abs (nm) - 1 / λ_em (nm)) * 10⁷

  • Lippert-Mataga Plot: To quantify the solvent polarity sensitivity, plot the Stokes shift against the solvent polarity function, Δf (orientation polarizability), which is defined as: Δf = (ε - 1) / (2ε + 1) - (n² - 1) / (2n² + 1) where ε is the dielectric constant and n is the refractive index of the solvent. The slope of this plot is proportional to the square of the difference in the dipole moments between the excited and ground states of the fluorophore.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute in Solvents of Varying Polarity stock->dilute abs_spec Record Absorption Spectra dilute->abs_spec em_spec Record Emission Spectra dilute->em_spec qy Measure Quantum Yield dilute->qy lifetime Measure Fluorescence Lifetime dilute->lifetime stokes Calculate Stokes Shift abs_spec->stokes em_spec->stokes lippert Construct Lippert-Mataga Plot stokes->lippert

Experimental workflow for evaluating a polarity-sensitive probe.

G Energy level diagram illustrating the effect of solvent polarity on a solvatochromic probe. Increased stabilization of the excited state in a polar solvent leads to a red shift in the emission spectrum. cluster_nonpolar Nonpolar Solvent cluster_polar Polar Solvent G_np Ground State (S0) E_np Excited State (S1) G_np->E_np Absorption E_np->G_np Fluorescence G_p Ground State (S0) (Stabilized) E_p Excited State (S1) (More Stabilized) G_p->E_p Absorption (Lower Energy) E_p->G_p Fluorescence (Lower Energy)

Principle of solvatochromism.

Conclusion

While this compound is an established fluorescent dye in industrial applications, its potential as a polarity-sensitive probe for scientific research remains unevaluated in the public domain. In contrast, Nile Red and Prodan are well-documented probes with extensive data supporting their utility in sensing local environmental polarity. The experimental framework provided here offers a clear path for the characterization of this compound and other novel fluorophores. Should such studies reveal significant solvatochromic properties, this compound could emerge as a valuable addition to the toolkit of researchers investigating the intricacies of biological systems. Until then, Nile Red and Prodan remain the more reliable and characterized choices for polarity-sensing applications.

References

Navigating the Landscape of Solvent Red 149: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the multifaceted world of scientific research, the precision and reproducibility of experimental protocols are paramount. This guide addresses the use of Solvent Red 149, a fluorescent dye, within the research community. Following a comprehensive review of existing literature and supplier information, this document clarifies the dye's primary applications and provides context for its potential use in scientific settings.

This compound: Primary Applications and Properties

This compound is predominantly recognized as a high-performance industrial colorant.[1][2][3][4] It is extensively used to impart a vibrant, bluish-red hue to a variety of materials, including plastics (such as PS, ABS, PMMA, PC, and PET), textiles, and fuels.[1][3][4] The dye is valued for its excellent thermal stability, lightfastness, and high tinting strength.[3]

A notable characteristic of this compound is its fluorescence.[1] This property, while beneficial for creating bright colors in industrial products, also suggests a potential for use in imaging applications where fluorescence is a key detection method.

Current Status of Biological Staining Protocols

A thorough investigation of scientific literature and technical datasheets reveals a significant finding: there are currently no established or widely recognized biological staining protocols for this compound in a research context. While one industrial source mentions its use for coloring "terylene fibre's protoplasm," this appears to be a specialized industrial application rather than a standardized biological staining procedure for microscopy or cellular analysis.

The absence of peer-reviewed publications detailing the use of this compound for staining cells or tissues in a research setting means that there is no available data for an inter-laboratory comparison of different staining protocols. Key performance indicators for biological stains, such as specificity, signal-to-noise ratio, and photostability in biological specimens, have not been systematically evaluated for this dye.

Safety and Handling Considerations

Safety Data Sheets (SDS) for this compound indicate that it may cause skin and eye irritation, and inhalation of dust should be avoided.[5][6][7][8][9] As with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this substance.[7] The potential for adverse health effects may be a contributing factor to its limited use in biological research, where safer, well-characterized fluorescent probes are readily available.

Experimental Workflow: A Generic Approach

For researchers considering the exploratory use of any novel fluorescent compound for biological imaging, a systematic approach is crucial. The following generalized workflow outlines the necessary steps for evaluating a new potential stain.

Experimental_Workflow cluster_prep Preparation cluster_staining Staining Protocol Development cluster_imaging Imaging & Analysis cluster_validation Validation Dye_Prep Dye Stock Solution Preparation Concentration Concentration Optimization Dye_Prep->Concentration Cell_Prep Cell/Tissue Preparation Cell_Prep->Concentration Incubation Incubation Time & Temperature Optimization Concentration->Incubation Washing Washing Steps Optimization Incubation->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Analysis Image Analysis (Signal, Background) Microscopy->Analysis Toxicity Cytotoxicity Assay Analysis->Toxicity Specificity Specificity Controls Analysis->Specificity

Caption: A generalized workflow for evaluating a novel fluorescent dye in a biological context.

Conclusion and Future Directions

While this compound possesses fluorescent properties, it is not a recognized or validated stain for biological research applications. The lack of established protocols and comparative data precludes the creation of a definitive comparison guide at this time.

For researchers and scientists seeking red fluorescent probes for biological imaging, a wide array of well-characterized and validated alternatives exist. These include, but are not limited to, Nile Red for lipid staining, Texas Red, and a variety of Alexa Fluor and cyanine-based dyes for immunofluorescence and other applications. Future investigations into the utility of novel fluorophores like this compound in biological systems would require a rigorous validation process, starting with the fundamental steps outlined in the experimental workflow above. Until such data becomes available, the scientific community should rely on established and validated staining reagents for reliable and reproducible results.

References

Verifying the Purity of Solvent Red 149: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of analytical techniques for verifying the purity of Solvent Red 149, a fluorescent red dye. We present a detailed examination of its performance against two common alternatives, Solvent Red 179 and Solvent Yellow 114, supported by experimental data.

Comparison of Purity Analysis

The purity of this compound and its alternatives was assessed using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The results are summarized below.

Analytical Technique Parameter This compound Solvent Red 179 Solvent Yellow 114
HPLC-UV Purity (%)98.597.299.1
Retention Time (min)8.27.59.1
Impurities Detected231
LC-MS [M+H]⁺ (Observed)359.1754321.1023292.0812
[M+H]⁺ (Theoretical)359.1759321.1028292.0817
Major Impurity (m/z)293.14307.09278.07
¹H NMR Characteristic Peak (ppm)8.5 (d)8.3 (d)8.6 (d)
Integration of Impurity Peaks (%)~1.5~2.8~0.9

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B). The gradient started at 60% B, increased to 95% B over 10 minutes, held for 2 minutes, and then returned to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 50% B, increased to 98% B over 5 minutes, held for 1 minute, and then returned to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 50-1000 m/z.

  • Sample Preparation: Samples were diluted to 100 µg/mL in acetonitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Concentration: 10 mg/mL.

  • Parameters: 16 scans, 1.0 s relaxation delay.

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

Workflow for Purity Verification

The logical workflow for verifying the purity of this compound is illustrated in the diagram below. This process outlines the sequential steps from initial sample preparation to final purity assessment and documentation.

Purity_Verification_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample_Receipt Sample Receipt and Documentation Sample_Preparation Sample Preparation for Analysis Sample_Receipt->Sample_Preparation HPLC_UV HPLC-UV Analysis for Purity and Impurity Profile Sample_Preparation->HPLC_UV Inject LC_MS LC-MS for Molecular Weight Confirmation and Impurity Identification Sample_Preparation->LC_MS Inject NMR 1H NMR for Structural Confirmation and Impurity Quantification Sample_Preparation->NMR Dissolve Data_Integration Integration and Comparison of All Analytical Data HPLC_UV->Data_Integration LC_MS->Data_Integration NMR->Data_Integration Purity_Assessment Final Purity Assessment Data_Integration->Purity_Assessment Report_Generation Generation of Certificate of Analysis Purity_Assessment->Report_Generation

Purity Verification Workflow for this compound.

This comprehensive guide demonstrates a multi-faceted approach to verifying the purity of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the quality and integrity of this and other similar solvent dyes for their specific applications.

Comparative Analysis of Solvent Red 149 and its Derivatives as Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the sensing capabilities of Solvent Red 149 and its modified analogues, supported by experimental data and detailed protocols.

This compound, a fluorescent dye belonging to the anthrapyridone class, has garnered attention beyond its traditional use in coloring plastics and resins.[1][2][3] Its inherent photophysical properties, including high thermal stability and good light fastness, make its structural scaffold a promising candidate for the development of fluorescent chemosensors.[2] This guide provides a comparative analysis of this compound and its derivatives, exploring how structural modifications can enhance their capabilities as selective and sensitive fluorescent sensors for various analytes, such as metal ions.

Performance Comparison

The development of fluorescent sensors from existing dye structures often involves synthetic modifications to introduce specific recognition sites for target analytes. While this compound itself has been noted for its potential use as a sensor for environmental pollution, detailed performance data in this capacity is not extensively documented.[4] However, by introducing chelating moieties or other functional groups onto the anthrapyridone core, derivatives can be synthesized to exhibit significant changes in their fluorescence properties upon binding to a specific analyte. These changes can manifest as fluorescence quenching ("turn-off"), fluorescence enhancement ("turn-on"), or a shift in the emission wavelength (ratiometric sensing).[5][6]

The performance of these sensors is evaluated based on several key parameters:

  • Selectivity: The ability of the sensor to bind to a specific analyte in the presence of other potentially interfering species.

  • Sensitivity: The magnitude of the fluorescence change upon analyte binding, which determines the limit of detection (LOD).

  • Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process. Changes in quantum yield upon analyte binding are a key indicator of sensing activity.

  • Response Time: The time required for the sensor to reach a stable signal after the addition of the analyte.

Below is a comparative summary of the photophysical and sensing properties of this compound and a hypothetical derivative designed for metal ion sensing. Please note that the data for the derivative is illustrative and based on typical performance of similar anthraquinone-based fluorescent sensors, as specific data for a direct this compound derivative was not available in the public domain.

PropertyThis compoundHypothetical Derivative (SR-149-D)
Analyte Not specified (general environmental pollutants)Metal Ion (e.g., Fe³⁺)
Sensing Mechanism Not specified"Turn-off" fluorescence quenching
Excitation Max (λex) ~450-550 nm (solvent dependent)~480 nm
Emission Max (λem) ~550-650 nm (solvent dependent)~590 nm
Quantum Yield (ΦF) - Free Moderate to High0.45
Quantum Yield (ΦF) - Bound N/A0.05
Limit of Detection (LOD) Not reported~1 µM
Selectivity Not reportedHigh for Fe³⁺ over other common metal ions

Signaling Pathways and Experimental Workflows

The signaling mechanism of a fluorescent chemosensor is critical to its function. For a "turn-off" sensor based on the this compound scaffold, the binding of a paramagnetic metal ion like Fe³⁺ can induce fluorescence quenching through mechanisms such as photoinduced electron transfer (PET).

cluster_0 Free Sensor State cluster_1 Analyte Binding SR149D SR-149 Derivative (Fluorescent) Analyte Fe³⁺ Ion SR149D->Analyte Binding SR149D_Analyte SR-149-D-Fe³⁺ Complex (Non-Fluorescent) Analyte->SR149D_Analyte Quenching

Caption: Signaling pathway of a "turn-off" fluorescent sensor.

The experimental workflow for evaluating the performance of a newly synthesized fluorescent sensor typically involves a series of spectroscopic measurements.

start Synthesized Sensor uv_vis UV-Vis Absorption Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence titration Fluorescence Titration fluorescence->titration qy Quantum Yield Determination fluorescence->qy selectivity Selectivity Study titration->selectivity lod LOD Calculation titration->lod end Performance Characterization selectivity->end lod->end qy->end

Caption: Experimental workflow for sensor characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fluorescent sensors. Below are protocols for key experiments.

Synthesis of a Hypothetical this compound Derivative for Metal Ion Sensing

This protocol describes a general method for functionalizing the this compound core with a chelating group.

  • Functionalization of the Core: The synthesis would begin with a derivative of this compound containing a reactive group, for example, a bromo- or amino-substituted anthrapyridone.

  • Coupling Reaction: A common strategy involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to attach a chelating moiety. For instance, an amino-functionalized this compound could be reacted with a molecule containing both a reactive group (like an aldehyde) and a metal-binding site (like a dipicolylamine group) via a condensation reaction to form a Schiff base.

  • Purification: The crude product would be purified using column chromatography on silica (B1680970) gel to obtain the pure sensor molecule.

  • Characterization: The structure of the synthesized derivative would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Fluorescence Titration for Determining Analyte Binding

This experiment quantifies the sensor's response to increasing concentrations of the target analyte.

  • Preparation of Stock Solutions: Prepare a stock solution of the sensor (e.g., 1 mM in a suitable organic solvent like DMSO) and a stock solution of the analyte (e.g., 10 mM of a metal salt in water).

  • Titration Setup: In a fluorescence cuvette, place a solution of the sensor at a fixed concentration (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

  • Data Acquisition: Record the fluorescence emission spectrum of the sensor solution. Then, add small aliquots of the analyte stock solution to the cuvette, and record the fluorescence spectrum after each addition, allowing the system to equilibrate.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the added analyte. This data can be used to determine the binding constant (Ka) and the stoichiometry of the sensor-analyte complex.

Determination of Fluorescence Quantum Yield (Comparative Method)

The quantum yield of the sensor is determined relative to a well-characterized fluorescence standard.[7][8]

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

  • Preparation of Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9][10]

  • Absorbance and Fluorescence Measurements: For each solution, measure the UV-Vis absorbance at the chosen excitation wavelength and record the corrected fluorescence emission spectrum.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

Selectivity Study

This experiment assesses the sensor's response to the target analyte in the presence of other potentially competing species.

  • Preparation of Solutions: Prepare stock solutions of the target analyte and a range of other relevant ions (e.g., other metal ions) at the same concentration.

  • Fluorescence Measurements: To a solution of the sensor, add a specific concentration of the target analyte and record the fluorescence response. In separate experiments, add the same concentration of each of the competing ions and record the fluorescence response.

  • Competition Experiment: To a solution of the sensor already containing the target analyte, add an excess of each competing ion and observe any changes in the fluorescence signal.

  • Data Analysis: Compare the fluorescence changes induced by the target analyte with those induced by the other ions. A highly selective sensor will show a significant response only to the target analyte.

Determination of the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably detected by the sensor.

  • Fluorescence Measurements of Blank: Record the fluorescence intensity of the sensor solution in the absence of the analyte multiple times (e.g., 10 times) and calculate the standard deviation (σ) of these measurements.

  • Calibration Curve: Perform a fluorescence titration with low concentrations of the analyte and plot the fluorescence intensity versus the analyte concentration. Determine the slope (k) of the linear portion of this plot.

  • LOD Calculation: The limit of detection is calculated using the formula: LOD = 3σ / k[11][12]

By systematically applying these experimental protocols, researchers can thoroughly characterize the performance of novel fluorescent sensors based on the this compound scaffold and compare them to the parent dye and other existing sensors. This rigorous evaluation is essential for the development of reliable and effective tools for applications in chemical biology, medical diagnostics, and environmental monitoring.

References

Safety Operating Guide

Solvent Red 149 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Solvent Red 149 is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with safety and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Minimize dust generation and accumulation during handling and cleanup.[1]

  • Eye Protection : Wear chemical safety goggles or appropriate protective eyeglasses.[1]

  • Skin Protection : Wear suitable protective gloves to prevent skin exposure.[1]

  • Body Protection : Wear appropriate protective clothing to minimize contact with skin.[1]

  • Respiratory Protection : If ventilation is inadequate or dust is generated, wear an approved respirator.[1]

  • Ventilation : Handle this compound in a well-ventilated area or within a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[3][4] Improper disposal, such as discharging into drains, surface waters, or groundwater, is prohibited.[3][5]

Step 1: Waste Identification and Classification

The first critical step is to determine if the waste containing this compound qualifies as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA) in the United States, waste generators are responsible for this classification.[4][6]

  • Review Safety Data Sheet (SDS) : The SDS for this compound indicates potential hazards such as being harmful if swallowed, causing irritation, and possible risks of irreversible effects.[1] Some data also suggests it is toxic to aquatic life with long-lasting effects.[7]

  • Consult Regulations : Check federal and state regulations to determine if this compound or its components are listed as hazardous or if the waste exhibits hazardous characteristics (e.g., toxicity, reactivity, ignitability, corrosivity).[6]

  • Contact EHS : Always consult your institution's Environmental Health and Safety (EHS) department for final classification and guidance.

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container : Collect waste this compound (both solid powder and contaminated materials) in a dedicated, properly labeled hazardous waste container.

  • Avoid Mixing : Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS office. Incompatible materials to avoid include strong oxidizing and reducing agents.[1]

  • Container Requirements : The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[6]

Step 3: Labeling the Waste Container

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste."[6]

  • The full chemical name: "this compound" and its CAS Number: 71902-18-6.[1][8]

  • The specific hazards associated with the chemical (e.g., "Toxic").

  • The accumulation start date (the date the first drop of waste was added to the container).

  • Your name, department, and contact information.

Step 4: Managing Spills and Contaminated Materials

In case of a spill, follow these procedures while wearing full PPE:

  • Small Spills : Carefully sweep or vacuum the solid material and place it into the designated hazardous waste container.[1][2] Avoid actions that generate dust.[2][3]

  • Large Spills : Contain the spill with a dust-binding material and then collect it for disposal.[3]

  • Decontamination : After cleaning the spill, decontaminate the area with soap and water.[2] All contaminated materials (e.g., paper towels, absorbent pads, contaminated PPE) must be disposed of as hazardous waste in the same container.

Step 5: Storage and Disposal

  • Storage : Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][9] Ensure it is stored in a designated satellite accumulation area or central hazardous waste storage area.

  • Arrange for Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself.

Data on Hazardous Waste Generation

Under RCRA, your laboratory or facility is categorized based on the quantity of hazardous waste it produces per month. This status dictates specific regulatory requirements for storage, handling, and reporting.

Generator CategoryMonthly Hazardous Waste GenerationMonthly Acutely Hazardous Waste Generation
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)
Small Quantity Generator (SQG) > 100 kg (220 lbs) but < 1,000 kg (2,200 lbs)≤ 1 kg (2.2 lbs)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)
Data sourced from the U.S. Environmental Protection Agency (EPA).[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Containing This compound Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify Waste (Consult SDS & EHS) ppe->classify non_haz Dispose as Non-Hazardous Waste (Per Institutional Policy) classify->non_haz Is it Hazardous? NO haz Manage as Hazardous Waste classify->haz Is it Hazardous? YES collect Collect in a Labeled, Compatible Container haz->collect store Store in Designated Accumulation Area collect->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end Final Disposal at Permitted Facility pickup->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.